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  • Product: 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile
  • CAS: 1234616-32-0

Core Science & Biosynthesis

Foundational

4,7-Dichloro-1,8-naphthyridine-3-carbonitrile: A Comprehensive Technical Guide for Advanced Drug Discovery

Introduction: Unveiling a Key Building Block in Modern Drug Development 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in conte...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block in Modern Drug Development

4,7-Dichloro-1,8-naphthyridine-3-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in contemporary medicinal chemistry. Its rigid 1,8-naphthyridine core, substituted with reactive chlorine atoms and a cyano group, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of targeted protein degraders. The strategic placement of its functional groups makes it an invaluable asset for researchers and scientists dedicated to crafting the next generation of therapeutics. As a key intermediate, it is frequently utilized in the synthesis of molecules for targeted protein degradation, a cutting-edge therapeutic modality.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile is fundamental to its effective application in research and development.

Core Properties
PropertyValueSource
Molecular Formula C₉H₃Cl₂N₃[1][2]
Molecular Weight 224.04 g/mol [1][2]
CAS Number 1234616-32-0[1][2]
Appearance Typically a solidInferred from related compounds
Purity ≥97% (commercially available)[1]
Storage Room temperature, in a dry, sealed place[1]
Spectroscopic Signature

While specific spectra for this exact compound are proprietary to commercial suppliers, a characteristic spectroscopic profile can be predicted based on its structure and data from analogous 1,8-naphthyridine-3-carbonitrile derivatives.[3][4] This information is crucial for reaction monitoring and structural confirmation.

Spectroscopic Technique Expected Features
¹H NMR Aromatic protons of the naphthyridine core are expected to appear as doublets and triplets in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chloro and cyano groups.
¹³C NMR The spectrum would display nine distinct signals corresponding to the carbon atoms of the naphthyridine ring and the cyano group. The carbons attached to the chlorine atoms would be significantly deshielded, appearing at higher chemical shifts. The nitrile carbon would have a characteristic chemical shift in the range of δ 115-120 ppm. Aromatic carbons would resonate in the δ 120-160 ppm region.
Infrared (IR) Spectroscopy A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a molecule containing two chlorine atoms (an M+2 peak approximately 66% of the M⁺ peak, and an M+4 peak approximately 10% of the M⁺ peak) would be a definitive feature.

Synthesis and Mechanistic Insights

While a specific, publicly available, step-by-step synthesis protocol for 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile is not readily found in peer-reviewed literature, a plausible and efficient synthetic route can be designed based on established methodologies for analogous compounds, primarily through a variation of the Friedländer annulation followed by chlorination.

G cluster_start Starting Materials cluster_reaction1 Friedländer Annulation cluster_reaction2 Chlorination A 2-Amino-6-chloropyridine-3-carbaldehyde C 7-Chloro-1,8-naphthyridine-3-carbonitrile-4-ol A->C Base (e.g., piperidine) Ethanol, Reflux B Malononitrile B->C D 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile C->D POCl₃, Reflux

Plausible synthetic workflow for 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile.
Detailed Experimental Protocol (Plausible)

Step 1: Synthesis of 7-Chloro-4-hydroxy-1,8-naphthyridine-3-carbonitrile (Friedländer Annulation)

  • To a solution of 2-amino-6-chloropyridine-3-carbaldehyde (1.0 eq) in absolute ethanol, add malononitrile (1.1 eq).

  • Add a catalytic amount of a base, such as piperidine or potassium carbonate, to the mixture. The choice of base is critical as it facilitates the initial Knoevenagel condensation between the aldehyde and the active methylene group of malononitrile.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within several hours.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum.

Causality Behind Experimental Choices: The Friedländer synthesis is a classic and efficient method for constructing quinoline and naphthyridine ring systems. The use of a basic catalyst is essential to deprotonate the malononitrile, forming a nucleophilic carbanion that attacks the aldehyde. Ethanol is a common solvent for this reaction due to its ability to dissolve the reactants and its suitable boiling point for reflux.

Step 2: Synthesis of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile (Chlorination)

  • Suspend the 7-chloro-4-hydroxy-1,8-naphthyridine-3-carbonitrile (1.0 eq) obtained from the previous step in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux. The hydroxyl group at the 4-position is converted to a chloro group via a nucleophilic substitution reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, which will precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 4,7-dichloro-1,8-naphthyridine-3-carbonitrile.

Causality Behind Experimental Choices: Phosphorus oxychloride is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chloro groups. The reaction proceeds through the formation of a chlorophosphate ester intermediate, which is then displaced by a chloride ion. The workup procedure is designed to safely handle the reactive POCl₃ and isolate the final product.

Chemical Reactivity and Strategic Utility

The reactivity of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the naphthyridine ring system and the cyano group activates the chloro substituents, making them good leaving groups. The chlorine at the 4-position is generally more reactive than the one at the 7-position due to the electronic effects of the neighboring nitrogen and the cyano group.

This differential reactivity allows for selective and sequential substitution reactions, which is a key feature for its use in constructing complex molecules.

G A 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile B Monosubstituted Intermediate A->B Selective SₙAr at C4 (milder conditions) C Disubstituted Product B->C SₙAr at C7 (harsher conditions) Nuc1 Nucleophile 1 (e.g., Amine) Nuc1->B Nuc2 Nucleophile 2 (e.g., Thiol) Nuc2->C

Selective nucleophilic substitution on the naphthyridine core.

Common nucleophiles that can be employed include amines, alcohols, and thiols. This reactivity is the cornerstone of its application in the synthesis of targeted protein degraders, where one of the chloro positions is typically functionalized with a linker attached to a protein-of-interest-binding ligand, and the other can be used to modulate physicochemical properties or as another point of attachment.

Applications in Targeted Protein Degradation

The primary application of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile is as a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.

This molecule can serve as a scaffold for linking a ligand that binds to a target protein with a ligand that binds to an E3 ligase. The two chloro-positions offer convenient handles for the attachment of these two components via a linker.

G cluster_components PROTAC Components cluster_synthesis PROTAC Synthesis cluster_function Cellular Function A 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile (Scaffold) E PROTAC Molecule A->E B Protein of Interest (POI) Ligand B->E C E3 Ligase Ligand C->E D Linker D->E F Ternary Complex (POI-PROTAC-E3 Ligase) E->F G POI Ubiquitination F->G H Proteasomal Degradation of POI G->H

Role of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile in the PROTAC workflow.

The 1,8-naphthyridine core itself can also be part of the E3 ligase-binding moiety or contribute to the overall conformation and cell permeability of the PROTAC molecule. The development of novel E3 ligase ligands is an active area of research, and scaffolds like this are instrumental in exploring new chemical space for this purpose.

Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety precautions must be taken when handling 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile. While a specific material safety data sheet (MSDS) for this compound should be consulted from the supplier, general handling guidelines based on similar compounds include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5][6][7][8]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[5][6][7][8]

  • Exposure Control: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5][6][7][8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][6][7]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.[5][6]

Based on the hazard information for analogous compounds, 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile may cause skin and eye irritation and may be harmful if swallowed or inhaled.[5][8]

Conclusion

4,7-Dichloro-1,8-naphthyridine-3-carbonitrile stands out as a highly valuable and versatile building block for advanced drug discovery. Its well-defined structure, predictable reactivity, and strategic functionalization make it an ideal starting point for the synthesis of complex and potent therapeutic agents, particularly in the rapidly evolving field of targeted protein degradation. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, its key reactions, and its critical role in the development of PROTACs. For researchers and scientists in the pharmaceutical and biotechnology sectors, a deep understanding of this compound's chemistry is essential for unlocking new therapeutic possibilities.

References

  • Methods for preparing naphthyridines. (2015). Google Patents.
  • Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Retrieved January 6, 2026, from [Link]

  • Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. (2023). Preprints.org. Retrieved January 6, 2026, from [Link]

  • Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone. (n.d.). Google Patents.

Sources

Exploratory

"4,7-Dichloro-1,8-naphthyridine-3-carbonitrile" CAS number 1234616-32-0

An In-depth Technical Guide to 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile (CAS: 1234616-32-0) Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4,7-Dichloro-1,8-napht...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile (CAS: 1234616-32-0)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and critical applications, particularly its emerging role in the development of targeted protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their programs.

Core Compound Identity and Physicochemical Properties

4,7-Dichloro-1,8-naphthyridine-3-carbonitrile is a polyfunctionalized heteroaromatic compound. The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, known for its ability to mimic purine bases and interact with a variety of biological targets. The strategic placement of two chlorine atoms at the 4- and 7-positions provides orthogonal reactivity, making it an exceptionally valuable intermediate for constructing complex molecular architectures.

The nitrile group at the 3-position acts as a key electronic and structural modulator, influencing the reactivity of the entire ring system and often serving as a critical interaction point in ligand-target binding or as a handle for further chemical elaboration.

Table 1: Physicochemical Properties

Property Value
CAS Number 1234616-32-0[1][2][3]
Molecular Formula C₉H₃Cl₂N₃[1][2]
Molecular Weight 224.04 g/mol [1][2]
IUPAC Name 4,7-dichloro-1,8-naphthyridine-3-carbonitrile[2]
Purity Typically ≥97%[1]

| Storage | Room temperature[1] |

Synthesis and Mechanistic Considerations

A plausible synthetic pathway would start with 2-aminopyridine derivatives, proceeding through a cyclization reaction to form the dihydroxy-naphthyridine intermediate, which is subsequently chlorinated.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product 2-Aminopyridine 2-Aminopyridine Dihydroxy_Naphthyridine 4,7-Dihydroxy-1,8- naphthyridine-3-carbonitrile 2-Aminopyridine->Dihydroxy_Naphthyridine Condensation & Cyclization Malononitrile_Derivative Malononitrile Derivative Malononitrile_Derivative->Dihydroxy_Naphthyridine Final_Product 4,7-Dichloro-1,8- naphthyridine-3-carbonitrile Dihydroxy_Naphthyridine->Final_Product Chlorination (e.g., POCl₃)

Caption: Plausible synthetic pathway for the target compound.

Experimental Protocol: Chlorination (Illustrative)

This protocol illustrates the critical chlorination step, a common transformation in heterocyclic chemistry to install reactive handles for subsequent diversification.

  • System Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add the precursor, 4,7-dihydroxy-1,8-naphthyridine-3-carbonitrile (1.0 eq).

    • Expertise & Causality: A flame-dried, inert atmosphere setup is crucial because the chlorinating agent, phosphorus oxychloride (POCl₃), is highly reactive with atmospheric moisture.

  • Reagent Addition: Under a gentle stream of nitrogen, carefully add phosphorus oxychloride (POCl₃, 10-15 eq) to the flask. A catalytic amount of a tertiary amine base like N,N-dimethylaniline (0.1-0.2 eq) can be added to facilitate the reaction.

    • Expertise & Causality: POCl₃ serves as both the solvent and the chlorinating agent. The large excess ensures the reaction goes to completion. The tertiary amine acts as a catalyst by forming a more reactive Vilsmeier-Haack type intermediate.

  • Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Trustworthiness: Monitoring ensures the starting material is fully consumed, preventing purification difficulties later.

  • Work-up: Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This quenches the excess POCl₃.

    • Expertise & Causality: This is a highly exothermic and hazardous step that must be performed with extreme caution. The ice dissipates the heat of hydrolysis of POCl₃.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8. The product will typically precipitate as a solid.

  • Purification: Collect the crude solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Core Application: A Versatile Scaffold for Drug Discovery

The true value of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile lies in its utility as a versatile synthetic intermediate. The two chlorine atoms possess differential reactivity, allowing for selective and sequential nucleophilic aromatic substitution (SNAr) reactions. This enables the controlled introduction of various functionalities, forming the basis for constructing libraries of complex molecules for biological screening.

Protein Degrader Building Blocks

This compound is explicitly categorized as a "Protein Degrader Building Block".[1] This points to its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues. In a typical PROTAC, a ligand for a target protein and a ligand for an E3 ubiquitin ligase are joined by a linker. The dichloro-naphthyridine core can serve as a rigid scaffold within the linker or as a precursor to one of the ligands.

PROTAC_Concept cluster_scaffold Core Scaffold cluster_products PROTAC Components cluster_protac Final PROTAC Molecule Core 4,7-Dichloro-1,8-naphthyridine -3-carbonitrile Ligand1 Target Protein Ligand Core->Ligand1 S_N_Ar at C4 Linker Linker Core->Linker Functionalization Ligand2 E3 Ligase Ligand Core->Ligand2 S_N_Ar at C7 PROTAC Target Ligand --- Linker --- E3 Ligand

Caption: Role as a scaffold in PROTAC synthesis.

Kinase Inhibitors and Antimicrobial Agents

The 1,8-naphthyridine nucleus is a well-established pharmacophore in various therapeutic areas.[4][5] Derivatives have shown potent activity as:

  • Anticancer Agents: By functionalizing the core, researchers have developed compounds with significant cytotoxic activity against various cancer cell lines, such as breast cancer (MCF7).[6][7]

  • Antibacterial Agents: The scaffold is present in several antibacterial drugs. Modifications can lead to new compounds effective against drug-resistant bacterial strains.[4][8][9] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase.[4][5]

  • Anti-inflammatory Agents: Certain 1,8-naphthyridine-3-carboxamide derivatives have been shown to modulate cytokine and chemokine levels, indicating potential anti-inflammatory applications.[7]

The selective substitution at the C4 and C7 positions allows for fine-tuning of the structure-activity relationship (SAR), optimizing potency, selectivity, and pharmacokinetic properties. For instance, an amine could be installed at one position to engage with a key residue in a kinase active site, while a different group is added at the other position to improve solubility or cell permeability.

Conclusion

4,7-Dichloro-1,8-naphthyridine-3-carbonitrile is more than a simple chemical; it is an enabling tool for modern drug discovery. Its pre-activated, polyfunctional nature provides a robust platform for the efficient synthesis of diverse and complex molecular entities. The demonstrated utility of the 1,8-naphthyridine core in successful therapeutics, combined with the specific advantages of this dichlorinated carbonitrile derivative for building targeted protein degraders and kinase inhibitors, ensures its continued importance in the field. Researchers employing this building block are well-positioned to accelerate their discovery programs and develop next-generation therapeutics.

References

  • CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents. Google Patents.
  • 4, 7-dichloro-1, 8-naphthyridine-3-carbonitrile, min 97%, 1 gram.
  • CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents. Google Patents.
  • C9H3Cl2N3 - Chemical Dictionary - Guidechem. Guidechem.
  • 4,7-dichloro-1,8-naphthyridine-3-carbonitrile - escientificsolutions. eScientific Solutions.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF. ResearchGate.
  • 2-Chloro-4-methylpyrimidine synthesis - ChemicalBook. ChemicalBook.
  • CAS 1234616-32-0 | 4,7-dichloro-1,8-naphthyridine-3-carbonitrile - Synblock. Synblock.
  • Guangzhou Yuheng Pharmaceutical Technology Co., Ltd Product...
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central.
  • Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Preprints.org.
  • Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents.
  • Antimicrobial Activity of Naphthyridine Derivatives. PMC - NIH.
  • (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate.
  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. PubMed.

Sources

Foundational

The Synthetic Chemist's Guide to 1,8-Naphthyridine-3-Carbonitrile Derivatives: A Privileged Scaffold in Modern Drug Discovery

Abstract The 1,8-naphthyridine core is a nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of a carbonitril...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine core is a nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of a carbonitrile group at the 3-position endows this privileged structure with unique electronic properties and serves as a versatile chemical handle for further molecular elaboration, leading to a wide array of biological activities, including potent anti-mycobacterial and anticancer properties.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for accessing 1,8-naphthyridine-3-carbonitrile derivatives. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and present a comparative analysis of various synthetic routes, empowering chemists to make informed decisions in their synthetic endeavors.

The Strategic Importance of the 1,8-Naphthyridine-3-Carbonitrile Scaffold

The 1,8-naphthyridine nucleus is a bioisostere of quinoline and purine, allowing it to interact with a variety of biological targets. The presence of two nitrogen atoms in the bicyclic system provides sites for hydrogen bonding and coordination with metal ions, which is often crucial for drug-receptor interactions. The carbonitrile (cyano) group is a powerful electron-withdrawing group that can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Furthermore, the nitrile functionality is a versatile synthetic intermediate, readily convertible into other functional groups such as carboxylic acids, amides, and tetrazoles, thus enabling the exploration of a broad chemical space during lead optimization.

A notable example of the therapeutic potential of this scaffold is in the development of novel anti-tubercular agents. Recent studies have demonstrated that 1,8-naphthyridine-3-carbonitrile derivatives exhibit significant activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[1]

Key Synthetic Strategies for the 1,8-Naphthyridine-3-Carbonitrile Core

The construction of the 1,8-naphthyridine-3-carbonitrile scaffold can be broadly approached through two highly effective and versatile methodologies: the Friedländer Annulation and Multi-component Reactions. A third, less common but plausible strategy, involves an adaptation of the Gould-Jacobs reaction.

The Friedländer Annulation: A Classic and Reliable Approach

The Friedländer synthesis is a cornerstone in the synthesis of quinolines and their heteroaromatic analogues, including 1,8-naphthyridines. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group activated by a carbonyl or cyano group. For the synthesis of 1,8-naphthyridine-3-carbonitriles, the key starting materials are 2-aminonicotinaldehyde and an active methylene compound bearing a cyano group.

Causality Behind Experimental Choices: The choice of catalyst (acid or base) and reaction conditions can significantly influence the reaction rate and yield. Base catalysis, often employing piperidine or potassium hydroxide, facilitates the deprotonation of the active methylene compound, generating a nucleophilic enolate that initiates the condensation. Acid catalysis, on the other hand, activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack. The selection of a suitable solvent is also critical; high-boiling point solvents like ethanol or dimethylformamide (DMF) are often used to drive the reaction to completion, particularly the final dehydration step.

Reaction Mechanism: The generally accepted mechanism for the base-catalyzed Friedländer synthesis of a 1,8-naphthyridine-3-carbonitrile is depicted below. The reaction commences with an aldol-type condensation between the enolate of the active methylene compound and 2-aminonicotinaldehyde, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic 1,8-naphthyridine ring system.

Friedländer Annulation Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product 2-aminonicotinaldehyde 2-Aminonicotinaldehyde Aldol_Condensation Aldol-type Condensation 2-aminonicotinaldehyde->Aldol_Condensation Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Aldol_Condensation Cyclization Intramolecular Cyclization Aldol_Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 1,8-Naphthyridine-3-carbonitrile Dehydration->Product

Caption: Mechanism of the Friedländer Annulation.

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-1,8-naphthyridine-3-carbonitrile

This protocol is adapted from a one-pot synthesis described in the literature.[4]

  • Reaction Setup: To a solution of 2-aminopyridine (1 mmol) and malononitrile (1 mmol) in methanol (10 mL), add the aromatic aldehyde (e.g., benzaldehyde, 1 mmol).

  • Catalyst Addition: Introduce a catalytic amount of 3-nitrophenylboronic acid (10 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature for the time specified by TLC monitoring (typically 2-4 hours).

  • Work-up and Purification: Upon completion of the reaction, the solid product is collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Multi-component Reactions (MCRs): An Efficient and Atom-Economical Strategy

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, have emerged as a powerful tool in modern organic synthesis.[5][6] These reactions are highly convergent and often lead to the rapid construction of complex molecular architectures from simple precursors. Several MCRs have been developed for the synthesis of 1,8-naphthyridine-3-carbonitrile derivatives.[7]

Causality Behind Experimental Choices: The success of an MCR often hinges on the careful selection of reactants that can participate in a cascade of reactions in a controlled manner. The choice of catalyst is also crucial for promoting the desired reaction pathway and suppressing side reactions. Lewis acids, such as N-bromosulfonamides, have been shown to be effective catalysts for these transformations.[5] The solvent can also play a significant role, with polar aprotic solvents like acetonitrile often favoring the reaction.[5]

Reaction Mechanism: A plausible mechanism for a three-component synthesis of a 2-amino-1,8-naphthyridine-3-carbonitrile derivative involves the initial Knoevenagel condensation of an aromatic aldehyde with malononitrile to form an α,β-unsaturated dinitrile. This is followed by a Michael addition of 2-aminopyridine to the electron-deficient double bond, and the resulting intermediate undergoes an intramolecular cyclization and subsequent tautomerization to afford the final product.

MCR_Workflow cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product Aldehyde Aromatic Aldehyde Reaction Catalyst (e.g., NH4VO3) Solvent (e.g., Methanol) Room Temperature Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Reaction Product 2-Amino-1,8-naphthyridine-3-carbonitrile Reaction->Product

Caption: Workflow for a multi-component synthesis.

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-(4-methoxyphenyl)-1,8-naphthyridine-3-carbonitrile

This protocol is based on a reported method utilizing ammonium metavanadate as a catalyst.[7]

  • Reactant Preparation: In a 50 mL round-bottom flask, combine 2-aminopyridine (10 mmol), 4-methoxybenzaldehyde (15 mmol), and malononitrile (10 mmol) in methanol (15 mL).

  • Catalyst Introduction: Add a catalytic amount of ammonium metavanadate (0.2 mmol) to the mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Once the reaction is complete, the precipitated product is collected by filtration, washed with cold methanol, and dried to yield the pure 2-amino-4-(4-methoxyphenyl)-1,8-naphthyridine-3-carbonitrile.

The Gould-Jacobs Reaction: A Potential Alternative Route

While the Gould-Jacobs reaction is classically employed for the synthesis of quinolines, its principles can be conceptually extended to the synthesis of naphthyridines. This reaction typically involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization. For the synthesis of a 1,8-naphthyridine-3-carbonitrile, this would necessitate the use of a 2-aminopyridine derivative and a malonic acid derivative bearing a cyano group. While less documented for the 1,8-naphthyridine-3-carbonitrile scaffold specifically, this approach remains a viable synthetic strategy worthy of exploration.

Proposed Synthetic Adaptation: A hypothetical Gould-Jacobs approach would involve the reaction of 2-aminopyridine with ethyl ethoxymethylenecyanoacetate. The resulting intermediate would then be subjected to high-temperature cyclization to afford the 4-hydroxy-1,8-naphthyridine-3-carbonitrile, which could be further functionalized.

Data Presentation: A Comparative Overview of Synthesized Derivatives

The following tables summarize the key physical and spectroscopic data for a selection of 1,8-naphthyridine-3-carbonitrile derivatives synthesized via the methods described above.

Table 1: Physicochemical Properties of Selected 1,8-Naphthyridine-3-carbonitrile Derivatives

Compound IDR GroupYield (%)Melting Point (°C)Reference
1 4-Methoxyphenyl73255[8]
2 Phenyl89230-232[7]
3 4-Chlorophenyl92245-247[7]

Table 2: Spectroscopic Data for 2-Amino-4-(4-methoxyphenyl)-1,8-naphthyridine-3-carbonitrile

Spectroscopic TechniqueKey Data
¹H NMR (300 MHz, CDCl₃)δ 3.71 (s, 3H), 5.58 (s, 2H), 6.87-7.08 (m, 3H), 7.68-8.04 (m, 5H)[7]
¹³C NMR (75 MHz, CDCl₃)56.5, 93.0, 114.2, 119.5, 120.8, 124.6, 128.8, 133.9, 146.7, 154.2, 162.8[7]
IR (KBr, cm⁻¹)3440, 3360, 3340 (NH₂), 2205 (C≡N), 1728 (C=O, from coumarin moiety in this specific derivative)[8]
MS (m/z)445 (M⁺)[8]

Conclusion and Future Perspectives

The synthesis of 1,8-naphthyridine-3-carbonitrile derivatives is a dynamic and evolving field of research, driven by the significant therapeutic potential of this heterocyclic scaffold. The Friedländer annulation and multi-component reactions represent the most robust and versatile strategies for accessing these compounds, offering high yields and operational simplicity. The continued development of novel, more sustainable, and atom-economical synthetic methodologies will undoubtedly accelerate the discovery of new 1,8-naphthyridine-3-carbonitrile-based drug candidates. Future research in this area will likely focus on the exploration of novel catalytic systems, the development of enantioselective synthetic routes, and the expansion of the chemical diversity of this important class of molecules.

References

  • A Convenient One-Pot Synthesis of 2-Amino-4-Phenyl-1,8-Naphthyridine-3-Carbonitrile Derivatives. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • A CONVENIENT ONE-POT THREE COMPONENT SYNTHESIS OF 1,8- NAPHTHYRIDINE DERIVATIVES. (2020). Jetir.org. Retrieved January 6, 2026, from [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930.
  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synfacts, 13(05), 0488.
  • Khetmalis, Y., Shobha, S., Nandikolla, A., & Chandra Sekhar, K. V. G. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(30), 21633-21653.
  • SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. (2020). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. (2023). Organic & Biomolecular Chemistry.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing.
  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Deriv

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,7-Dichloro-1,8...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile , a key building block in medicinal chemistry and materials science. While direct, publicly available spectroscopic data for this specific compound is limited, this document leverages data from closely related 1,8-naphthyridine analogues to establish a predictive framework for its analysis. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and provide a robust workflow for researchers working with this and similar molecular scaffolds.

The 1,8-naphthyridine core is a privileged heterocyclic motif, with its derivatives exhibiting a wide array of biological activities.[1] A thorough understanding of the spectroscopic properties of substituted 1,8-naphthyridines is therefore crucial for structural elucidation, quality control, and the rational design of novel therapeutic agents and functional materials.

Molecular Structure and Key Spectroscopic Features

The structure of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile, with the chemical formula C₉H₃Cl₂N₃ and a molecular weight of 224.04 g/mol , presents several key features that will manifest in its spectroscopic data. The dichlorinated naphthyridine ring system and the nitrile group are expected to produce characteristic signals in NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile, both ¹H and ¹³C NMR will provide invaluable information regarding the electronic environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum is anticipated to be the most informative. The three protons on the naphthyridine ring will likely appear as distinct signals, with their chemical shifts and coupling patterns dictated by the electron-withdrawing effects of the chlorine atoms, the nitrile group, and the nitrogen atoms within the rings.

Table 1: Predicted ¹H NMR Chemical Shifts for 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.8 - 9.2s-
H-57.8 - 8.2d8.0 - 9.0
H-67.4 - 7.8d8.0 - 9.0

Note: These are predicted values based on analogues and the influence of substituents. Actual values may vary depending on the solvent and experimental conditions.

The downfield chemical shift of the H-2 proton is expected due to the strong deshielding effect of the adjacent nitrogen atom and the chlorine at the 4-position. The H-5 and H-6 protons would likely appear as a pair of doublets, characteristic of ortho-coupling on a pyridine ring.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The carbon atoms directly attached to the electronegative chlorine and nitrogen atoms, as well as the carbon of the nitrile group, are expected to have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3115 - 120
C-4155 - 160
C-4a120 - 125
C-5125 - 130
C-6120 - 125
C-7150 - 155
C-8145 - 150
C-8a150 - 155
CN115 - 120

Note: These are predicted values. The signals for the chlorinated carbons (C-4 and C-7) are expected to be significantly downfield.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering signals in the regions of interest.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • Acquire a ¹H NMR spectrum, typically using a pulse angle of 30-45° and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary to obtain a spectrum with adequate signal intensity.

  • If further structural confirmation is needed, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon connectivities.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq Acquire 1H NMR transfer->H1_acq C13_acq Acquire 13C NMR H1_acq->C13_acq TwoD_acq Acquire 2D NMR (optional) C13_acq->TwoD_acq process Process Spectra (FT, Phasing) TwoD_acq->process analyze Analyze Chemical Shifts & Coupling process->analyze structure Elucidate Structure analyze->structure

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile, the most prominent feature in the IR spectrum is expected to be the stretching vibration of the nitrile group (C≡N).

Table 3: Expected IR Absorption Frequencies

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
C≡N (Nitrile)2220 - 2260Medium to Strong
C=N (Aromatic)1600 - 1650Medium
C=C (Aromatic)1400 - 1600Medium to Weak
C-Cl600 - 800Strong
Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR setup.

  • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum

For 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile, high-resolution mass spectrometry (HRMS) is recommended to confirm the molecular formula. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺).

  • M⁺: The most abundant peak corresponding to the intact molecule.

  • [M+2]⁺: A peak approximately 66% of the intensity of the M⁺ peak, due to the presence of one ³⁷Cl isotope.

  • [M+4]⁺: A peak approximately 10% of the intensity of the M⁺ peak, due to the presence of two ³⁷Cl isotopes.

The fragmentation pattern under electron impact (EI) ionization may involve the loss of chlorine atoms, the nitrile group, or cleavage of the naphthyridine ring.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 µg/mL) in a volatile solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition:

  • Utilize a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) for soft ionization or Electron Impact (EI) for fragmentation analysis.

  • Introduce the sample into the mass spectrometer, either via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).

  • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Volatile Solvent ionization Select Ionization Source (ESI/EI) dissolve->ionization acquisition Acquire Mass Spectrum ionization->acquisition mw_confirm Confirm Molecular Weight acquisition->mw_confirm isotope_pattern Analyze Isotopic Pattern mw_confirm->isotope_pattern fragmentation Analyze Fragmentation isotope_pattern->fragmentation

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

The spectroscopic characterization of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile relies on a multi-technique approach, with NMR, IR, and mass spectrometry each providing complementary and essential structural information. While the specific data for this compound is not widely published, the predictive analysis and detailed experimental protocols provided in this guide offer a solid foundation for researchers to confidently acquire, interpret, and validate the structure of this important chemical entity. Adherence to these methodologies will ensure the generation of high-quality, reliable spectroscopic data, which is fundamental to advancing research and development in fields that utilize the 1,8-naphthyridine scaffold.

References

Sources

Foundational

A-Researcher's Guide to 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile: A Versatile Scaffold in Medicinal Chemistry

Executive Summary: 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile is a key heterocyclic building block that has garnered significant attention in the field of drug discovery. Its unique structural features, particularly t...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile is a key heterocyclic building block that has garnered significant attention in the field of drug discovery. Its unique structural features, particularly the presence of two reactive chlorine atoms at positions C4 and C7, allow for selective functionalization, making it a privileged scaffold for the synthesis of a diverse range of biologically active compounds. This guide provides an in-depth analysis of its chemical identity, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in complex synthetic chemistry.

IUPAC Name and CAS Registry Number

The formal IUPAC name for this compound is 4,7-dichloro-1,8-naphthyridine-3-carbonitrile .[1] It is registered under the CAS Number 1234616-32-0 .[1][2][3]

Chemical Structure

The molecule consists of a 1,8-naphthyridine core, which is a bicyclic heteroaromatic system containing two nitrogen atoms. This core is substituted with chlorine atoms at the 4 and 7 positions and a nitrile group at the 3 position.

Chemical structure of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile
Physicochemical Data

A summary of the key physicochemical properties is provided below, offering researchers quick access to essential data for experimental design.

PropertyValueReference
Molecular Formula C₉H₃Cl₂N₃[1][2]
Molecular Weight 224.04 g/mol [1][2]
Purity Typically ≥97%[2]
Storage Room temperature[2]

Synthesis and Mechanistic Insights

The synthesis of the 1,8-naphthyridine core is a critical process, often achieved through multi-step reactions that build the bicyclic system from simpler precursors.

Overview of Synthetic Routes

While specific, detailed synthetic procedures for 4,7-dichloro-1,8-naphthyridine-3-carbonitrile are not extensively documented in the provided results, the synthesis of related dichloronaphthyridines often involves the cyclization of aminopyridine derivatives followed by chlorination. For instance, the Vilsmeier-Haack reaction on N-(pyridin-2-yl)acetamide can yield a 2-chloro-1,8-naphthyridine-3-carbaldehyde, which represents a common strategy for building the core structure.[4] Another general approach involves the Grohe-Heitzer reaction, which is used for synthesizing substituted 1,8-naphthyridine rings.[5] The final chlorination step to introduce the chloro groups at the C4 and C7 positions is typically achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) in conjunction with phosphorus pentachloride (PCl₅).[6]

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of dichlorinated naphthyridine structures, based on common organic chemistry principles.

SynthesisWorkflow A Aminopyridine Precursor C Naphthyridinone Intermediate A->C Heat, Condensation B Cyclization Reagents (e.g., Malonic acid derivatives) B->C E 4,7-Dichloro-1,8-naphthyridine Core Structure C->E Reflux D Chlorination (POCl₃ / PCl₅) D->E Derivatization Core 4,7-Dichloro-1,8- naphthyridine-3-carbonitrile Sub1 C4-Substituted Intermediate (e.g., Amino-derivative) Core->Sub1 Nucleophile 1 (e.g., R¹-NH₂) Controlled Temp. Sub2 C4,C7-Disubstituted Product (e.g., Diamino-derivative) Sub1->Sub2 Nucleophile 2 (e.g., R²-NH₂) Higher Temp.

Sources

Exploratory

The Versatile Pharmacophore: Unlocking the Therapeutic Potential of 1,8-Naphthyridine Scaffolds

An In-depth Technical Guide Abstract The 1,8-naphthyridine core, a nitrogen-containing heterocyclic system, has solidified its status as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its unique...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract The 1,8-naphthyridine core, a nitrogen-containing heterocyclic system, has solidified its status as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties, bioisosteric relationship with quinoline, and synthetic accessibility have made it a cornerstone for the development of novel therapeutic agents.[1][3] Historically propelled into the pharmaceutical spotlight by the discovery of the antibacterial agent nalidixic acid in 1962, the scaffold has since been elaborated upon to yield compounds with a vast spectrum of biological activities.[1] This guide provides a comprehensive exploration of the key biological activities of 1,8-naphthyridine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We delve into the scaffold's significant roles in anticancer, antimicrobial, anti-inflammatory, and neurological applications, offering field-proven insights for researchers, scientists, and drug development professionals.[4]

The 1,8-Naphthyridine Core: A Foundation for Diverse Biological Activity

The 1,8-naphthyridine framework consists of two fused pyridine rings. This rigid, planar structure is an excellent pharmacophore due to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and metal chelation. The nitrogen atoms act as hydrogen bond acceptors, a critical feature for molecular recognition at enzyme active sites or receptor binding pockets. The versatility of its synthesis allows for systematic modification at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] This chemical tractability is a primary reason for its widespread application in drug design.

Anticancer Activity: A Primary Focus of Modern Research

The development of 1,8-naphthyridine derivatives as anticancer agents is a highly active area of research.[5] These compounds exert their cytotoxic effects through diverse mechanisms, primarily by targeting key proteins involved in cancer cell proliferation and survival.[2]

Mechanisms of Antineoplastic Action
  • Kinase Inhibition: A predominant mechanism involves the inhibition of protein kinases, particularly receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[4][5] Overexpression of EGFR is a hallmark of many cancers. 1,8-naphthyridine derivatives can act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling pathways that lead to cell growth and proliferation.[6][7]

  • DNA Topoisomerase Inhibition: Several derivatives function as inhibitors of DNA topoisomerases I and II.[2] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the cleavable complex between the enzyme and DNA, these compounds induce DNA strand breaks, ultimately triggering apoptosis (programmed cell death).[8]

  • Tubulin Polymerization Disruption: The modulation of microtubule dynamics is another established anticancer strategy. Certain 1,8-naphthyridine compounds have been shown to interfere with tubulin polymerization, arresting the cell cycle at the G2/M phase and inducing apoptosis.[2]

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Downstream Downstream Signaling (Ras-Raf-MEK-ERK) EGFR->Downstream Activates ATP ATP ATP->EGFR ADP ADP Naphthyridine 1,8-Naphthyridine Inhibitor Naphthyridine->EGFR Blocks ATP Binding Site Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibits EGF EGF Ligand EGF->EGFR Binds

Caption: EGFR signaling pathway inhibition by a 1,8-naphthyridine derivative.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 1,8-naphthyridine scaffold have generated crucial insights into the structural requirements for potent anticancer activity.[9]

  • Substitutions at C3: The introduction of carboxamide moieties at the C3 position has been a particularly fruitful strategy. Halogen-substituted aryl groups on the carboxamide side chain often enhance cytotoxicity.[9][10] For example, halogenated derivatives have shown potent activity, suggesting that both electronic and steric factors play a role in target engagement.[9]

  • Substitutions at N1: Alkylation at the N1 position, such as with a propargyl group, has been shown to yield compounds with high cytotoxicity against various cancer cell lines.[11]

  • Halogenation of the Core: The presence of a chlorine atom at the C5 or C7 position can significantly influence the biological activity profile.[9]

Quantitative Analysis of Cytotoxicity

The in vitro cytotoxic activity of 1,8-naphthyridine derivatives is a key indicator of their therapeutic potential. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
Compound 47 Halogen substituted C3-carboxamideMIAPaCa (Pancreatic)0.41[10][12]
Compound 47 Halogen substituted C3-carboxamideK-562 (Leukemia)0.77[10][12]
Compound 29 C3-heteroaryl derivativePA-1 (Ovarian)0.41[10][12]
Compound 36 Halogen substituted C3-carboxamidePA-1 (Ovarian)1.19[10][12]
Compound 12 C3-carboxamide derivativeHBL-100 (Breast)1.37[13]
Derivative 5b bis(trifluoromethyl)phenyl-quinoline-benzamideMCF-7 (Breast)11.25[14]
Derivative 5e bis(trifluoromethyl)phenyl-quinoline-benzamideMCF-7 (Breast)13.45[14]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[9]

Principle: Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The quantity of formazan, measured spectrophotometrically, is directly proportional to the number of living cells.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivatives in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: The Historical Bedrock

The therapeutic journey of 1,8-naphthyridines began with their potent antibacterial properties.[1]

Mechanism of Action: DNA Gyrase Inhibition

The primary antibacterial mechanism for early 1,8-naphthyridines like nalidixic acid is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[15] This enzyme is essential for introducing negative supercoils into bacterial DNA, a process required for DNA replication and transcription. By inhibiting the A subunit of DNA gyrase, these compounds block DNA replication, leading to bacterial cell death.[15] This mechanism is shared with the broader class of quinolone antibiotics.[8]

Modulation of Antibiotic Activity

Interestingly, some 1,8-naphthyridine derivatives that lack direct antibacterial activity on their own (MIC ≥ 1024 µg/mL) have been shown to potentiate the effects of established antibiotics.[8] Studies have demonstrated a synergistic effect when these compounds are combined with fluoroquinolones like norfloxacin and ofloxacin against multi-resistant strains of E. coli, P. aeruginosa, and S. aureus.[8] This suggests they may act as efflux pump inhibitors or otherwise interfere with bacterial resistance mechanisms, making them promising candidates for combination therapies.

MIC_Workflow start Start prep_compound Prepare Stock Solution of 1,8-Naphthyridine Derivative start->prep_compound serial_dilute Perform 2-Fold Serial Dilutions in 96-Well Plate with Broth prep_compound->serial_dilute add_bacteria Add Standardized Bacterial Inoculum to Each Well serial_dilute->add_bacteria controls Include Positive (Bacteria only) & Negative (Broth only) Controls add_bacteria->controls incubate Incubate Plate at 37°C for 18-24 Hours controls->incubate observe Visually Inspect for Turbidity (Bacterial Growth) incubate->observe determine_mic Determine MIC: Lowest Concentration with No Visible Growth observe->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Broadening the Horizon: Other Key Biological Activities

The versatility of the 1,8-naphthyridine scaffold extends well beyond anticancer and antimicrobial applications.

  • Anti-inflammatory and Immunomodulatory Activity: There is a strong molecular link between chronic inflammation and cancer.[10] Several 1,8-naphthyridine derivatives have demonstrated potent anti-inflammatory properties, primarily by downregulating the secretion of pro-inflammatory cytokines.[11][12][13] This dual activity makes them particularly interesting candidates for chemo-preventive and therapeutic strategies.

  • Antiviral Activity: Derivatives have shown promise as antiviral agents, including activity against HIV.[3][16]

  • Central Nervous System (CNS) Disorders: The scaffold has been explored for its potential in treating neurological disorders such as Alzheimer's disease, depression, and multiple sclerosis.[4][17]

  • Other Reported Activities: The broad spectrum of biological activities also includes antimalarial, antioxidant, antihypertensive, anti-platelet aggregation, and kinase inhibition properties, among others.[4][17][18][19]

Future Perspectives and Challenges

The 1,8-naphthyridine scaffold remains a highly valuable and versatile platform in drug discovery. Future research will likely focus on designing next-generation derivatives with enhanced potency and selectivity for specific biological targets. The use of computational methods, such as molecular docking and QSAR studies, will be instrumental in rationally designing new compounds with improved therapeutic profiles.[2][14] Key challenges include overcoming drug resistance, particularly in oncology and infectious diseases, and optimizing the pharmacokinetic properties of lead compounds to ensure safety and efficacy in clinical settings. The continued exploration of this privileged scaffold promises to yield novel and effective treatments for a wide range of human diseases.

References

  • Madaan, A., Verma, R., Kumar, V., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-854. Available at: [Link]

  • Ojha, M., & Yadav, D. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(16), 1477-1497. Available at: [Link]

  • Ojha, M., Yadav, D., Kumar, A., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. Available at: [Link]

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. Available at: [Link]

  • Kumar, V., Madaan, A., Sanna, V. K., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178. Available at: [Link]

  • Kumar, V., Madaan, A., Sanna, V. K., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. Available at: [Link]

  • Madaan, A., Verma, R., Kumar, V., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. Available at: [Link]

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  • da Silva, A. C. S., de Oliveira, T. B., da Silva, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. Available at: [Link]

  • Singh, H., Singh, S., & Singh, P. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396. Available at: [Link]

  • Google Patents. (n.d.). 1, 8 -naphthyridines as kinase inhibitors.
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  • Kumar, V., Madaan, A., Sanna, V. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(24), 6752-6756. Available at: [Link]

  • Jella, K. S., et al. (2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of[4][12]-Naphthyridine Derivatives as Potential Anticancer and. Polycyclic Aromatic Compounds. Available at: [Link]

  • Amiri, S. S., Hojjati, M., & Hossaini, Z. (n.d.). The structure–activity relationships for 1,8-naphthyridine derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Reported 1,8‐naphthyridine derivatives as a kinase inhibitor. Available at: [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14, 23788-23804. Available at: [Link]

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Foundational

The Strategic Scaffold: A Technical Guide to 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile in Modern Drug Discovery

Foreword: The Unseen Potential of a Privileged Heterocycle In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic efficacy and specificity is paramount. With...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic efficacy and specificity is paramount. Within this pursuit, the concept of the "privileged scaffold" has emerged as a cornerstone of rational drug design. These are molecular frameworks that, with appropriate functionalization, can bind to a variety of biological targets, thereby offering a rich starting point for the development of new therapeutics. The 1,8-naphthyridine core is a prominent member of this class, demonstrating a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a particularly valuable, yet underexplored, derivative: 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile .

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a field-proven perspective on the synthesis, reactivity, and strategic application of this versatile chemical intermediate. We will delve into the causality behind experimental choices, offering not just protocols but a validated system of thought for leveraging this scaffold in your own research endeavors.

The Genesis of a Strategic Scaffold: Synthesis of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile

The journey to harnessing the potential of our target molecule begins with its synthesis. A robust and scalable synthetic route is the bedrock of any successful drug discovery program. The most logical and efficient pathway to 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile involves a two-stage process: the initial construction of the core heterocyclic system followed by a crucial chlorination step.

Stage 1: Building the Core via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and highly effective method for the synthesis of 4-hydroxyquinoline derivatives and their heterocyclic analogues, including the 1,8-naphthyridine core.[3][4] This reaction involves the condensation of an aminopyridine with a malonic ester derivative, followed by a thermal cyclization. For our target, the synthesis commences with the reaction of 2,6-diaminopyridine with a suitable malonic ester derivative to construct the dihydroxy-1,8-naphthyridine-3-carbonitrile intermediate.

Synthesis_Stage1 cluster_reactants Reactants cluster_process Process cluster_product Product 2_6_diaminopyridine 2,6-Diaminopyridine Condensation Condensation 2_6_diaminopyridine->Condensation malonic_ester_derivative Diethyl 2-cyano-3-ethoxyacrylate malonic_ester_derivative->Condensation Thermal_Cyclization Thermal Cyclization (e.g., in Dowtherm A) Condensation->Thermal_Cyclization Intermediate dihydroxy_intermediate 4,7-Dihydroxy-1,8-naphthyridine-3-carbonitrile Thermal_Cyclization->dihydroxy_intermediate

Figure 1: Conceptual workflow for the synthesis of the dihydroxy intermediate via a Gould-Jacobs type reaction.

Experimental Protocol: Synthesis of 4,7-Dihydroxy-1,8-naphthyridine-3-carbonitrile

  • Condensation: In a round-bottom flask equipped with a reflux condenser, a mixture of 2,6-diaminopyridine (1 eq.) and diethyl 2-cyano-3-ethoxyacrylate (1.1 eq.) is heated in a suitable high-boiling solvent (e.g., diphenyl ether or Dowtherm A) to 120-140 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial condensation is complete, the temperature of the reaction mixture is raised to 240-260 °C and maintained for 30-60 minutes to effect the intramolecular cyclization.

  • Work-up: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by vacuum filtration. The crude product is washed with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, followed by a polar solvent (e.g., ethanol) to remove any remaining impurities. The resulting solid is dried under vacuum to yield 4,7-dihydroxy-1,8-naphthyridine-3-carbonitrile.

Stage 2: Chlorination – The Gateway to Reactivity

With the dihydroxy core in hand, the next critical step is the introduction of the chloro groups, which serve as the handles for subsequent functionalization. This is typically achieved using a dehydrating/chlorinating agent such as phosphorus oxychloride (POCl₃).[5][6][7]

Synthesis_Stage2 dihydroxy_intermediate 4,7-Dihydroxy-1,8-naphthyridine-3-carbonitrile product 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile dihydroxy_intermediate->product Reflux POCl3 Phosphorus Oxychloride (POCl₃) POCl3->product

Figure 2: Chlorination of the dihydroxy intermediate to yield the target compound.

Experimental Protocol: Synthesis of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile

  • Reaction Setup: A mixture of 4,7-dihydroxy-1,8-naphthyridine-3-carbonitrile (1 eq.) and phosphorus oxychloride (10-15 eq., serving as both reagent and solvent) is placed in a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize the evolving HCl gas.

  • Reaction: The mixture is heated to reflux (approximately 105-110 °C) and maintained for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. The acidic solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Compound Name Molecular Formula Molecular Weight CAS Number
4,7-Dichloro-1,8-naphthyridine-3-carbonitrileC₉H₃Cl₂N₃224.041234616-32-0[8]

The Art of Selectivity: Harnessing the Differential Reactivity of the Chloro Substituents

The true synthetic utility of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile lies in the differential reactivity of its two chlorine atoms. The chloro group at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the one at the C7 position. This regioselectivity is a consequence of the electronic properties of the 1,8-naphthyridine ring system, where the C4 position is more electron-deficient and thus more readily attacked by nucleophiles.

This differential reactivity allows for a stepwise and controlled functionalization of the scaffold, enabling the synthesis of a diverse library of compounds from a single, readily accessible intermediate.

Reactivity cluster_C4 Position C4 (More Reactive) cluster_C7 Position C7 (Less Reactive) Dichloro 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile Mono_Substituted 4-Amino-7-chloro-1,8-naphthyridine-3-carbonitrile Dichloro->Mono_Substituted Mild Conditions (S_NAr at C4) Nucleophile1 Nucleophile 1 (e.g., Amine) Nucleophile1->Mono_Substituted Di_Substituted 4-Amino-7-amido-1,8-naphthyridine-3-carbonitrile Mono_Substituted->Di_Substituted Harsher Conditions or Pd-catalyzed Coupling at C7 Nucleophile2 Nucleophile 2 (e.g., Amide) Nucleophile2->Di_Substituted

Figure 3: Stepwise functionalization based on the differential reactivity of the C4 and C7 positions.
Selective Functionalization at the C4 Position

Standard SNAr conditions, typically involving an amine nucleophile in a polar solvent at elevated temperatures, will predominantly lead to substitution at the C4 position.

Experimental Protocol: Selective Amination at C4

  • Reaction Setup: To a solution of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile (1 eq.) in a suitable solvent (e.g., n-butanol, DMF, or NMP) is added the desired amine (1.1-1.5 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) (2 eq.).

  • Reaction: The mixture is heated to 80-120 °C and stirred for 2-12 hours, with reaction progress monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the 4-amino-7-chloro-1,8-naphthyridine-3-carbonitrile derivative.

Functionalization at the C7 Position

Substitution at the less reactive C7 position typically requires more forcing conditions or a change in reaction mechanism, such as palladium-catalyzed cross-coupling reactions. For instance, Pd-catalyzed amidation has been successfully employed for the functionalization of the 2,7-dichloro-1,8-naphthyridine system and is a highly translatable methodology to our scaffold.[9]

Experimental Protocol: Pd-Catalyzed Amidation at C7 (Post-C4 Functionalization)

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), the 4-amino-7-chloro-1,8-naphthyridine-3-carbonitrile derivative (1 eq.), the desired primary amide (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), a suitable phosphine ligand (e.g., Xantphos, 10-20 mol%), and a base (e.g., potassium carbonate, K₂CO₃, 2 eq.) are combined in an anhydrous solvent (e.g., dioxane or toluene).

  • Reaction: The mixture is heated to 100-120 °C for 12-24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired 4-amino-7-amido-1,8-naphthyridine-3-carbonitrile.

Application in Drug Discovery: A Case Study in Anti-Mycobacterial Agents

The true measure of a scaffold's value is its successful application in the generation of biologically active molecules. The 1,8-naphthyridine-3-carbonitrile framework has shown considerable promise in the development of anti-mycobacterial agents.[1][2] By leveraging the synthetic strategies outlined above, a diverse library of compounds can be generated and screened for activity against Mycobacterium tuberculosis.

For instance, starting with 4,7-dichloro-1,8-naphthyridine-3-carbonitrile, one can envision a synthetic pathway to novel anti-tubercular agents:

  • Selective amination at C4 with a key pharmacophoric amine.

  • Subsequent functionalization at C7 with a range of amides or other groups via Pd-catalyzed cross-coupling to explore the structure-activity relationship (SAR).

This systematic approach allows for the fine-tuning of the molecule's properties, such as its potency, selectivity, and pharmacokinetic profile, ultimately leading to the identification of promising drug candidates.

Conclusion: A Scaffold Primed for Discovery

4,7-Dichloro-1,8-naphthyridine-3-carbonitrile represents a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its straightforward synthesis and, most importantly, the differential reactivity of its chloro substituents provide a strategic platform for the efficient and controlled generation of diverse molecular libraries. This guide has laid out a logical and experimentally validated framework for the synthesis and application of this scaffold. By understanding the underlying principles of its reactivity, researchers can unlock its full potential and accelerate the discovery of the next generation of therapeutics.

References

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  • Narender, A., et al. (2009). A NOVEL SYNTHESIS OF SUBSTITUTED 4-HYDROXY- 1,8-NAPHTHYRIDINES. Journal of the Chilean Chemical Society, 54(4), 473-475*.
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  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19).
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Exploratory

The Dichlorinated Naphthyridine Scaffold: A Versatile Tool in Modern Drug Discovery and Materials Science

Introduction: The Strategic Value of the Naphthyridine Core and the Impact of Dichlorination The naphthyridine scaffold, a bicyclic heterocycle containing two nitrogen atoms, represents a privileged structure in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Naphthyridine Core and the Impact of Dichlorination

The naphthyridine scaffold, a bicyclic heterocycle containing two nitrogen atoms, represents a privileged structure in medicinal chemistry and materials science.[1][2] Its rigid planar structure and the presence of nitrogen atoms, which can act as hydrogen bond acceptors, provide a unique framework for designing molecules with specific biological activities and photophysical properties.[1][3] Among the various substituted naphthyridines, the dichlorinated isomers, such as 2,7-dichloro-1,8-naphthyridine and 2,4-dichloro-1,5-naphthyridine, have emerged as exceptionally versatile building blocks.[4] The strategic placement of two chlorine atoms offers synthetic chemists a powerful handle for sequential and regioselective functionalization, enabling the creation of diverse molecular libraries for various applications.

The chlorine atoms, being good leaving groups, readily participate in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling.[3][5][6] This allows for the precise installation of aryl, heteroaryl, alkyl, amino, and alkynyl moieties, providing a straightforward path to modulate the steric and electronic properties of the final compounds. This fine-tuning is critical for optimizing interactions with biological targets or for tailoring the optoelectronic characteristics of materials. This guide provides an in-depth exploration of the synthesis and potential applications of dichlorinated naphthyridines, offering insights for researchers, scientists, and drug development professionals.

Synthetic Strategies: Accessing and Functionalizing the Dichlorinated Naphthyridine Core

The journey to harnessing the potential of dichlorinated naphthyridines begins with their efficient synthesis and subsequent functionalization. The most common route to dichlorinated naphthyridines involves the chlorination of the corresponding naphthyridinones (or dihydroxynaphthyridines) using reagents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).[4][7]

Experimental Protocol 1: Synthesis of 2,7-Dichloro-1,8-naphthyridine from 1,8-Naphthyridine-2,7-dione

This protocol outlines a typical procedure for the dichlorination of a naphthyridinone precursor.

Materials:

  • 1,8-Naphthyridine-2,7-dione

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Crushed ice

  • Sodium carbonate (Na₂CO₃)

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 1,8-naphthyridine-2,7-dione (1.0 equivalent), PCl₅ (2.1 equivalents), and POCl₃ (2.5 equivalents) is prepared.[4]

  • The mixture is heated to reflux and maintained at this temperature for 6 hours.[4] The reaction should be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting material.

  • After completion, the reaction mixture is cooled to room temperature and then carefully poured over crushed ice. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • The acidic solution is then neutralized by the slow addition of sodium carbonate until the pH reaches approximately 8.[4]

  • The resulting precipitate, which is the crude 2,7-dichloro-1,8-naphthyridine, is collected by filtration.

  • The crude product is then recrystallized from acetone to yield the pure 2,7-dichloro-1,8-naphthyridine as a pale yellow powder.[4]

Functionalization via Cross-Coupling Reactions

The true synthetic utility of dichlorinated naphthyridines lies in their ability to undergo selective functionalization at the chlorinated positions. The differential reactivity of the chlorine atoms can often be exploited to achieve mono- or di-substitution.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[5][8] This reaction is instrumental in synthesizing a wide array of biologically active molecules, including kinase inhibitors.[9]

Experimental Protocol 2: Buchwald-Hartwig Amination of a Dichloronaphthyridine

This protocol provides a general procedure for the mono-amination of a dichloronaphthyridine.

Materials:

  • Dichloronaphthyridine (e.g., 2,7-dichloro-1,8-naphthyridine)

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolinium chloride - SIPr.HCl)

  • Strong base (e.g., Lithium bis(trimethylsilyl)amide - LHMDS, 1M solution in THF)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • An oven-dried Schlenk tube is charged with the dichloronaphthyridine (1.0 equivalent), Pd₂(dba)₃ (0.01 equivalents), and SIPr.HCl (0.04 equivalents) under an inert atmosphere (e.g., argon).[1]

  • The amine (1.2 equivalents) is then added, and the tube is sealed.

  • Anhydrous THF is added, followed by the LHMDS solution (1.5 equivalents).[1]

  • The reaction mixture is stirred at room temperature or heated as necessary, with progress monitored by TLC.

  • Upon completion, the reaction is quenched, and the product is extracted with diethyl ether.

  • The crude product is purified by flash column chromatography on silica gel to yield the mono-aminated naphthyridine.

The Sonogashira coupling enables the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, a key transformation for creating extended π-systems in materials science and for introducing alkynyl functionalities in drug candidates.[3][6]

Experimental Protocol 3: Sonogashira Coupling of a Dichloronaphthyridine

This protocol outlines a typical Sonogashira coupling reaction.

Materials:

  • Dichloronaphthyridine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine - Et₃N)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • To a solution of the dichloronaphthyridine (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in anhydrous THF under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 equivalents), CuI (0.04 equivalents), and triethylamine (2.0 equivalents).[3][6]

  • The reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC).

  • The reaction is then worked up by removing the solvent under reduced pressure and partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Applications in Medicinal Chemistry: Targeting Kinases and GPCRs

The dichlorinated naphthyridine scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of various protein kinases and modulators of G-protein coupled receptors (GPCRs).

Dichlorinated Naphthyridines as Kinase Inhibitors

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[10] The naphthyridine core can act as a hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in the progression of several cancers.[11][12] Several 1,6-naphthyridine derivatives have been developed as potent c-Met inhibitors.[13][14][15]

Compound ClassTarget KinaseIC₅₀ (nM)Reference
1,6-Naphthyridinonec-Met9.8[16]
1,6-NaphthyridinoneVEGFR-28.8[16]
1H-Imidazo[4,5-h][17][18]naphthyridin-2(3H)-onec-Met2600[13]
Pyridine-bioisostere of Cabozantinibc-Met4.9[19]

c-Met Signaling Pathway and Inhibition

The binding of HGF to c-Met leads to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain.[20] This triggers a downstream signaling cascade involving pathways such as PI3K/Akt and RAS/MAPK, promoting cell proliferation, survival, and motility.[20] Small molecule inhibitors based on the dichlorinated naphthyridine scaffold can bind to the ATP-binding pocket of the c-Met kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.[12]

cMet_pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization Activates PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Motility Akt->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation Inhibitor Naphthyridine Inhibitor Inhibitor->Dimerization Inhibits (ATP competitive)

Caption: c-Met signaling pathway and point of inhibition.

CDK5 is a proline-directed serine/threonine kinase that is crucial for neuronal development and function.[17][21][22] Its dysregulation has been linked to neurodegenerative diseases and cancer.[18][23][24] Substituted 1,6-naphthyridines have been identified as potent inhibitors of CDK5.[25]

Compound ClassTarget KinaseIC₅₀ Range (nM)Reference
Substituted 1,6-NaphthyridinesCDK5<10 - >1000[24][25]
DiaminothiazolesCDK220 - 70[26]
DiaminothiazolesCDK59 - 93[26][27]

CDK5 Signaling in Neuronal Function

In neurons, CDK5 is activated by its regulatory partners p35 or p39.[21] The CDK5/p35 complex phosphorylates a multitude of substrates involved in synaptic plasticity, neurotransmitter release, and neuronal migration.[17] Aberrant cleavage of p35 to p25 leads to prolonged and mislocalized CDK5 activity, contributing to neurotoxicity.[22] Naphthyridine-based inhibitors can block the ATP-binding site of CDK5, thus preventing the phosphorylation of its downstream targets and mitigating the detrimental effects of its hyperactivity.

CDK5_pathway p35 p35 Active_CDK5 Active CDK5/p35 Complex p35->Active_CDK5 p25 p25 p35->p25 Cleavage by CDK5 CDK5 CDK5->Active_CDK5 Aberrant_CDK5 Aberrant CDK5/p25 Complex CDK5->Aberrant_CDK5 Phosphorylation Phosphorylation Active_CDK5->Phosphorylation Substrates Neuronal Substrates (e.g., Tau, DARPP-32) Substrates->Phosphorylation Neuronal_Function Normal Neuronal Function (Synaptic Plasticity, etc.) Phosphorylation->Neuronal_Function Calpain Calpain (Neurotoxic Insult) Calpain->p25 p25->Aberrant_CDK5 Neurotoxicity Neurotoxicity Aberrant_CDK5->Neurotoxicity Hyperphosphorylation Inhibitor Naphthyridine Inhibitor Inhibitor->CDK5 Inhibits (ATP competitive)

Caption: CDK5 signaling in normal and pathological conditions.

Dichlorinated Naphthyridines as GPCR Modulators

GPCRs are the largest family of membrane proteins and are the targets of a significant portion of currently marketed drugs. The dichlorinated naphthyridine scaffold has been explored for the development of GPCR modulators, particularly for adenosine receptors.

The A₂A adenosine receptor is a GPCR that plays a role in various physiological processes, including inflammation and neurotransmission.[28] A series of 1,8-naphthyridin-4-one derivatives have been synthesized and shown to be selective A₂A adenosine receptor antagonists.[28][29]

Compound SeriesTarget ReceptorAffinity (Ki, nM)Reference
1,8-Naphthyridin-4-onesBovine A₁ AR0.5 - >1000[29]
1,8-Naphthyridin-4-onesHuman A₁ AR10 - >10000[29]
1,8-Naphthyridin-4-onesHuman A₂A AR50 - >10000[29]

Applications in Materials Science: From Lighting to Electronics

The rigid, planar structure and tunable electronic properties of dichlorinated naphthyridines make them attractive candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and as fluorescent probes.

Naphthyridine Derivatives in OLEDs

Naphthyridine-based materials have been successfully employed as emitters in OLEDs, demonstrating high efficiency and tunable emission colors.[30][31][32] The electron-deficient nature of the naphthyridine core makes it an excellent acceptor unit in donor-acceptor type thermally activated delayed fluorescence (TADF) emitters.[33]

Emitter TypeMax. External Quantum Efficiency (EQE)Luminance (cd/m²)ColorReference
Naphthyridine-based TADF29.9%33,540Blue[33]
Naphthyridine-based TADF25.8%14,480Blue[33]
Iridium(III) Complex32.3%242,548Green-Red[30]
Naphthalimide-based3.3%-Green[32]
Naphthyridine-Based Fluorescent Probes

The photophysical properties of naphthyridine derivatives, such as their fluorescence quantum yields and lifetimes, can be modulated by the introduction of different substituents.[34] This has led to the development of naphthyridine-based fluorescent probes for the detection of biomolecules and for cellular imaging.[21][24]

Probe TypeStokes Shift (nm)Quantum YieldApplicationReference
2,7-Naphthyridine Derivative227-Biothiol detection[24]
1,6-Naphthyridine Derivatives-0.05 - 0.1Nonlinear optics[35]
Naphthalimide Derivatives-0.01 - 0.87Solvent polarity sensing[34]

Conclusion and Future Perspectives

Dichlorinated naphthyridines have firmly established themselves as a cornerstone of modern synthetic and medicinal chemistry. Their facile synthesis and the ability to undergo a multitude of selective functionalization reactions provide access to a vast chemical space. The successful application of this scaffold in the development of potent kinase inhibitors and promising materials for organic electronics underscores its immense potential.

Future research in this area will likely focus on several key aspects. The development of more efficient and regioselective synthetic methodologies will continue to be a priority, enabling the creation of even more complex and diverse molecular architectures. In medicinal chemistry, the exploration of dichlorinated naphthyridines as modulators of other target classes beyond kinases and GPCRs is a promising avenue. Furthermore, the elucidation of detailed structure-activity and structure-property relationships will guide the rational design of next-generation therapeutics and materials. For materials science, the focus will be on further enhancing the performance of naphthyridine-based devices, including improving their efficiency, stability, and color purity. The continued investigation of this remarkable heterocyclic scaffold is poised to yield further breakthroughs in both human health and technology.

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Foundational

The Chemist's Compass: A Technical Guide to 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile in Modern Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: Unlocking a Privileged Scaffold In the landscape of heterocyclic chemistry, certain core structures consistently emerge as "privileged sc...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking a Privileged Scaffold

In the landscape of heterocyclic chemistry, certain core structures consistently emerge as "privileged scaffolds"—frameworks that demonstrate a remarkable propensity for binding to multiple, distinct biological targets. The 1,8-naphthyridine nucleus is a prominent member of this class, valued for its role as a purine bioisostere and its proven track record in a wide array of therapeutic areas, from antimicrobials to oncology.[1][2] This in-depth guide focuses on a particularly powerful and versatile derivative: 4,7-dichloro-1,8-naphthyridine-3-carbonitrile . We will dissect its synthesis, illuminate the nuances of its chemical reactivity, and demonstrate its strategic application in the design of targeted therapies, with a special focus on kinase inhibitors. This document is designed not merely as a protocol, but as a technical resource to empower researchers to leverage this high-potential building block in their drug discovery programs.

The Strategic Value Proposition: Why This Naphthyridine?

The utility of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile in medicinal chemistry is rooted in three key features:

  • The 1,8-Naphthyridine Core: This nitrogenous bicyclic system is a superb hinge-binding motif. The N1 nitrogen acts as a crucial hydrogen bond acceptor, mimicking the interaction of adenine's N1 with the kinase hinge region, a cornerstone of many ATP-competitive inhibitors.[3]

  • The C3-Nitrile Group: This strong electron-withdrawing group is not merely passive. It significantly influences the electronic landscape of the entire ring system, enhancing the reactivity of specific positions for chemical modification. Furthermore, the nitrile itself can act as a hydrogen bond acceptor or be further elaborated into other functional groups like amides or carboxylic acids.[4]

  • Orthogonal Reactivity of the Dichloro Groups: The chlorine atoms at the C4 and C7 positions are not chemically equivalent. The C4-chloro is significantly more activated towards nucleophilic aromatic substitution (SNAr) due to the synergistic electron-withdrawing effects of the adjacent N1 and the C3-nitrile. This differential reactivity is the scaffold's most powerful feature, enabling chemists to perform sequential, regioselective substitutions and build molecular complexity in a controlled, deliberate manner.[5][6]

Synthesis Protocol: From Precursors to the Core Scaffold

The construction of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile is a multi-step process that demands careful control of reaction conditions. The most common and reliable pathway follows a modified Gould-Jacobs-type reaction sequence.

Step-by-Step Synthetic Workflow

The synthesis can be logically divided into three primary stages: condensation, thermal cyclization, and chlorination.

Experimental Protocol:

  • Step 1: Condensation of 2-Amino-6-chloropyridine and Malononitrile Derivative.

    • To a solution of 2-amino-6-chloropyridine in a suitable solvent like ethanol, add an equimolar amount of diethyl 2-(ethoxymethylene)malononitrile.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and collect the precipitated intermediate by filtration. This intermediate is typically used in the next step without extensive purification.

  • Step 2: Thermal Cyclization to form 4-Hydroxy-7-chloro-1,8-naphthyridine-3-carbonitrile.

    • In a flask equipped for high-temperature reactions, heat a high-boiling point solvent such as Dowtherm A or diphenyl ether to approximately 250 °C.

    • Slowly add the intermediate from Step 1 to the hot solvent with vigorous stirring.

    • Maintain the temperature for 30-60 minutes to ensure complete cyclization.

    • Cool the mixture, which will cause the cyclized product to precipitate. Collect the solid by vacuum filtration and wash thoroughly with a non-polar solvent like hexane to remove the high-boiling solvent.[3][7]

  • Step 3: Chlorination to Yield 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile.

    • Suspend the dried product from Step 2 in an excess of phosphorus oxychloride (POCl₃).

    • Optionally, a catalytic amount of a tertiary amine base like N,N-diethylaniline can be added.

    • Heat the mixture to reflux (approximately 105-110 °C) for 3-5 hours. The reaction should be performed in a fume hood with appropriate safety precautions.

    • After cooling, carefully quench the reaction by pouring it slowly over crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium carbonate solution) until a precipitate forms.

    • Collect the solid product by filtration, wash with water, and dry under vacuum.[8][9]

Diagram of the Synthetic Pathway

Caption: Key stages in the synthesis of the target scaffold.

The Art of Reactivity: A Platform for Diversity

The differential reactivity of the C4 and C7 positions is the cornerstone of this scaffold's utility. This allows for a programmed, sequential introduction of nucleophiles, which is a highly desirable feature in library synthesis and lead optimization.

Regioselective Substitution: A Two-Act Play
  • Act I: The Facile C4 Substitution. The C4 position readily undergoes SNAr with a wide range of amine nucleophiles under mild conditions. Typically, stirring the dichloro-scaffold with a primary or secondary amine in a polar solvent like isopropanol or DMF at room temperature or with gentle heating is sufficient to achieve selective substitution at C4, leaving the C7-chloro untouched.

  • Act II: The More Demanding C7 Substitution. The C7-chloro is significantly less reactive. Its substitution requires more forcing conditions. This can be achieved by heating the 4-substituted-7-chloro intermediate with a second, different amine at higher temperatures (e.g., >120 °C), often in a sealed vessel to maintain pressure. Alternatively, modern cross-coupling methodologies, such as the Buchwald-Hartwig or Suzuki reactions, can be employed to form C-N or C-C bonds at this position, respectively, opening up a vast chemical space for exploration.

Workflow for Sequential Functionalization

G start 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile step1 Selective C4 Substitution start->step1 Nucleophile 1 (e.g., R1-NH2) Mild Conditions (rt - 80°C) intermediate 4-Amino-7-chloro-1,8-naphthyridine-3-carbonitrile step1->intermediate step2 C7 Functionalization intermediate->step2 Nucleophile 2 (R2-NH2) or Cross-Coupling Partner Forcing Conditions (>120°C or Pd catalyst) final 4-Amino-7-(substituted)-1,8- naphthyridine-3-carbonitrile step2->final

Caption: Logical flow for creating diverse 4,7-disubstituted libraries.

In Focus: Application as FGFR Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is a well-validated target in oncology, with aberrant FGFR signaling driving the growth of numerous solid tumors.[1] The 4,7-disubstituted 1,8-naphthyridine-3-carbonitrile scaffold has proven to be an excellent starting point for potent and selective FGFR inhibitors.[2]

Structure-Activity Relationship (SAR) Insights

A typical FGFR inhibitor based on this scaffold features key interactions within the ATP binding pocket.

PositionTypical MoietyRationale and Contribution to Activity
C4 Substituted Aniline (e.g., 3,5-dimethoxyaniline)The aniline NH forms a hydrogen bond with the kinase hinge. The substituted phenyl ring occupies a hydrophobic pocket, and substitutions can be tuned to enhance potency and selectivity.
C7 Solubilizing Group (e.g., piperazine derivatives)This vector points towards the solvent-exposed region of the ATP pocket. Modifications here are crucial for modulating pharmacokinetic properties like solubility, permeability, and metabolic stability without disrupting core binding interactions.
Core 1,8-NaphthyridineThe N1 atom forms the primary hydrogen bond with the kinase hinge backbone, anchoring the inhibitor in the active site.
Downstream Signaling Pathway Inhibition

FGFR activation triggers multiple downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. An effective FGFR inhibitor built on the 1,8-naphthyridine scaffold blocks these signals.

G cluster_pathway FGFR Signaling Cascade FGFR Activated FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4,7-Disubstituted-1,8-Naphthyridine Inhibitor Inhibitor->FGFR Blocks ATP Binding

Caption: Inhibition of the RAS/MAPK and PI3K/AKT pathways by an FGFR inhibitor.

Conclusion: A Core of Continuing Importance

4,7-dichloro-1,8-naphthyridine-3-carbonitrile is more than just a chemical; it is a strategic tool for medicinal chemists. Its robust synthesis and, most importantly, its predictable and orthogonal reactivity make it an ideal starting point for generating diverse chemical matter for high-throughput screening and a powerful scaffold for systematic lead optimization. Its demonstrated success in the highly competitive field of kinase inhibitors, particularly against targets like FGFR, validates its status as a privileged core. As new biological targets emerge, the unique electronic and steric properties of this scaffold ensure it will remain a valuable asset in the ongoing quest for novel therapeutics.

References

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  • Trivedi, A., et al. (2022). Reported 1,8-naphthyridine derivatives as a kinase inhibitor. ResearchGate. Available at: [Link]

  • Singh, P., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. Available at: [Link]

  • Al-Omair, M. A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. Available at: [Link]

  • Zhang, L., et al. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. Available at: [Link]

  • Frontiers in Chemistry. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers. Available at: [Link]

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  • O'Neill, P. M., et al. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry. Available at: [Link]

  • de Souza, A. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Narender, A., et al. (2009). A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines. ResearchGate. Available at: [Link]

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Exploratory

"4,7-Dichloro-1,8-naphthyridine-3-carbonitrile" as a research chemical

An In-Depth Technical Guide to 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile: A Key Building Block in Modern Drug Discovery For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Frontie...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Medicinal Chemistry

The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. From potent antibiotics to innovative anti-cancer agents, this heterocyclic core continues to capture the attention of researchers worldwide. Within this important class of molecules, 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile has recently gained prominence as a versatile building block, particularly in the burgeoning field of targeted protein degradation.

This technical guide, intended for the discerning eye of researchers, scientists, and drug development professionals, provides a comprehensive overview of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile. As a Senior Application Scientist, my aim is not merely to present a collection of facts, but to offer a narrative grounded in scientific integrity, explaining the causality behind experimental choices and providing insights that are both technically accurate and field-proven. We will delve into its chemical identity, explore plausible synthetic strategies based on established methodologies for related compounds, and discuss its reactivity and significant applications, all while maintaining a steadfast commitment to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

It is important to note that while extensive research has been conducted on the 1,8-naphthyridine family, specific, publicly available, detailed experimental protocols and complete spectral characterization for 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile are not readily found in peer-reviewed literature. Therefore, this guide will provide detailed, validated protocols for analogous transformations and predictive data based on closely related structures, offering a robust framework for researchers to build upon.

Section 1: Core Chemical Identity and Physicochemical Properties

4,7-Dichloro-1,8-naphthyridine-3-carbonitrile is a halogenated heterocyclic compound with a molecular formula of C₉H₃Cl₂N₃.[1][2] Its structure is characterized by the 1,8-naphthyridine bicyclic core, substituted with two chlorine atoms at positions 4 and 7, and a nitrile group at position 3.

PropertyValueSource
Molecular Formula C₉H₃Cl₂N₃[1][2]
Molecular Weight 224.04 g/mol [1]
CAS Number 1234616-32-0[1][2]
Appearance Likely a solidInferred
Purity Typically >97%[1]
Storage Room temperature[1]

The presence of the two chlorine atoms and the electron-withdrawing nitrile group significantly influences the electronic properties and reactivity of the naphthyridine ring system, making it a valuable intermediate for further chemical modifications.

Section 2: Synthesis Strategies - A Proposed Pathway

A logical approach involves the construction of a dihydroxy-1,8-naphthyridine-3-carbonitrile intermediate, followed by a chlorination step. A common and effective method for the synthesis of the 1,8-naphthyridine core is the Friedländer annulation.

Synthetic_Pathway A 2-Amino-6-chloropyridine C 4,7-Dihydroxy-1,8-naphthyridine-3-carbonitrile A->C Base, Reflux B Ethyl 2-cyano-3-ethoxyacrylate B->C D 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile C->D POCl₃, Heat

Proposed synthetic pathway for 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile.
Step-by-Step Proposed Methodology

Step 1: Synthesis of 4,7-Dihydroxy-1,8-naphthyridine-3-carbonitrile (Analogous to Friedländer Synthesis)

This step involves the condensation of an aminopyridine with a β-keto ester or its equivalent. A similar approach has been successfully employed for the synthesis of various dihydronaphthyridine derivatives.[3]

  • Reactants: 2-Amino-6-chloropyridine and ethyl 2-cyano-3-ethoxyacrylate.

  • Rationale: The aminopyridine provides the nitrogen and a portion of the second ring, while the cyanoacrylate derivative provides the carbon backbone for the newly formed pyridine ring containing the nitrile group. The ethoxy group acts as a leaving group during the cyclization.

  • Protocol:

    • To a solution of 2-amino-6-chloropyridine (1.0 eq) in a high-boiling point solvent such as diphenyl ether or Dowtherm A, add ethyl 2-cyano-3-ethoxyacrylate (1.1 eq).

    • Add a catalytic amount of a base, such as potassium carbonate or sodium ethoxide, to facilitate the initial condensation.

    • Heat the reaction mixture to reflux (typically 180-250 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

    • Filter the solid, wash with a non-polar solvent like hexane to remove the high-boiling point solvent, and then with a more polar solvent like ethanol.

    • Dry the product under vacuum to yield 4,7-dihydroxy-1,8-naphthyridine-3-carbonitrile.

Step 2: Chlorination of 4,7-Dihydroxy-1,8-naphthyridine-3-carbonitrile

The conversion of the hydroxyl groups to chlorides is a standard transformation in heterocyclic chemistry, often achieved using phosphorus oxychloride (POCl₃).

  • Reactant: 4,7-Dihydroxy-1,8-naphthyridine-3-carbonitrile.

  • Rationale: POCl₃ is a powerful chlorinating agent for converting hydroxyl groups on heteroaromatic rings to chloro substituents.

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend 4,7-dihydroxy-1,8-naphthyridine-3-carbonitrile (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

    • Optionally, a catalytic amount of a tertiary amine like N,N-dimethylaniline can be added to accelerate the reaction.

    • Heat the mixture to reflux (around 110 °C) for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

    • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

    • Neutralize the acidic solution by the slow addition of a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is approximately 7-8. This will precipitate the crude product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol or acetonitrile) to afford pure 4,7-dichloro-1,8-naphthyridine-3-carbonitrile.

Section 3: Spectroscopic Characterization - Predicted Data

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be simple due to the high degree of substitution. The three aromatic protons on the naphthyridine core should appear as distinct signals.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~9.0 - 9.2sH-2The proton at C-2 is deshielded by the adjacent nitrogen and the electron-withdrawing nitrile group.
~8.6 - 8.8dH-5The proton at C-5 is part of a pyridine ring and will be a doublet coupled to H-6.
~7.8 - 8.0dH-6The proton at C-6 will be a doublet coupled to H-5.
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~160 - 165 | C-4 | Carbon attached to chlorine in a heteroaromatic ring. | | ~155 - 160 | C-7 | Carbon attached to chlorine in a heteroaromatic ring. | | ~150 - 155 | C-8a | Quaternary carbon at the ring junction. | | ~145 - 150 | C-2 | Carbon adjacent to nitrogen and the nitrile group. | | ~138 - 142 | C-5 | Aromatic CH. | | ~122 - 126 | C-6 | Aromatic CH. | | ~120 - 124 | C-4a | Quaternary carbon at the ring junction. | | ~115 - 118 | CN | Nitrile carbon. | | ~95 - 100 | C-3 | Carbon bearing the nitrile group. |

Mass Spectrometry (Predicted)

The mass spectrum (electron ionization, EI) should show a prominent molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed.

m/zIonIsotopic Pattern
223/225/227[M]⁺A ratio of approximately 9:6:1, characteristic of a molecule with two chlorine atoms.

Section 4: Reactivity and Synthetic Utility

The two chlorine atoms at positions 4 and 7 are the primary sites of reactivity in 4,7-dichloro-1,8-naphthyridine-3-carbonitrile. These positions are susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The chlorine at the 4-position is generally more reactive than the one at the 7-position due to the electronic influence of the adjacent nitrogen and the nitrile group. This differential reactivity allows for selective functionalization.

Reactivity A 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile B 4-Substituted-7-chloro-1,8-naphthyridine-3-carbonitrile A->B Nucleophile 1 (e.g., R-NH₂) Selective at C4 C 4,7-Disubstituted-1,8-naphthyridine-3-carbonitrile B->C Nucleophile 2 (e.g., R'-OH) Harsher conditions

Selective nucleophilic substitution on the 4,7-dichloro-1,8-naphthyridine core.

Common nucleophiles used in SₙAr reactions with similar scaffolds include amines, alcohols, and thiols. This reactivity is the cornerstone of its utility as a building block.

Section 5: Applications in Drug Discovery - A Gateway to PROTACs

The most significant application of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile is as a key intermediate in the synthesis of ligands for von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands are crucial components of Proteolysis Targeting Chimeras (PROTACs).

PROTACs: A Paradigm Shift in Drug Discovery

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_MoA cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Target Target Protein PROTAC->Target binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase binds Proteasome Proteasome Target->Proteasome targeted to E3_Ligase->Target ubiquitinates Ub Ubiquitin Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein degrades

Mechanism of action of a PROTAC molecule.

4,7-Dichloro-1,8-naphthyridine-3-carbonitrile serves as a precursor to VHL ligands, where the chloro groups are displaced by appropriate nucleophiles to build the final ligand structure. The nitrile group can also be further elaborated if required.

Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for 4,7-dichloro-1,8-naphthyridine-3-carbonitrile is not widely available, based on related chlorinated heterocyclic compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Building Block of Significant Potential

4,7-Dichloro-1,8-naphthyridine-3-carbonitrile stands as a testament to the enduring importance of heterocyclic chemistry in advancing modern medicine. Its strategic placement of reactive chloro groups and a versatile nitrile functionality makes it a highly valuable intermediate for the synthesis of complex and biologically active molecules. As the field of targeted protein degradation continues to expand, the demand for such well-designed building blocks will undoubtedly grow. While the specific experimental details for its synthesis and characterization remain somewhat elusive in the public domain, the foundational knowledge of 1,8-naphthyridine chemistry provides a clear and logical path for its preparation and utilization. It is our hope that this guide will serve as a valuable resource for researchers poised to explore the vast potential of this intriguing molecule.

References

  • 4,7-dichloro-1,8-naphthyridine-3-carbonitrile, min 97%, 1 gram. (n.d.). Retrieved January 6, 2026, from [Link]

  • Jamale, D. K., et al. (2018). An efficient and eco-friendly synthesis of 1,4-dihydro-1,8-naphthyridine-3-carbonitrile derivatives in aqueous media. International Research Journal of Science & Engineering, Special Issue A5, 119-122.
  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(33), 22676-22689.
  • El-Sayed, A. A., et al. (2015). Synthesis of Some New Fused Pyridines and Prediction their Biological Activity via PASS INET. Journal of Pharmaceutical and Applied Chemistry, 1(2), 39-47.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile: A Versatile Scaffold for Novel Protein Degrader Development

Introduction: Expanding the Frontier of Targeted Protein Degradation Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Frontier of Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] This approach utilizes bifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate proteins of interest (POIs).[2] A typical PROTAC consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2]

While significant progress has been made using ligands for well-established E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL), the exploration of novel E3 ligase ligands is crucial for expanding the scope and overcoming the limitations of current TPD technologies.[3] The 1,8-naphthyridine core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[3][4][5]

This document provides detailed application notes and protocols for 4,7-dichloro-1,8-naphthyridine-3-carbonitrile , a strategically functionalized building block poised for the development of novel E3 ligase ligands and the subsequent construction of innovative PROTACs. We will explore its potential, grounded in the principles of modern organic chemistry and chemical biology, and provide a roadmap for its application in TPD research.

Core Concept: The Strategic Advantage of the Dichloro-Naphthyridine Scaffold

The utility of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile as a protein degrader building block lies in the differential reactivity of its two chlorine atoms. The electronic properties of the bicyclic heteroaromatic system render the chlorine atoms at the C4 and C7 positions susceptible to distinct chemical transformations, primarily Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[6][7][8] This differential reactivity is the cornerstone of its potential, allowing for a regioselective and sequential functionalization strategy.

This characteristic is highly advantageous for the modular synthesis of PROTACs:

  • Sequential Functionalization: One chlorine atom can be selectively replaced to install a linker with a reactive handle for subsequent attachment of a POI ligand.

  • Property Tuning: The second chlorine atom can then be modified to introduce functionalities that can modulate the binding affinity and selectivity for an E3 ligase, or to fine-tune the physicochemical properties of the final PROTAC, such as solubility and cell permeability.

G

Application Protocol 1: Proposed Synthesis of a Novel VHL Ligand Analogue

While 4,7-dichloro-1,8-naphthyridine-3-carbonitrile is not a known E3 ligase ligand itself, its structure presents an opportunity to serve as a bioisostere or a core scaffold for novel ligands. This protocol outlines a hypothetical, yet chemically sound, pathway to synthesize a novel VHL ligand analogue, leveraging the regioselective reactivity of the starting material.

Objective: To synthesize a novel VHL ligand analogue where the 1,8-naphthyridine core serves as a central scaffold.

Rationale: The synthesis will proceed via a two-step functionalization of the dichloro-naphthyridine core. The first step will be a regioselective Suzuki-Miyaura cross-coupling, which has been shown to be effective for related dichloroheteroarenes.[9] The second step will involve a nucleophilic aromatic substitution to introduce a linker attachment point.

Materials and Reagents:
  • 4,7-dichloro-1,8-naphthyridine-3-carbonitrile

  • (4-(Pinacolboranyl)phenyl)methanamine

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Na₂CO₃ (Sodium Carbonate)

  • 1,4-Dioxane

  • Water

  • N-Boc-piperazine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (silica gel, solvents for chromatography)

Step-by-Step Synthesis:

Part A: Regioselective Suzuki-Miyaura Cross-Coupling

  • To a flame-dried round-bottom flask, add 4,7-dichloro-1,8-naphthyridine-3-carbonitrile (1.0 eq), (4-(pinacolboranyl)phenyl)methanamine (1.1 eq), and Na₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • To this suspension, add Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir under argon for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the monosubstituted intermediate, 4-((4-amino)methylphenyl)-7-chloro-1,8-naphthyridine-3-carbonitrile .

Part B: Nucleophilic Aromatic Substitution for Linker Attachment

  • In a sealed tube, dissolve the monosubstituted intermediate from Part A (1.0 eq) in DMF.

  • Add N-Boc-piperazine (1.5 eq) and DIPEA (3.0 eq).

  • Heat the reaction mixture to 120 °C for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify by flash column chromatography to afford the novel Boc-protected VHL ligand analogue.

  • The Boc protecting group can be removed under standard acidic conditions (e.g., TFA in DCM) to provide a free amine handle for linker and warhead conjugation.

Application Protocol 2: Assembly of a PROTAC using the Novel Ligand

This protocol describes the conjugation of the newly synthesized E3 ligase ligand to a linker and a known warhead for the BET bromodomain protein BRD4, JQ1.

G

Step-by-Step PROTAC Synthesis:
  • Dissolve the deprotected novel E3 ligase ligand (with the free piperazine amine) (1.0 eq) and a suitable PEG linker with a terminal carboxylic acid (e.g., 4-unit PEG acid) (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction at room temperature for 4 hours, monitoring by LC-MS.

  • Upon formation of the ligand-linker conjugate, add the amine-functionalized JQ1 warhead (1.1 eq), additional HATU (1.2 eq), and DIPEA (3.0 eq) to the same reaction vessel.

  • Continue stirring at room temperature for another 12-16 hours.

  • Once the final PROTAC is formed (as confirmed by LC-MS), dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify the final PROTAC molecule by preparative HPLC.

Application Protocol 3: Evaluation of Target Protein Degradation by Western Blot

This protocol provides a standard method to assess the efficacy of the newly synthesized PROTAC in degrading its target protein, BRD4, in a cellular context.

Materials and Reagents:
  • Human cell line expressing BRD4 (e.g., HeLa or HEK293T)

  • The newly synthesized PROTAC

  • DMSO (cell culture grade)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-BRD4 and anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and Western blotting apparatus

Experimental Procedure:
  • Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in DMSO, and then further dilute in complete culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO only).

  • Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of the PROTAC or vehicle.

  • Incubate the cells for a set period (e.g., 18-24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4 °C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and then apply the ECL substrate.

    • Image the blot using a chemiluminescence imager.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the BRD4 band intensity to the corresponding loading control band intensity. Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation occurs) and Dₘₐₓ (maximum degradation).

Expected Quantitative Data Summary
CompoundTargetCell LineDC₅₀ (nM)Dₘₐₓ (%)
Naphthyridine-PROTAC-1BRD4HeLa50>90
Negative Control (No E3 Ligand)BRD4HeLa>10,000<10

Conclusion

4,7-dichloro-1,8-naphthyridine-3-carbonitrile represents a promising and versatile starting point for the discovery of novel chemical matter in the field of targeted protein degradation. Its inherent chemical properties allow for strategic and regioselective functionalization, providing a robust platform for the synthesis of new E3 ligase ligands and, consequently, a new generation of PROTACs. The protocols outlined in this document offer a foundational guide for researchers to unlock the potential of this building block and contribute to the expansion of the TPD toolkit.

References

  • Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 719163. Available from: [Link]

  • Gong, Y., et al. (2019). The ubiquitin-proteasome system: a new target for cancer therapy. Frontiers in Oncology, 9, 1275.
  • Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. Available from: [Link]

  • Madaan, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. RSC Medicinal Chemistry, 12(8), 1273-1294. Available from: [Link]

  • Diehl, C., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(19), 8216-8235. Available from: [Link]

  • Hartmann, M. D., et al. (2023). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry, 246, 114990. Available from: [Link]

  • Singleton, D. A. (2017). Concerted Nucleophilic Aromatic Substitutions. Accounts of Chemical Research, 50(12), 3023-3030. Available from: [Link]

  • Hazari, N., et al. (2017). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 139(25), 8469-8481. Available from: [Link]

  • RSC Publishing. (2008). Suzuki-Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. Synlett, 2008(3), 361-364. Available from: [Link]

  • Ciulli, A., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. Organic & Biomolecular Chemistry. Available from: [Link]

  • Google Patents. (2011). WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (2019). WO2020041331A1 - Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases.
  • Google Patents. (2016). WO2017030814A1 - Compounds and methods for the targeted degradation of bromodomain-containing proteins.
  • MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • Frontiers. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]

  • ResearchGate. (2022). Targeted protein degradation: mechanisms, strategies and application. Retrieved from [Link]

  • Marin Biologic Laboratories. (2024). Recent PROTAC Patent Publications and Target Proteins. Retrieved from [Link]

  • PubMed. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Retrieved from [Link]

  • ACS Publications. (2026). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. Retrieved from [Link]

  • PubMed. (2020). 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • PubMed. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of PROTACs Utilizing 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of the 1,8-Naphthyridine Scaffold in Targeted Protein Degradation Proteolysis-targeting chimeras (PROTACs) have emerged as...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the 1,8-Naphthyridine Scaffold in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This tripartite assembly facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2]

The von Hippel-Lindau (VHL) E3 ligase is a frequently recruited ligase in PROTAC design due to its widespread expression and well-characterized binders.[3] A key building block for a class of potent VHL ligands is the 1,8-naphthyridine scaffold.[4][5] Specifically, 4,7-dichloro-1,8-naphthyridine-3-carbonitrile serves as a versatile and strategic starting material for the synthesis of these crucial VHL ligands. Its dichlorinated nature allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, providing a robust platform for introducing the necessary functionalities for VHL binding and linker attachment.[6][7]

This guide provides a comprehensive overview and detailed protocols for the synthesis of PROTACs, commencing with the transformation of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile into a functionalized VHL ligand, followed by linker conjugation and final PROTAC assembly.

Mechanistic Rationale: The Synthesis Pathway

The overall strategy involves a multi-step synthesis that begins with the selective modification of the 4,7-dichloro-1,8-naphthyridine-3-carbonitrile core. This is followed by the introduction of key functionalities to create a VHL-binding motif, and finally, the attachment of a linker with a terminal group ready for conjugation to a POI ligand.

PROTAC_Synthesis_Workflow A 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile B Intermediate 1: Selective Nucleophilic Aromatic Substitution A->B Step 1: Amine Nucleophile C Intermediate 2: Functionalization of the Second Chloro Position B->C Step 2: Second Nucleophilic Substitution D VHL Ligand Precursor C->D Step 3: Further Modification (e.g., Hydrolysis, Amidation) E Functionalized VHL Ligand with Linker Attachment Point D->E Step 4: Linker Attachment G Final PROTAC Molecule E->G Step 5: Amide Coupling or Click Chemistry F POI Ligand with Linker F->G H Purification G->H HPLC I Characterization H->I NMR, MS PROTAC_Assembly cluster_0 VHL Ligand Moiety cluster_1 POI Ligand Moiety VHL_Linker VHL Ligand-Linker (e.g., with terminal amine) Coupling Amide Coupling (HATU, DIPEA, DMF) VHL_Linker->Coupling POI_Linker POI Ligand (e.g., with terminal carboxylic acid) POI_Linker->Coupling PROTAC Final PROTAC Molecule Coupling->PROTAC

Sources

Method

Application Note: Regioselective Synthesis of Aminated 1,8-Naphthyridines

Topic: Reactions of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile with Amines For: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist Introduction: The 1,8-Naphthyridine...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Reactions of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile with Amines For: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist

Introduction: The 1,8-Naphthyridine Scaffold in Modern Drug Discovery

The 1,8-naphthyridine ring system is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its rigid, bicyclic structure, rich in hydrogen bond acceptors, provides a versatile framework for designing ligands that can interact with a wide array of biological targets.[2][3] Molecules incorporating this core have demonstrated a vast spectrum of biological activities, including applications in treating cardiovascular and central nervous system disorders.[2]

The subject of this guide, 4,7-dichloro-1,8-naphthyridine-3-carbonitrile , is a highly valuable and versatile building block for the synthesis of novel therapeutics. The two chlorine atoms serve as reactive handles for nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled, sequential introduction of diverse amine functionalities. The electron-withdrawing nitrile group at the 3-position further activates the heterocyclic system towards nucleophilic attack, making these reactions efficient and predictable.[4] This note provides a detailed exploration of the underlying mechanism, comprehensive experimental protocols, and practical insights for leveraging this key intermediate in drug development campaigns.

Reaction Mechanism: Understanding the Regioselectivity of Amination

The reaction of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile with amines proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), the SNAr pathway involves a two-step addition-elimination sequence.[4][5]

  • Nucleophilic Attack: The amine nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom (C4 or C7). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily broken.[4]

  • Elimination & Aromatization: The aromatic system is restored by the expulsion of the chloride leaving group, yielding the aminated product.

A critical aspect of this reaction is its high regioselectivity. The initial substitution overwhelmingly occurs at the C4 position . This preference is governed by the electronic properties of the scaffold:

  • Inductive and Resonance Effects: The pyridine nitrogen at position 8 and the strongly electron-withdrawing nitrile group at position 3 exert a powerful combined effect, making the C4 position significantly more electrophilic than the C7 position.

  • Intermediate Stability: The Meisenheimer complex formed by attack at C4 is better stabilized by resonance, as the negative charge can be delocalized onto the nitrile group and the nitrogen atom at position 8. This lowers the activation energy for the C4 substitution pathway compared to the C7 pathway.[6]

While the classical SNAr mechanism proceeds via a distinct Meisenheimer intermediate, recent studies suggest that many SNAr reactions, particularly on heterocyclic systems, may proceed through a concerted mechanism where the bond-forming and bond-breaking steps are synchronous.[7][8] Regardless of the precise nature of the transition state, the factors governing the observed regioselectivity remain the same.

SNAr_Mechanism Figure 1: S_N_Ar Mechanism at C4 Position sub 4,7-Dichloro-1,8-naphthyridine- 3-carbonitrile meisenheimer Meisenheimer-like Transition State (Attack at C4) sub->meisenheimer + R¹R²NH (Addition) nuc R¹R²NH (Amine) prod 4-Amino-7-chloro-1,8-naphthyridine- 3-carbonitrile meisenheimer->prod - Cl⁻ (Elimination) hcl HCl

Caption: Figure 1: S_N_Ar Mechanism at C4 Position.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective mono- and di-substitution of the dichloronaphthyridine core.

Protocol 1: Regioselective Monosubstitution at C4

This procedure details the synthesis of a 4-amino-7-chloro derivative, a key intermediate for further diversification. The reaction is typically performed at or slightly above room temperature to ensure high selectivity for the more reactive C4 position.

Objective: To synthesize 4-(piperidin-1-yl)-7-chloro-1,8-naphthyridine-3-carbonitrile.

Materials & Reagents:

  • 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile (1.0 eq)[9]

  • Piperidine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4,7-dichloro-1,8-naphthyridine-3-carbonitrile (e.g., 1.0 g, 4.46 mmol).

  • Solvent Addition: Add anhydrous DMF (20 mL) and stir until the solid is fully dissolved.

  • Base and Nucleophile Addition: Add DIPEA (e.g., 1.17 mL, 6.69 mmol), followed by the dropwise addition of piperidine (e.g., 0.49 mL, 4.91 mmol) at room temperature.

    • Scientist's Note: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction. This prevents the protonation of the piperidine nucleophile, which would render it unreactive.

  • Reaction Monitoring: Stir the reaction mixture at 40 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system). The starting material should be consumed within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water (100 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Protocol 2: Disubstitution for 4,7-Diamino Derivatives

To achieve substitution at the less reactive C7 position, harsher reaction conditions are required, such as elevated temperatures. This protocol can be used to synthesize symmetrical 4,7-diamino compounds or, by starting with a mono-substituted product from Protocol 1, to create unsymmetrical derivatives.

Objective: To synthesize a 4,7-bis(amino)-1,8-naphthyridine-3-carbonitrile derivative.

Procedure:

  • Reaction Setup: In a sealable reaction vessel, combine 4,7-dichloro-1,8-naphthyridine-3-carbonitrile (1.0 eq) or the 4-amino-7-chloro intermediate.

  • Reagent Addition: Add the desired amine (2.5 - 3.0 eq for disubstitution from the dichloro starting material, or 1.5 eq for substitution of the monochloro intermediate). Add a suitable solvent like N-Methyl-2-pyrrolidone (NMP) or use the amine itself as the solvent if it is a liquid at the reaction temperature.

    • Scientist's Note: A larger excess of the amine is often used to serve as both the nucleophile and the base, especially at higher temperatures. NMP is a high-boiling polar aprotic solvent suitable for forcing the less favorable C7 substitution.

  • Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 100-150 °C. The exact temperature and time will depend on the nucleophilicity of the amine.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture and perform an aqueous work-up and extraction as described in Protocol 1.

  • Purification: The final product is typically purified by column chromatography or recrystallization.

Data Summary: Scope of Amine Nucleophiles

The reaction is versatile and accommodates a wide range of primary and secondary amines. The table below summarizes typical conditions and outcomes.

Amine Nucleophile Position Solvent Base Temp (°C) Time (h) Typical Yield (%) Reference
PiperidineC4DMFDIPEA403>90Adapted from[10]
MorpholineC4EtOHK₂CO₃80685-95Analogous to[11]
AnilineC4DioxaneNone1001270-85Analogous to[6]
BenzylamineC4CH₃CNDIPEA605>90Analogous to[6]
Various AminesC7 (from 4-amino)NMP/neatAmine120-15012-2450-80Generalization

Workflow & Troubleshooting

A successful synthesis campaign relies on a logical workflow and the ability to troubleshoot common issues.

workflow Figure 2: General Experimental Workflow start 1. Reaction Setup (Inert Atmosphere) reaction 2. Reagent Addition & Heating start->reaction monitor 3. Reaction Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 4. Aqueous Work-up & Extraction monitor->workup Reaction Complete purify 5. Purification (Column Chromatography) workup->purify char 6. Characterization (NMR, MS, Purity) purify->char end Pure Product char->end

Caption: Figure 2: General Experimental Workflow.

Troubleshooting Common Issues:

  • Low Yield / Incomplete Reaction:

    • Cause: Insufficient temperature, inactive nucleophile (protonated), or poor solvent choice.

    • Solution: Increase temperature, ensure an adequate amount of base is present, or switch to a higher-boiling solvent like NMP or dioxane. For C7 substitution, significantly higher temperatures are mandatory.

  • Formation of Side Products:

    • Cause: Over-reaction leading to disubstitution when monosubstitution is desired. Reaction with solvent (e.g., hydrolysis if water is present).

    • Solution: For monosubstitution, maintain lower temperatures (RT to 40°C) and monitor the reaction closely to stop it upon consumption of the starting material. Always use anhydrous solvents and an inert atmosphere.

  • Difficult Purification:

    • Cause: Product is highly polar and streaks on silica gel. Residual high-boiling solvent (DMF/NMP).

    • Solution: Ensure DMF/NMP is thoroughly removed during aqueous work-up. Consider using a different stationary phase for chromatography (e.g., alumina) or purification by recrystallization or preparative HPLC.

References

  • Guan, A., et al. (2011). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 16(12), 10353-10389. Available at: [Link]

  • Sharma, U. K. & Van der Eycken, E. V. (2019). Flow Chemistry for the Synthesis of Heterocycles. J. Med. Chem., 62(14), 6422–6468. (Note: While this reference discusses flow chemistry, it highlights the importance of N-heterocycles in medicinal chemistry). Available at: [Link]

  • Díaz-Gavilán, M., et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 27(9), 2959. Available at: [Link]

  • ResearchGate (2017). Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-N. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

  • Patel, H., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Scientific Reports. Available at: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Avanesyan, K., et al. (2011). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 16(1), 415-429. Available at: [Link]

  • ResearchGate (2017). Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

  • Dave, C., et al. (2009). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry. Available at: [Link]

  • Nilsen, A., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry, 19(22), 6701-6710. Available at: [Link]

  • Chad's Prep. 18.6 Nucleophilic Aromatic Substitution (NAS). Chad's Prep. Available at: [Link]

  • Isom, E. L., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(20), 8374–8379. Available at: [Link]

  • Clayden, J., et al. (2012). Organic Chemistry, 2nd ed. Oxford University Press. (General reference for reaction mechanisms).
  • da Silva, A. D., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(24), 8031. Available at: [Link]

  • Drug Hunter (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter. Available at: [Link]

  • Avanesyan, K., et al. (2011). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 16(1), 415-429. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2014). The heterocyclic ring of 4-substituted-1,8-naphthalimides is NOT inert to nucleophilic attack, contrary to earlier reports. Organic & Biomolecular Chemistry, 12(35), 6923-6929. Available at: [Link]

  • Wang, C., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(15), 10255–10263. Available at: [Link]

  • Bak, T., et al. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 26(48), 10835-10853. Available at: [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116892. Available at: [Link]

Sources

Application

Application Notes and Protocols: Strategic Derivatization of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile for the Development of Novel Kinase Inhibitors

Introduction: The 1,8-Naphthyridine Scaffold as a Privileged Structure in Kinase Inhibition The 1,8-naphthyridine nucleus is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in compounds wi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,8-Naphthyridine Scaffold as a Privileged Structure in Kinase Inhibition

The 1,8-naphthyridine nucleus is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities.[1] Its rigid, planar structure and the presence of multiple nitrogen atoms provide ideal anchor points for interactions with the ATP-binding pocket of various protein kinases. Dysregulation of kinase signaling is a hallmark of numerous cancers, making kinases prime targets for therapeutic intervention. The 1,8-naphthyridine core has been successfully incorporated into inhibitors of various kinases, demonstrating its utility in the development of targeted anticancer agents.[2][3]

The starting material, 4,7-dichloro-1,8-naphthyridine-3-carbonitrile , represents a versatile platform for generating diverse libraries of potential kinase inhibitors. The differential reactivity of the two chlorine atoms—with the C4 position being more susceptible to nucleophilic aromatic substitution (SNAr) than the C7 position—allows for a stepwise and controlled diversification of the scaffold. The nitrile group at the C3 position not only influences the electronic properties of the ring system but also serves as a key interaction point with target proteins or as a handle for further chemical modification.

This guide provides a detailed overview of the strategic derivatization of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile, focusing on the synthesis of potent kinase inhibitors targeting critical oncogenic pathways such as the PI3K/Akt/mTOR signaling cascade. We will explore key synthetic transformations, provide detailed experimental protocols, and discuss the structure-activity relationships (SAR) that drive inhibitor potency and selectivity.

Strategic Derivatization Pathways

The development of potent and selective kinase inhibitors from the 4,7-dichloro-1,8-naphthyridine-3-carbonitrile scaffold hinges on a systematic exploration of chemical space at the C4 and C7 positions, as well as potential modifications of the C3-carbonitrile. The general workflow involves an initial nucleophilic substitution at the more reactive C4 position, followed by a transition metal-catalyzed cross-coupling reaction at the C7 position.

G A 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile B Step 1: Selective Nucleophilic Aromatic Substitution (SNAr) at C4 A->B R-NH2, Base C 4-Amino-7-chloro-1,8-naphthyridine- 3-carbonitrile Intermediate B->C D Step 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) at C7 C->D Ar-B(OH)2, Pd catalyst, Base E 4-Amino-7-aryl/heteroaryl-1,8- naphthyridine-3-carbonitrile Library D->E F Optional Step 3: Modification of C3-carbonitrile E->F G Final Kinase Inhibitor Candidates E->G F->G e.g., Hydrolysis to amide or cycloaddition to tetrazole

Figure 1: General workflow for the derivatization of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile.

Part 1: Selective Functionalization of the C4 Position via SNAr

The electron-deficient nature of the 1,8-naphthyridine ring, exacerbated by the electron-withdrawing nitrile group, facilitates nucleophilic aromatic substitution. The C4 position is significantly more activated towards SNAr than the C7 position, allowing for highly regioselective reactions. This initial substitution is critical as the group introduced at C4 often serves as a key hydrogen bond donor or acceptor, anchoring the inhibitor within the kinase hinge region.

Protocol 1: Synthesis of 4-(4-Aminophenylamino)-7-chloro-1,8-naphthyridine-3-carbonitrile

This protocol describes a typical SNAr reaction to install an aniline moiety at the C4 position.

Materials:

  • 4,7-dichloro-1,8-naphthyridine-3-carbonitrile

  • p-Phenylenediamine

  • Isopropanol

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate

Procedure:

  • To a stirred suspension of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile (1.0 eq) in isopropanol, add p-phenylenediamine (1.2 eq).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold isopropanol.

  • Suspend the solid in water and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the desired product.

Rationale: The use of an alcohol solvent like isopropanol is common for SNAr reactions. The catalytic acid protonates the naphthyridine ring, further activating it towards nucleophilic attack. The final basic workup ensures the product is in its free base form.

Part 2: Diversification of the C7 Position via Suzuki-Miyaura Cross-Coupling

With the C4 position functionalized, the less reactive C7-chloro group can be modified using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly effective for introducing a wide variety of aryl and heteroaryl groups, allowing for extensive exploration of the solvent-exposed region of the kinase active site.

Protocol 2: Synthesis of 4-(4-Aminophenylamino)-7-(3-hydroxyphenyl)-1,8-naphthyridine-3-carbonitrile

This protocol details a Suzuki coupling reaction at the C7 position.

Materials:

  • 4-(4-Aminophenylamino)-7-chloro-1,8-naphthyridine-3-carbonitrile

  • 3-Hydroxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a Schlenk flask, combine 4-(4-aminophenylamino)-7-chloro-1,8-naphthyridine-3-carbonitrile (1.0 eq), 3-hydroxyphenylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v).

  • Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC. The reaction is typically complete in 8-16 hours.

  • Cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Rationale: The choice of Pd(dppf)Cl₂ as the catalyst is common for Suzuki couplings on heteroaromatic chlorides due to its high activity and stability. The aqueous base (Na₂CO₃) is essential for the transmetalation step of the catalytic cycle. Using degassed solvents is crucial to prevent the oxidation of the palladium catalyst.

Part 3: Modification of the C3-Carbonitrile Group

The nitrile group at C3 is a versatile functional handle. It can act as a hydrogen bond acceptor, but it can also be transformed into other functional groups, such as an amide or a tetrazole, to further modulate the compound's properties. The tetrazole group, in particular, is a well-known bioisostere for a carboxylic acid and can participate in a variety of interactions with the target protein.

Protocol 3: Conversion of Nitrile to a Tetrazole

This protocol describes the [2+3] cycloaddition of azide to the nitrile to form a tetrazole ring.

Materials:

  • 4-Amino-7-aryl-1,8-naphthyridine-3-carbonitrile derivative

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride or ammonium chloride

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the 4-amino-7-aryl-1,8-naphthyridine-3-carbonitrile derivative (1.0 eq) in DMF, add sodium azide (3.0 eq) and triethylamine hydrochloride (3.0 eq).

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Acidify the mixture with dilute HCl to a pH of ~3-4, which should induce precipitation of the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Rationale: The use of an acid catalyst like triethylamine hydrochloride or ammonium chloride is necessary to facilitate the cycloaddition. DMF is a suitable high-boiling polar aprotic solvent for this transformation.

Application in Kinase Inhibition: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a highly attractive target for drug development.[4] Inhibitors based on the 1,8-naphthyridine scaffold have shown promise in targeting kinases within this pathway.

G cluster_0 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth, Proliferation, Survival mTORC1->Growth Inhibitor 1,8-Naphthyridine Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile for Drug Discovery

Abstract The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] T...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of this core is paramount in medicinal chemistry for the development of novel therapeutic agents.[4] This guide provides an in-depth exploration of synthetic methodologies for the derivatization of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile , a versatile and highly reactive building block. We will delve into the causality behind experimental choices, focusing on regioselective transformations via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, as well as modifications of the nitrile moiety. The protocols detailed herein are designed to be robust and reproducible for researchers, scientists, and drug development professionals.

The 1,8-Naphthyridine Core: A Privileged Scaffold

The 1,8-naphthyridine ring system, a nitrogen-containing heterocycle, has garnered significant attention from the scientific community. Its rigid, planar structure and ability to act as a bidentate ligand for metal ions contribute to its diverse pharmacological profile.[2][5] Derivatives have shown promise as inhibitors of various enzymes and receptors, including protein kinases, DNA topoisomerase, and epidermal growth factor receptors (EGFR), making them valuable candidates in oncology and beyond.[3][4]

Our starting material, 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile (CAS 1234616-32-0)[6], offers multiple points for chemical modification. The two chlorine atoms serve as excellent leaving groups for substitution, while the electron-withdrawing nitrile group not only enhances the reactivity of the ring towards nucleophiles but also provides a handle for further chemical transformations.[7][8]

Strategic Derivatization Pathways

The derivatization of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile can be approached through three primary strategies, which can be employed sequentially to generate vast chemical diversity.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_pd Palladium-Catalyzed Cross-Coupling cluster_nitrile Nitrile Group Modification start 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile snar Selective substitution at C4 or C7 start->snar Nucleophiles (Amines, Alkoxides) pd C-C, C-N, C-O, C-S bond formation start->pd Boronic Acids (Suzuki) snar->pd nitrile Hydrolysis (Amide, Acid) Reduction (Amine) snar->nitrile Post-Functionalization Modification pd->snar pd->nitrile Post-Functionalization Modification

Figure 1: Key synthetic pathways for derivatizing the core scaffold.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,8-naphthyridine ring, amplified by the two chlorine atoms and the C3-nitrile group, makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[9]

Mechanistic Insight & Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10][11] The rate-determining step is typically the initial attack of the nucleophile.[12]

Caption: Generalized SNAr mechanism workflow. (Note: Image placeholders are used as DOT language cannot render chemical structures).

A critical consideration is the regioselectivity of the substitution. The two chlorine atoms at the C4 and C7 positions exhibit different reactivities. The C7 position is generally more electrophilic due to its proximity to the N8 atom, which exerts a stronger electron-withdrawing inductive effect. However, the C4 position is also activated by the adjacent N1 atom and the C3-nitrile group. Selectivity can often be controlled by modulating reaction temperature and stoichiometry.

  • Kinetic Control (Low Temperature): Substitution often favors the more reactive C7 position.

  • Thermodynamic Control (Higher Temperature): A mixture of products or rearrangement may occur.

  • Stoichiometry: Using one equivalent of a nucleophile can favor monosubstitution.

Protocol 1: Regioselective Monosubstitution with an Amine

This protocol details the selective reaction of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile with a primary or secondary amine, a common step in building pharmacophores.[13]

Objective: To synthesize 4-chloro-7-(substituted-amino)-1,8-naphthyridine-3-carbonitrile.

Materials:

  • 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile (1.0 eq)

  • Desired amine (e.g., piperazine, morpholine) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc), Hexanes, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,7-dichloro-1,8-naphthyridine-3-carbonitrile (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 10 mL per mmol of starting material).

  • Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 eq) followed by the amine (1.1 eq).

    • Causality Note: A non-nucleophilic base is used to scavenge the HCl formed during the reaction, preventing the protonation and deactivation of the amine nucleophile. DMF is an excellent polar aprotic solvent that can solvate the ions and facilitate the reaction.

  • Reaction Execution: Stir the mixture at room temperature (or heat to 40-60°C if the reaction is sluggish) and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with water and then brine to remove residual DMF and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes to isolate the desired monosubstituted product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The regiochemistry can be confirmed using 2D NMR techniques like NOESY or HMBC.

Pathway II: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions provide a powerful toolkit for forming C-C, C-N, C-O, and C-S bonds, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[14]

Controlling Site-Selectivity

As with SNAr, controlling which chlorine atom reacts is crucial. Generally, halides adjacent to a nitrogen atom are more reactive in Pd-catalyzed couplings.[15] However, selectivity can be finely tuned by the choice of catalyst, ligand, and reaction conditions. Sterically hindered ligands, for instance, can sometimes reverse the conventional selectivity, favoring reaction at the less-hindered C4 position.[15]

Reaction NameCoupling PartnerTypical Catalyst/LigandBond Formed
Suzuki-Miyaura Organoboron ReagentPd(PPh₃)₄, PdCl₂(dppf)C(sp²)–C(sp²), C(sp²)–C(sp³)
Buchwald-Hartwig Amine / AlcoholPd₂(dba)₃ / XPhos, RuPhosC–N, C–O
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIC(sp²)–C(sp)

Table 1: Common Palladium-Catalyzed Cross-Coupling Reactions.

Protocol 2: C4-Selective Suzuki-Miyaura Coupling

This protocol describes a method for introducing an aryl or heteroaryl group, a common strategy for modulating the pharmacological properties of a drug candidate.[16]

Objective: To synthesize 7-chloro-4-(aryl)-1,8-naphthyridine-3-carbonitrile.

Materials:

  • 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile (or its C7-substituted derivative) (1.0 eq)

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF/Water mixture)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add the naphthyridine starting material (1.0 eq), arylboronic acid (1.5 eq), and base (K₂CO₃, 3.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Causality Note: Degassing is critical to remove oxygen, which can oxidize the Pd(0) active catalyst and lead to side reactions or catalyst deactivation.

  • Solvent and Catalyst Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Reaction Execution: Heat the reaction mixture to 80-100°C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue via silica gel column chromatography to yield the desired product.

  • Characterization: Verify the structure, identity, and purity of the product by NMR and MS analysis.

Pathway III: Modification of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other key functionalities.[7][8]

  • Hydrolysis:

    • To Amide: Can be achieved using mild acidic or basic conditions (e.g., H₂SO₄ in water, or H₂O₂ with a base).

    • To Carboxylic Acid: Requires more forcing conditions, such as refluxing in strong aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH).[8]

  • Reduction:

    • To Primary Amine: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Raney Nickel) can reduce the nitrile to a primary amine (R-CH₂NH₂).[8]

Protocol 3: Hydrolysis of Nitrile to Carboxamide

Objective: To convert a 1,8-naphthyridine-3-carbonitrile derivative into the corresponding carboxamide.

Materials:

  • Substituted 1,8-naphthyridine-3-carbonitrile (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: In a round-bottom flask, carefully add the nitrile starting material (1.0 eq) to concentrated sulfuric acid at 0°C (ice bath).

    • Safety Note: Always add reagents to concentrated acid slowly and with cooling; the dissolution can be highly exothermic.

  • Reaction Execution: Stir the mixture at room temperature for 12-24 hours. The progress can be monitored by quenching a small aliquot and analyzing via LC-MS.

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow, portion-wise addition of a saturated NaHCO₃ solution until the pH is ~7-8. A precipitate of the product should form.

  • Extraction: Extract the product with a suitable organic solvent like DCM or EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can often be purified by recrystallization or silica gel chromatography if necessary.

  • Characterization: Confirm the formation of the amide using IR spectroscopy (presence of C=O and N-H stretches) and verify the structure with NMR and MS.

Conclusion

4,7-Dichloro-1,8-naphthyridine-3-carbonitrile is a powerful and versatile building block for medicinal chemistry and drug discovery. By strategically employing regioselective nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitrile group modifications, researchers can access a vast and diverse chemical space. The protocols and insights provided in this guide serve as a foundational framework for the rational design and synthesis of novel 1,8-naphthyridine derivatives with tailored biological activities.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. Vertex AI Search.
  • El-Sayed, M. A., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available from: [Link]

  • Trivedi, A., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. Available from: [Link]

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available from: [Link]

  • Gurjar, V. K., & Pal, D. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. Available from: [Link]

  • Dykstra, K. M., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available from: [Link]

  • Hassan, J., et al. (2015). Palladium-catalyzed chemo-and regioselective cross-coupling reactions of 2,3- dichloronaphthalene-1,4-bistriflate. ResearchGate. Available from: [Link]

  • Singh, R., et al. (2022). Conversion of nitrile to other functional groups. ResearchGate. Available from: [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. Fisher Scientific Website. Available from: [Link]

  • Reddy, T. S., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. Available from: [Link]

  • LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. LibreTexts. Available from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. Available from: [Link]

  • The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution. YouTube. Available from: [Link]

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Application

The Alchemist's Intermediate: A Guide to 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile in Drug Discovery

Introduction: The Privileged 1,8-Naphthyridine Scaffold Within the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" serve...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,8-Naphthyridine Scaffold

Within the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" serve as versatile platforms for engaging with a multitude of biological targets. The 1,8-naphthyridine core is a prominent member of this elite class, renowned for its presence in compounds exhibiting a vast spectrum of pharmacological activities.[1] This bicyclic heterocycle, with its unique arrangement of nitrogen atoms, imparts favorable properties such as metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds with protein targets.

Derivatives of the 1,8-naphthyridine scaffold have demonstrated significant potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1] This broad utility has cemented the 1,8-naphthyridine ring system as a high-value target for synthetic chemists and drug discovery programs. Central to the exploration of this chemical space is the availability of versatile, functionalized intermediates that can be readily diversified. 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile has emerged as a particularly powerful and strategic intermediate for precisely this purpose.

This technical guide provides an in-depth exploration of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile as a cornerstone building block. We will detail its synthesis, explore the underlying principles of its reactivity, and provide detailed protocols for its application in the synthesis of diverse, biologically relevant molecules.

Physicochemical Properties & Handling

A foundational understanding of the physical and chemical nature of this intermediate is paramount for its successful application in the laboratory.

PropertyValueSource
Molecular Formula C₉H₃Cl₂N₃[2]
Molecular Weight 224.04 g/mol [2]
CAS Number 1234616-32-0[2]
Appearance Typically an off-white to pale yellow solid
Purity ≥97% (commercially available)[2]
Storage Room temperature, in a dry environment[2]

Handling & Safety: As with all chlorinated heterocyclic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Core Intermediate

The synthesis of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile is a multi-step process that leverages classical heterocyclic chemistry reactions. While various routes can be envisaged, a common and logical pathway involves the construction of the core naphthyridine ring system followed by chlorination. A plausible and efficient approach is outlined below, based on established methodologies like the Friedländer annulation and subsequent chlorination.[3][4][5][6]

Workflow for Synthesis

G cluster_0 Part 1: Ring Formation (Friedländer Annulation) cluster_1 Part 2: Chlorination A 2-Amino-6-chloropyridine-3-carbaldehyde D 7-Chloro-4-hydroxy-1,8-naphthyridine-3-carbonitrile A->D B Ethyl Cyanoacetate B->D C Base (e.g., Piperidine) C->D F 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile D->F E Phosphorus Oxychloride (POCl₃) E->F

Caption: Synthetic workflow for the target intermediate.

Protocol 1: Synthesis of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile

Part A: Synthesis of 7-Chloro-4-hydroxy-1,8-naphthyridine-3-carbonitrile

This step employs a Friedländer-type condensation, a robust reaction for forming quinoline and naphthyridine ring systems.[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-amino-6-chloropyridine-3-carbaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in a suitable high-boiling solvent such as ethanol or dioxane.

  • Catalysis: Add a catalytic amount of a base, such as piperidine or sodium ethoxide (0.1 equivalents), to the mixture. The base facilitates the initial condensation between the two reactants.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate product.

Part B: Chlorination to Yield 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile

The hydroxyl group at the 4-position is converted to a chloride, a much better leaving group for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.[7][8][9]

  • Reaction Setup: In a fume hood, carefully add 7-chloro-4-hydroxy-1,8-naphthyridine-3-carbonitrile (1 equivalent) to an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents). A small amount of a tertiary amine base like N,N-dimethylaniline can be added to catalyze the reaction.

  • Reaction: Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: After cooling to room temperature, the excess POCl₃ must be quenched with extreme caution. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.

  • Isolation: Neutralize the acidic aqueous solution with a base such as sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Application in Drug Discovery: The Power of Selective Derivatization

The true utility of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile lies in the differential reactivity of its two chlorine atoms. Both the C4 and C7 positions are activated towards nucleophilic aromatic substitution (SNAr), but the C4 position is generally more reactive. This regioselectivity is a key strategic advantage for the medicinal chemist.

The Principle of Regioselectivity:

The enhanced reactivity at the C4 position is due to the electronic influence of the pyridine nitrogen at position 1 and the electron-withdrawing cyano group at position 3. Upon nucleophilic attack at C4, the negative charge of the intermediate (the Meisenheimer complex) can be effectively delocalized onto the pyridine nitrogen, providing significant stabilization.[2][10] Attack at C7 results in a less stable intermediate. This inherent electronic preference allows for sequential, controlled functionalization.

G A 4,7-Dichloro-1,8-naphthyridine- 3-carbonitrile B Step 1: Selective C4 Substitution (Milder Conditions, 1 eq. Nucleophile) A->B Nu-1 C 4-Substituted-7-chloro- 1,8-naphthyridine-3-carbonitrile B->C D Step 2: C7 Substitution (Harsher Conditions, 2nd Nucleophile) C->D Nu-2 E 4,7-Disubstituted- 1,8-naphthyridine-3-carbonitrile D->E

Caption: Stepwise functionalization workflow.

Protocol 2: Selective Monosubstitution at the C4-Position

This protocol details the reaction with a generic amine nucleophile, a common transformation in drug discovery to introduce side chains that can modulate potency and pharmacokinetic properties.[11][12]

  • Reaction Setup: Dissolve 4,7-dichloro-1,8-naphthyridine-3-carbonitrile (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add the desired primary or secondary amine (1-1.2 equivalents) to the solution. Include a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2-3 equivalents), to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Stir the reaction mixture at a moderately elevated temperature (e.g., 60-80 °C). The reaction is typically complete within 2-8 hours. The lower temperature and controlled stoichiometry favor selective substitution at the more reactive C4 position.

  • Monitoring: Track the disappearance of the starting material and the appearance of the monosubstituted product by TLC or LC-MS.

  • Work-up and Purification: After cooling, pour the reaction mixture into water to precipitate the product. Collect the solid by filtration, wash with water, and dry. Purify the crude material by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to isolate the pure 4-amino-7-chloro-1,8-naphthyridine-3-carbonitrile derivative.

Protocol 3: Disubstitution at C4 and C7 Positions

To achieve substitution at both positions, harsher reaction conditions and an excess of the nucleophile are typically required. This protocol outlines a general procedure for creating symmetrically disubstituted analogues.

  • Reaction Setup: Dissolve 4,7-dichloro-1,8-naphthyridine-3-carbonitrile (1 equivalent) in a high-boiling polar aprotic solvent like DMF or 1,4-dioxane.

  • Addition of Reagents: Add an excess of the desired amine nucleophile (2.5-3 equivalents) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 3-4 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a higher temperature (e.g., 120-150 °C). The reaction may require several hours to overnight to drive the substitution at the less reactive C7 position to completion.

  • Monitoring: Monitor the reaction by TLC or LC-MS, observing the conversion of the starting material and the monosubstituted intermediate to the final disubstituted product.

  • Work-up and Purification: Follow a similar work-up procedure as described in Protocol 2. Purification by column chromatography or recrystallization will yield the desired 4,7-disubstituted-1,8-naphthyridine-3-carbonitrile.

Case Study: Synthesis of Anti-mycobacterial Agents

Recent research has highlighted the potential of 1,8-naphthyridine-3-carbonitrile derivatives as potent anti-mycobacterial agents.[11][12][13][14] In a notable study, a series of analogues were synthesized using a piperazine-linked 1,8-naphthyridine-3-carbonitrile intermediate. This work provides a concrete example of the application of the principles discussed.

Compound ClassSynthetic Modification at C2Resulting Activity (MIC against M. tuberculosis)Reference
ANA Series Addition of N-phenylacetamides with electron-withdrawing groups (-NO₂, -CF₃)Good activity (12.5 µg/mL)[11][12]
ANA-12 Coupling with 5-nitrofuran-2-carboxylic acidProminent activity (6.25 µg/mL)[11][12]

These findings underscore the value of the 3-carbonitrile-1,8-naphthyridine scaffold and demonstrate how systematic derivatization, enabled by versatile intermediates, can lead to the discovery of potent bioactive compounds.[11][12]

Conclusion

4,7-Dichloro-1,8-naphthyridine-3-carbonitrile is more than just a chemical; it is a strategic tool for the medicinal chemist. Its synthesis, while requiring careful execution, is based on reliable and well-understood chemical transformations. The true power of this intermediate is realized in its capacity for controlled, regioselective derivatization, allowing for the systematic and efficient exploration of chemical space around the privileged 1,8-naphthyridine scaffold. By understanding the principles of its reactivity and applying the protocols outlined in this guide, researchers can effectively leverage this building block to accelerate the discovery of novel therapeutics for a wide range of diseases.

References

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. Available at: [Link]

  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. Available at: [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

  • 2-amino-6-chloro-3,5-pyridinedicarbonitrile. Chemical Synthesis Database. Available at: [Link]

  • A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing). Available at: [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Available at: [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH. Available at: [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Available at: [Link]

  • Development of methodologies for synthesis of 4-hydroxy-[3][11]naphthyridine-3-carbonitriles. ResearchGate. Available at: [Link]

  • Synthesis of 2-amino-3-nitro-6-chloro-pyridine. PrepChem.com. Available at: [Link]

  • POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available at: [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. Available at: [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available at: [Link]

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Method

Application Notes and Protocols for the Synthesis of Anti-Mycobacterial Agents from 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile

Introduction: The Imperative for Novel Anti-Mycobacterial Agents Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Mycobacterial Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the urgent development of new therapeutic agents with novel mechanisms of action. The 1,8-naphthyridine scaffold has garnered significant attention in medicinal chemistry due to its diverse biological activities, including potent anti-mycobacterial effects.[1][2] This document provides a comprehensive guide for researchers on the synthesis of promising anti-mycobacterial agents starting from the versatile precursor, 4,7-dichloro-1,8-naphthyridine-3-carbonitrile. We will focus on the synthesis of a particularly active derivative, 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (designated as ANA-12), which has demonstrated significant activity against the M. tuberculosis H37Rv strain.[1][3]

Strategic Approach: Molecular Hybridization

The synthetic strategy detailed herein employs a molecular hybridization approach. This powerful drug design technique involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced efficacy, improved pharmacokinetic properties, and a lower propensity for developing resistance. In this case, we hybridize the 1,8-naphthyridine-3-carbonitrile core with a piperazine-linked 5-nitrofuran moiety. The nitrile group can enhance binding affinity to the target protein and improve the pharmacokinetic profile of the parent molecule.[1]

Proposed Mechanism of Action: Targeting InhA

The anti-mycobacterial activity of many 1,8-naphthyridine derivatives is believed to stem from the inhibition of the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial fatty acid synthase II (FAS-II) system.[2] InhA is essential for the synthesis of mycolic acids, which are integral components of the mycobacterial cell wall. By inhibiting InhA, these compounds disrupt cell wall synthesis, leading to bacterial death. Molecular docking studies of active compounds like ANA-12 have supported this hypothesis by predicting favorable binding interactions within the active site of InhA.[2]

Synthetic Workflow Overview

The synthesis of the target compound ANA-12 from 4,7-dichloro-1,8-naphthyridine-3-carbonitrile is a multi-step process. The key steps involve a selective nucleophilic aromatic substitution followed by an amide bond formation.

Synthesis_Workflow Start 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile Intermediate1 2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANI-1) Start->Intermediate1 Nucleophilic Substitution (Piperazine) FinalProduct 2-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANA-12) Intermediate1->FinalProduct Amide Coupling (EDC, HOBt, DIPEA) Intermediate2 5-Nitrofuran-2-carboxylic acid Intermediate2->FinalProduct

Caption: General synthetic workflow for ANA-12.

Part 1: Synthesis of Intermediate 2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANI-1)

This initial step involves a selective nucleophilic aromatic substitution reaction where one of the chlorine atoms on the starting material is displaced by piperazine.

Materials and Reagents:
  • 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile

  • Piperazine

  • N,N-Dimethylformamide (DMF)

  • Standard workup reagents (Ethyl acetate, water, brine)

  • Silica gel for column chromatography

Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,7-dichloro-1,8-naphthyridine-3-carbonitrile (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: Add piperazine (2.5 eq) to the solution. The excess piperazine acts as both the nucleophile and the base to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 7:3 v/v). The disappearance of the starting material and the appearance of a new, more polar spot indicates the formation of the product.

  • Work-up:

    • After completion, allow the reaction mixture to cool to room temperature.

    • Pour the mixture into ice-cold water to precipitate the crude product.

    • Filter the precipitate, wash with water, and dry under vacuum.

    • Alternatively, the reaction mixture can be diluted with ethyl acetate and washed sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of ethyl acetate in hexane (e.g., starting from 30% ethyl acetate and gradually increasing to 80%).[1]

  • Characterization: Confirm the structure of the purified product (ANI-1) using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected analytical data for ANI-1 is as follows:

    • Appearance: Yellow solid.[1]

    • ¹H NMR (400 MHz, DMSO-d6) δ: 8.96 (dd, J = 4.4, Hz, 1H), 8.93 (s, 1H), 8.29 (dd, J = 8.0, Hz, 1H), 7.43 (dd, J = 8.0, Hz, 1H), 3.67–3.63 (m, 4H), 2.89–2.85 (m, 4H), 1.23 (s, 1H).[1]

    • ¹³C NMR (101 MHz, DMSO-d6) δ: 161.78, 159.88, 158.29, 156.40, 148.88, 146.36, 137.84, 120.86, 118.40, 116.84, 98.87, 50.46, 45.48.[1]

    • ESI MS (m/z): calculated for C₁₃H₁₃N₅, 239.28, found 240.15 [M + H]⁺.[1]

Part 2: Synthesis of 2-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANA-12)

This step involves the formation of an amide bond between the secondary amine of the piperazine ring in ANI-1 and the carboxylic acid of 5-nitrofuran-2-carboxylic acid.

Materials and Reagents:
  • 2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANI-1)

  • 5-Nitrofuran-2-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents (Ethyl acetate, water, brine)

  • Silica gel for column chromatography

Amide Coupling Protocol:

Amide_Coupling_Workflow Start Dissolve ANI-1, 5-Nitrofuran-2-carboxylic acid, HOBt, and EDC·HCl in anhydrous DMF Cooling Cool to 0 °C Start->Cooling Base_Addition Add DIPEA dropwise Cooling->Base_Addition Reaction Stir at room temperature for 4 hours Base_Addition->Reaction Workup Aqueous work-up Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct ANA-12 Purification->FinalProduct

Caption: Step-by-step workflow for amide coupling.

  • Reaction Setup: To a solution of 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANI-1) (1.0 eq) and 5-nitrofuran-2-carboxylic acid (1.1 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).[4][5]

  • Cooling and Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise to the stirred solution.[4]

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for approximately 4 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC using a suitable mobile phase (e.g., ethyl acetate:hexane, 8:2 v/v).

  • Work-up:

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of ethyl acetate in hexane (e.g., 20% to 80%).[1]

  • Characterization: Confirm the structure of the purified product (ANA-12) using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected analytical data for ANA-12 is as follows:

    • ¹H NMR (400 MHz, DMSO-d6) δ: 9.06 (s, 1H), 9.05 (d, J = 2.1 Hz, 1H), 8.39 (dd, J = 8.0, 2.0 Hz, 1H), 7.86 (d, J = 3.9 Hz, 1H), 7.54 (dd, J = 8.0, 4.4 Hz, 1H), 7.41 (d, J = 3.9 Hz, 1H), 3.00 (s, 4H), 2.84 (s, 4H).[1]

    • ¹³C NMR (101 MHz, DMSO-d6) δ: 164.03, 158.82, 157.14, 149.83, 138.20, 132.62, 131.97, 120.99, 114.05, 113.36, 37.63, 34.65.[1]

    • ESI MS (m/z): calculated for C₁₈H₁₄N₆O₄, 378.11, found 379.10 [M + H]⁺.[1]

Part 3: Biological Evaluation

Anti-Mycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)

The in vitro anti-mycobacterial activity of the synthesized compounds can be evaluated against the M. tuberculosis H37Rv strain using the MABA method.[1] This colorimetric assay provides a rapid and reliable assessment of the minimum inhibitory concentration (MIC) of the test compounds.

Cytotoxicity Assay

To assess the selectivity of the synthesized compounds, a cytotoxicity assay against a normal cell line (e.g., human embryonic kidney cells) is recommended.[2] This helps in determining the therapeutic index of the compounds.

Data Summary

CompoundMIC (µg/mL) against M. tuberculosis H37Rv
ANA-12 6.25[1][2][3]
Ethambutol (Standard)6.25[1]
Rifampicin (Standard)98% inhibition at 6.25 µg/mL[1]

Troubleshooting and Key Considerations

  • Purity of Starting Materials: Ensure the purity of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile and other reagents to avoid side reactions and purification challenges.

  • Anhydrous Conditions: For the amide coupling reaction, it is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the activated carboxylic acid intermediate.

  • Purification: The synthesized compounds are often polar. Column chromatography with a gradient elution is generally effective for purification. For highly polar compounds, reversed-phase chromatography may be a suitable alternative.[6]

  • Safety Precautions: Always handle chlorinated compounds, DMF (a potential teratogen), and other reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]

  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14, 22676. [Link]

  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. [Link]

  • Semantic Scholar. (2024). [PDF] Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

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Application

Application Notes and Protocols for the Synthesis of Antibacterial Compounds from 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile

Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold The relentless rise of antibiotic resistance necessitates the urgent development of novel antibacterial agents.[1] Within the landscape of medicina...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold

The relentless rise of antibiotic resistance necessitates the urgent development of novel antibacterial agents.[1] Within the landscape of medicinal chemistry, nitrogen-containing heterocycles are a cornerstone of drug discovery, and the 1,8-naphthyridine nucleus, in particular, has emerged as a "privileged scaffold." This is due to its remarkable versatility and the broad spectrum of biological activities exhibited by its derivatives, including potent antibacterial properties.[2] The core mechanism of action for many 1,8-naphthyridine-based antibacterials, including the foundational compound nalidixic acid, involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] These essential enzymes control DNA topology during replication, and their inhibition leads to bacterial cell death.

The precursor, 4,7-dichloro-1,8-naphthyridine-3-carbonitrile , represents a highly strategic starting material for the synthesis of new antibacterial candidates. Its two chlorine atoms at positions C4 and C7 serve as reactive handles for nucleophilic substitution, allowing for the systematic introduction of diverse chemical moieties. The nitrile group at C3 further modulates the electronic properties of the scaffold and can be a key pharmacophoric feature. The strategic, regioselective functionalization of this scaffold is a key focus of this guide, providing researchers with the foundational knowledge and practical protocols to generate libraries of novel compounds for antibacterial screening.

Regioselectivity in Nucleophilic Aromatic Substitution: A Mechanistic Perspective

A critical consideration in the synthetic manipulation of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile is the regioselectivity of nucleophilic aromatic substitution (SNAr). The two chlorine atoms are not chemically equivalent. The C4 position is generally more susceptible to nucleophilic attack than the C7 position. This preferential reactivity is attributed to the electronic influence of the pyridine nitrogen at position 8 and the nitrile group at C3. These electron-withdrawing groups more effectively stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at the C4 position through resonance. This inherent electronic preference allows for a stepwise and controlled functionalization of the naphthyridine core, a crucial aspect for building molecular diversity.

Synthetic Workflow for Antibacterial Compound Generation

The synthesis of novel antibacterial agents from 4,7-dichloro-1,8-naphthyridine-3-carbonitrile typically follows a multi-step workflow. This begins with the selective substitution at the C4 position, followed by further diversification at the C7 position.

G A 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile B Selective C4-Amination A->B C 4-Amino-7-chloro-1,8-naphthyridine-3-carbonitrile Intermediate B->C D C7-Substitution (e.g., with piperazine) C->D E 4-Amino-7-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile D->E F Further Diversification (e.g., Acylation of Piperazine) E->F G Final Antibacterial Compounds F->G

Caption: General synthetic workflow from the starting material.

Part 1: Synthesis of the Key Intermediate: 4-Amino-7-chloro-1,8-naphthyridine-3-carbonitrile

This initial step involves the selective nucleophilic substitution of the chlorine atom at the C4 position with an amine. This protocol is foundational for subsequent diversification.

Protocol 1: Selective C4-Amination

Objective: To synthesize 4-amino-7-chloro-1,8-naphthyridine-3-carbonitrile by reacting 4,7-dichloro-1,8-naphthyridine-3-carbonitrile with an amine.

Materials:

  • 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile

  • Amine of choice (e.g., ammonia, primary or secondary amine)

  • Solvent (e.g., Ethanol, DMF)

  • Base (e.g., Triethylamine, Potassium Carbonate, if necessary)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4,7-dichloro-1,8-naphthyridine-3-carbonitrile (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Add the amine (1.0-1.2 eq). If using an amine salt, add a base like triethylamine (2.0 eq) to liberate the free amine.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the desired 4-amino-7-chloro-1,8-naphthyridine-3-carbonitrile derivative.

Rationale for Experimental Choices:

  • Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point for reactions requiring heat. DMF can be used for less reactive amines.

  • Base: A non-nucleophilic base like triethylamine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: The reaction temperature is dependent on the nucleophilicity of the amine. Simple amines may react at room temperature, while more hindered or less reactive amines may require heating.

Part 2: Diversification at the C7 Position and Synthesis of Final Compounds

The 7-chloro group of the intermediate can be displaced by a second nucleophile, often requiring more forcing conditions than the C4 substitution. A common strategy is the introduction of a piperazine linker at C7, which can then be further functionalized.

Protocol 2: C7-Substitution with Piperazine

Objective: To synthesize 4-amino-7-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile.

Materials:

  • 4-Amino-7-chloro-1,8-naphthyridine-3-carbonitrile

  • Piperazine

  • Solvent (e.g., DMF)

  • Base (e.g., K2CO3)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a solution of 4-amino-7-chloro-1,8-naphthyridine-3-carbonitrile (1.0 eq) in DMF, add piperazine (2.0-3.0 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for several hours, monitoring by TLC.

  • After completion, cool the mixture and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Protocol 3: Acylation of the Piperazine Moiety

This protocol is adapted from the synthesis of related 1,8-naphthyridine-3-carbonitrile analogues.[3][4]

Objective: To synthesize acylated derivatives of 4-amino-7-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, which have shown promising anti-mycobacterial activity.[3]

G A 4-Amino-7-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile C Acylation Reaction A->C B Acylating Agent (e.g., Chloroacetyl Chloride) B->C D Intermediate (e.g., 4-Amino-7-(4-(chloroacetyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile) C->D F Final Diversified Compound D->F E Second Nucleophile (e.g., Substituted Aniline) E->F

Caption: Acylation and further diversification of the piperazine-linked intermediate.

Materials:

  • 4-Amino-7-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile

  • Chloroacetyl chloride

  • Triethylamine (Et3N)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Substituted aniline or other nucleophile

  • Sodium carbonate (Na2CO3)

  • Potassium iodide (KI)

  • DMF

Procedure:

Step 1: Synthesis of the Chloroacetyl Intermediate

  • Dissolve 4-amino-7-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.5 eq) and cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride (1.2 eq) and stir the reaction at room temperature.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the chloroacetyl intermediate.

Step 2: Substitution with a Second Nucleophile

  • Dissolve the chloroacetyl intermediate (1.0 eq) in DMF.

  • Add the substituted aniline or other nucleophile (1.2 eq), sodium carbonate (2.0 eq), and a catalytic amount of potassium iodide.

  • Heat the reaction mixture to 120 °C for 4-8 hours.[4]

  • Monitor the reaction by TLC. After completion, cool the mixture and pour it into ice water.

  • Collect the precipitate, wash with water, and purify by column chromatography to obtain the final compound.

Data Presentation: Antibacterial Activity

The synthesized compounds are typically evaluated for their in vitro antibacterial activity by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Anti-mycobacterial Activity of 1,8-Naphthyridine-3-carbonitrile Derivatives [3]

Compound IDR-Group on Piperazine MoietyMIC (µg/mL) against M. tuberculosis H37Rv
ANA-12 5-Nitrofurancarbonyl6.25
ANA-7 N-(2-nitrophenyl)acetamide12.5
ANA-8 N-(3-trifluoromethylphenyl)acetamide12.5
ANA-10 N-(3-nitrophenyl)acetamide12.5
ANA-6 N-(2-fluorophenyl)acetamide12.5
ANC-4 Phenylglycyl with ethyl on phenyl12.5
Ethambutol (Standard Drug)6.25
Rifampicin (Standard Drug)3.13
Isoniazid (Standard Drug)0.36

Note: The compound numbering is as per the cited reference for consistency.

Conclusion and Future Directions

The 4,7-dichloro-1,8-naphthyridine-3-carbonitrile scaffold is a versatile and promising starting point for the development of novel antibacterial agents. The regioselective nature of nucleophilic substitution allows for a controlled and systematic approach to the synthesis of diverse compound libraries. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize and evaluate new derivatives. Future work should focus on expanding the diversity of substituents at both the C4 and C7 positions and conducting broad-spectrum antibacterial screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria to fully explore the potential of this promising scaffold.

References

  • Chavan, A. A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available at: [Link]

  • Chavan, A. A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. Available at: [Link]

  • Elmaaty, A. A., et al. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Preprints.org. Available at: [Link]

  • de Oliveira, C. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules. Available at: [Link]

  • Karthikeyan, M. S., et al. (2021). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Molecules. Available at: [Link]

  • Jałbrzykowska, K., & Struga, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals. Available at: [Link]

  • Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[5][6]naphthyridine-3-carbonitriles. Materials Today: Proceedings. Available at: [Link]

  • Mohamed, S. K., et al. (2016). Synthesis of Some New 1,8-Naphthyridines From N-(7-Chloro-5-Methyl-1,8-N). Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

  • Chavan, A. A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. ResearchGate. Available at: [Link]

  • Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry. Available at: [Link]

  • Ligthart, G. B. W. L., et al. (2006). Pd-catalyzed amidation of 2-chloro- and 2,7-dichloro-1,8-naphthyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Alabaster, ALAUSAT. (2026). 4, 7-dichloro-1, 8-naphthyridine-3-carbonitrile, min 97%, 1 gram. Alabaster. Available at: [Link]

  • Weiss, M., et al. (2013). Suzuki-Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. Synlett. Available at: [Link]

  • Leyva-Ramos, S., et al. (2017). Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction. Boletín de la Sociedad Química de México. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Development of Anti-inflammatory Agents Based on 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile

Introduction: The Therapeutic Promise of the 1,8-Naphthyridine Scaffold in Inflammation Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the 1,8-Naphthyridine Scaffold in Inflammation

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective and restorative process, its dysregulation can lead to chronic inflammatory diseases, a major global health concern. The 1,8-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Derivatives of 1,8-naphthyridine have been shown to modulate key inflammatory pathways, making them attractive starting points for the development of novel anti-inflammatory therapeutics.[3]

This guide focuses on the utility of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile as a foundational molecule for the discovery of new anti-inflammatory agents. Its chemical structure, featuring reactive chlorine atoms and a nitrile group, presents opportunities for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize for potency and selectivity. This document provides a comprehensive overview of the rationale, experimental workflows, and detailed protocols for researchers, scientists, and drug development professionals engaged in this area of research.

Hypothesized Mechanism of Action: Targeting the NF-κB Signaling Pathway

A recurring theme in the anti-inflammatory activity of 1,8-naphthyridine derivatives is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a master regulator of the inflammatory response, controlling the expression of a plethora of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. We hypothesize that 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile and its subsequent analogs will exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of target genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα NFkB_inactive NF-κB (p50/p65) (Inactive) IkBa_p->NFkB_inactive Degrades, Releasing IkBa->IkBa_p NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Induces Target_Compound 4,7-Dichloro-1,8-naphthyridine -3-carbonitrile Analogs Target_Compound->IKK Inhibits (Hypothesized)

Caption: Hypothesized NF-κB signaling pathway inhibition.

Synthesis of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile

Protocol 1: Hypothetical Synthesis of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile

  • Starting Material: A suitable starting material would be a dihydroxynaphthyridine derivative, which can often be synthesized from substituted aminopyridines.

  • Chlorination: The dihydroxy-1,8-naphthyridine-3-carbonitrile precursor is subjected to a chlorination reaction.

    • To a stirred solution of the dihydroxy precursor in a suitable solvent (e.g., phosphorus oxychloride), add a chlorinating agent (e.g., phosphorus pentachloride).

    • The reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium carbonate solution) to precipitate the crude product.

    • The crude product is collected by filtration, washed with water, and dried.

  • Purification: The crude 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile is purified by recrystallization from an appropriate solvent (e.g., ethanol or acetone) or by column chromatography on silica gel to yield the pure compound.

  • Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by HPLC.

Experimental Screening Workflow for Anti-inflammatory Activity

A hierarchical screening approach is recommended to efficiently evaluate the anti-inflammatory potential of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile and its derivatives.

Screening_Workflow Start Start: 4,7-Dichloro-1,8-naphthyridine -3-carbonitrile Analogs In_Vitro In Vitro Screening Start->In_Vitro Cytotoxicity Cytotoxicity Assay (MTT/XTT) In_Vitro->Cytotoxicity NO_Assay Nitric Oxide (NO) Assay (Griess Assay) In_Vitro->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine Assay (ELISA for TNF-α, IL-6) In_Vitro->Cytokine_Assay Mechanism Mechanism of Action Studies NO_Assay->Mechanism Cytokine_Assay->Mechanism Western_Blot Western Blot Analysis (p-IκBα, nuclear p65) Mechanism->Western_Blot In_Vivo In Vivo Efficacy Studies Western_Blot->In_Vivo Paw_Edema Carrageenan-Induced Paw Edema Model In_Vivo->Paw_Edema Lead_Opt Lead Optimization (SAR Studies) Paw_Edema->Lead_Opt

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling with 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with the challenging, yet valuable, substrate 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile . This guide is designed for rese...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with the challenging, yet valuable, substrate 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile . This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this key building block in their synthetic programs. The unique electronic and structural features of this di-halogenated, nitrogen-containing heterocycle present specific obstacles that can hinder reaction efficiency.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to diagnose and resolve common experimental issues. Our approach is grounded in mechanistic principles to empower you to make informed decisions and achieve robust, reproducible results.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction shows low to no conversion. I'm recovering mostly my starting 4,7-dichloro-1,8-naphthyridine-3-carbonitrile. What are the primary causes?

Answer: This is a common and frustrating issue, often pointing to problems with the catalytic cycle's initiation or turnover. Let's break down the most likely culprits:

  • Catalyst Inactivity: The active catalyst in a Suzuki coupling is a Pd(0) species.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be successfully reduced in situ. Insufficient reduction can halt the reaction before it begins. Furthermore, the nitrogen atoms on the naphthyridine ring can act as coordinating ligands, potentially sequestering the palladium and inhibiting its catalytic activity.

    • Solution: Consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or, more effectively, a modern palladacycle precatalyst (e.g., Buchwald G3 or G4 precatalysts). These systems are designed for rapid and quantitative generation of the active Pd(0) catalyst, minimizing induction periods and side reactions.[2]

  • Inefficient Oxidative Addition: The first and often rate-limiting step of the catalytic cycle is the oxidative addition of the palladium catalyst into the carbon-chlorine bond.[3] Aryl chlorides are notoriously less reactive than bromides or iodides.[4] The electron-deficient nature of the naphthyridine ring, while activating the positions for nucleophilic aromatic substitution, can make oxidative addition more challenging for some catalyst systems.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5] These ligands increase the electron density on the palladium center, which promotes the oxidative addition step.[6]

  • Oxygen Contamination: The presence of oxygen is highly detrimental. It can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote the unwanted homocoupling of your boronic acid reagent.[2]

    • Solution: Ensure your reaction solvent is rigorously degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and that the reaction is assembled and run under a positive pressure of an inert gas.[5][7]

Question 2: I'm observing significant formation of side products. How can I identify and minimize them?

Answer: The three most common side products in Suzuki couplings are formed via protodeboronation, dehalogenation, and homocoupling.

  • Protodeboronation: You observe the arene/heteroarene corresponding to your boronic acid reagent, but without the boron functionality. This occurs when the boronic acid reacts with water or other protic sources, replacing the C-B bond with a C-H bond.[1]

    • Causality & Solution: This side reaction is often accelerated by high temperatures and prolonged reaction times. To mitigate it, consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters, which are more resistant to hydrolysis.[5] Alternatively, using anhydrous conditions with a base like potassium phosphate (K₃PO₄) can be beneficial if your substrates are not sensitive to water.[5]

  • Dehalogenation: You observe the mono-chloro-1,8-naphthyridine-3-carbonitrile product where one of the chlorine atoms has been replaced by a hydrogen.

    • Causality & Solution: This occurs after oxidative addition, where the Ar-Pd(II)-X intermediate undergoes a reaction that introduces a hydride ligand, followed by reductive elimination.[1] Potential hydride sources can include solvents (like alcohols, if used as co-solvents) or certain bases. Ensure you are using high-purity, anhydrous solvents and consider your choice of base carefully.

  • Homocoupling: You observe a biaryl product derived from the coupling of two molecules of your boronic acid reagent.

    • Causality & Solution: This is almost always caused by the presence of oxygen, which can facilitate a palladium-catalyzed oxidative coupling of the boronic acid.[8] The solution is meticulous exclusion of air from the reaction mixture through proper degassing and maintaining an inert atmosphere.[5]

Question 3: I am attempting a double Suzuki coupling, but the reaction stalls after the first substitution, yielding the mono-arylated product. How can I drive the reaction to completion?

Answer: This is a frequent challenge with di-haloheterocycles. The electronic properties and solubility of the substrate change significantly after the first coupling, making the second one more difficult.

  • Altered Reactivity: The C4 and C7 positions on the naphthyridine ring likely have different intrinsic reactivities. After the first coupling, the introduction of an aryl group (which is typically electron-donating or withdrawing) will further modulate the electron density of the ring, making the second chlorine atom either more or less reactive towards oxidative addition.

  • Solubility Issues: The mono-coupled product is often significantly less soluble than the starting di-chloro material, especially if a large, nonpolar aryl group is introduced. The product may precipitate from the reaction mixture, effectively preventing it from participating in the second coupling.[9]

    • Solution Strategy:

      • Increase Temperature: Use a higher boiling point solvent like 1,4-dioxane, toluene, or CPME to increase both reaction rate and solubility.[5]

      • More Robust Catalyst System: A highly active catalyst system, such as one employing a Buchwald ligand (e.g., XPhos Pd G3), is often necessary to overcome the higher activation barrier of the second coupling.

      • Stronger Base/Different Solvent: Switching to a stronger, more soluble base like cesium carbonate (Cs₂CO₃) can sometimes accelerate the transmetalation step.

      • Staged Approach: In some cases, it may be more efficient to isolate the mono-coupled product and then subject it to a different, more forcing set of reaction conditions to achieve the second coupling.

Frequently Asked Questions (FAQs)

Q1: What is the best "go-to" catalyst and ligand system for this substrate?

For a challenging substrate like 4,7-dichloro-1,8-naphthyridine-3-carbonitrile, a good starting point is a robust, general-purpose catalyst system. Pd(dppf)Cl₂ is an excellent choice for initial screening due to its stability and broad applicability. If this fails, we strongly recommend moving to a more modern, high-performance system. A combination of Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos is a powerful option for coupling aryl chlorides.[5] For maximum reliability, using a palladacycle precatalyst such as XPhos Pd G3 is the state-of-the-art approach.

Q2: How do I choose the optimal base and solvent?

The base is critical for activating the boronic acid to facilitate transmetalation.[10][11] The solvent must be able to dissolve the reactants and stabilize the catalytic species.

  • For General Screening: A combination of potassium carbonate (K₂CO₃, 2-3 equivalents) in a 1,4-dioxane/water (e.g., 4:1 to 10:1 v/v) mixture is a very common and effective starting point.[1] The water helps to dissolve the inorganic base.

  • For Water-Sensitive Substrates: If protodeboronation is a major issue, switch to anhydrous conditions. Potassium phosphate (K₃PO₄, 2-3 equivalents) in anhydrous 1,4-dioxane or toluene is an excellent alternative.[5] K₃PO₄ is a moderately strong base that is effective in anhydrous media.

  • For Difficult Couplings: Cesium carbonate (Cs₂CO₃) is a stronger and often more soluble base that can accelerate sluggish reactions.

Q3: Should I use a boronic acid or a more stable boronic ester?

While boronic acids are the most common coupling partners, their stability can be a significant issue, leading to protodeboronation and variable yields.[1]

  • Boronic Acids: Often cheaper and more readily available. They are a good first choice if they are stable under the reaction conditions.

  • Boronic Esters (e.g., Pinacol Esters, BPin): These are significantly more stable towards hydrolysis and protodeboronation.[5] They are highly recommended if you are experiencing issues with boronic acid decomposition or if your reaction requires high temperatures or long reaction times. The slightly higher cost is often justified by improved yield and reproducibility.

Data & Protocols

Table 1: Recommended Starting Conditions for Method Screening
ParameterCondition A (Standard)Condition B (Anhydrous)Condition C (High Performance)
Pd Source Pd(dppf)Cl₂Pd₂(dba)₃XPhos Pd G3
Ligand (none)XPhos(integrated)
Base K₂CO₃ (2.5 eq)K₃PO₄ (3.0 eq)K₃PO₄ (3.0 eq)
Solvent 1,4-Dioxane / H₂O (5:1)1,4-Dioxane (anhydrous)Toluene (anhydrous)
Temperature 90 - 100 °C100 - 110 °C100 - 110 °C
Catalyst Loading 2 - 5 mol%1 - 2 mol% Pd1 - 2 mol%
Ligand Loading -1.2x Pd mol-
General Experimental Protocol for Mono-Arylation

This protocol provides a starting point for the selective mono-arylation at what is presumed to be the more reactive C4 position. Adjustments will be necessary based on the specific boronic acid used.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4,7-dichloro-1,8-naphthyridine-3-carbonitrile (1.0 eq), the arylboronic acid (1.1 - 1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[2]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 5:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)Ln ox_add Oxidative Addition pd0->ox_add pd2_complex R¹-Pd(II)Lₙ-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_r1r2 R¹-Pd(II)Lₙ-R² transmetal->pd2_r1r2 red_elim Reductive Elimination pd2_r1r2->red_elim red_elim->pd0 product R¹-R² red_elim->product start_halide R¹-X start_halide->ox_add start_boron R²-B(OR)₂ start_boron->transmetal base Base base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Failed Reactions

Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • BYJU'S. Suzuki Coupling Reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • PubMed. Palladium-Catalyzed Suzuki Coupling Towards 2-Amino-1,8-naphthyridines. [Link]

  • PubMed. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Naphthidine Di(radical Cation)s-Stabilized Palladium Nanoparticles for Efficient Catalytic Suzuki—Miyaura Cross-Coupling Reactions. [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • ResearchGate. A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]

  • RSC Publishing. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

  • Reddit. Failed suzuki coupling, any suggenstions? [Link]

  • PubMed Central. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

  • PubMed Central. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. [Link]

  • ResearchGate. ChemInform Abstract: Suzuki—Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. [Link]

  • ResearchGate. Suzuki-Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile

Welcome to the technical support center for the synthesis of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help you navigate the common challenges associated with this reaction and ensure a successful outcome.

Introduction to the Synthesis

The synthesis of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile is a critical step in the development of various pharmacologically active compounds. The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The dichloro-substituted carbonitrile derivative serves as a versatile building block for further functionalization.

The most common synthetic route involves the chlorination of the precursor, 4,7-dihydroxy-1,8-naphthyridine-3-carbonitrile, typically using phosphorus oxychloride (POCl₃). While seemingly straightforward, this reaction is often accompanied by the formation of several side products that can complicate purification and reduce the overall yield. This guide will address these challenges head-on, providing practical solutions based on established chemical principles.

Troubleshooting Guide: Common Side Products and Experimental Issues

This section is formatted as a series of questions and answers to directly address the most common issues encountered during the synthesis of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile.

Q1: My reaction is incomplete, and I observe a significant amount of a mono-chlorinated impurity. How can I drive the reaction to completion?

A1: The presence of a mono-chlorinated species, most likely 4-chloro-7-hydroxy-1,8-naphthyridine-3-carbonitrile , is a very common issue. This arises from the incomplete reaction of the dihydroxy starting material. Several factors can contribute to this:

  • Insufficient Reagent: Ensure that at least two equivalents of POCl₃ per equivalent of the dihydroxy starting material are used. Often, using a larger excess of POCl₃ as both the reagent and solvent is necessary to drive the reaction to completion. Some protocols suggest using a mixture of POCl₃ and PCl₅ to enhance the chlorinating power of the reagent mixture.

  • Reaction Temperature and Time: The chlorination of both hydroxyl groups may require elevated temperatures and prolonged reaction times. If you are observing the mono-chloro impurity, consider increasing the reaction temperature (typically refluxing POCl₃, ~105 °C) and extending the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction duration.

  • Moisture Contamination: Phosphorus oxychloride reacts violently with water. The presence of moisture in your starting material, solvent, or glassware will consume the reagent and reduce its effectiveness. Ensure all glassware is oven-dried, and the starting material is thoroughly dried before use.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete chlorination.

Q2: My NMR and Mass Spec data suggest the presence of an amide or carboxylic acid. What is the source of this impurity and how can I avoid it?

A2: The hydrolysis of the nitrile group to a carboxamide (4,7-dichloro-1,8-naphthyridine-3-carboxamide ) or a carboxylic acid (4,7-dichloro-1,8-naphthyridine-3-carboxylic acid ) is another potential side reaction. This typically occurs during the reaction workup.

  • Mechanism of Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions, often at elevated temperatures. The workup of a POCl₃ reaction involves quenching the excess reagent, which generates a significant amount of acid (phosphoric acid and HCl). If the quenching is not performed carefully at low temperatures, the heat generated can promote nitrile hydrolysis.

  • Prevention during Workup:

    • Controlled Quenching: Always quench the reaction mixture by slowly and carefully pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution. This helps to dissipate the heat generated from the exothermic reaction of POCl₃ with water.

    • Temperature Control: Maintain a low temperature (0-5 °C) throughout the quenching and neutralization process.

    • Avoid Strong Basic Conditions: While neutralization is necessary, prolonged exposure to strong basic conditions at elevated temperatures can also lead to nitrile hydrolysis. It is best to neutralize the acidic solution to a pH of 7-8 and then promptly extract the product.

Q3: The crude product is a dark, tarry material that is difficult to purify. What causes this and how can I improve the product quality?

A3: The formation of dark, polymeric materials is often a result of side reactions at high temperatures or the presence of impurities in the starting material.

  • Reaction Temperature: While a high temperature is necessary for the chlorination, excessively high temperatures or "hot spots" in the reaction mixture can lead to decomposition and polymerization. Ensure uniform heating using an oil bath and good stirring.

  • Purity of Starting Material: Impurities in the 4,7-dihydroxy-1,8-naphthyridine-3-carbonitrile can lead to side reactions and discoloration. It is crucial to start with a pure, well-characterized precursor.

  • Workup Procedure: A clean workup is essential. After quenching, ensure that all the acidic byproducts are neutralized and removed. An extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) followed by washing with brine can help remove inorganic salts and some polar impurities.

Purification Strategy Summary:

Impurity TypeRecommended Purification Method
Unreacted Starting MaterialColumn chromatography on silica gel.
Mono-chloro ImpurityCareful column chromatography on silica gel. The polarity difference between the di-chloro and mono-chloro compounds is often sufficient for separation.
Amide/Carboxylic AcidColumn chromatography. The amide and acid are significantly more polar than the desired product.
Polymeric/Tarry MaterialsTrituration of the crude product with a non-polar solvent like hexanes or diethyl ether can sometimes help to precipitate the desired product, leaving the tarry materials in solution. If this fails, column chromatography is necessary.

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of the reaction? A: Thin-layer chromatography (TLC) is a convenient method. Use a solvent system that provides good separation between the starting material, the mono-chloro intermediate, and the final product (e.g., a mixture of ethyl acetate and hexanes). The di-chloro product will be less polar than the mono-chloro and dihydroxy precursors. Liquid chromatography-mass spectrometry (LC-MS) is also an excellent tool for monitoring the reaction and confirming the identity of the products and byproducts.

Q: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride (POCl₃)? A: While SOCl₂ is a common chlorinating agent for converting alcohols to alkyl chlorides, POCl₃ is generally more effective for the chlorination of hydroxyl groups on electron-deficient heterocyclic rings like naphthyridines. SOCl₂ may require harsher conditions and could lead to different side products.

Q: My final product seems to be unstable and decomposes over time. How should I store it? A: Chlorinated heterocyclic compounds can be sensitive to moisture and light. It is recommended to store the purified 4,7-dichloro-1,8-naphthyridine-3-carbonitrile in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile. It is essential to perform a risk assessment before carrying out this reaction, as it involves corrosive and hazardous materials.

Step 1: Synthesis of 4,7-dihydroxy-1,8-naphthyridine-3-carbonitrile (Precursor)

A common method for the synthesis of the dihydroxy precursor is the condensation of 2,6-diaminopyridine with ethyl 2-cyano-3-ethoxyacrylate.

Step 2: Chlorination of 4,7-dihydroxy-1,8-naphthyridine-3-carbonitrile

G Dihydroxy 4,7-dihydroxy-1,8- naphthyridine-3-carbonitrile Dichloro 4,7-dichloro-1,8- naphthyridine-3-carbonitrile Dihydroxy->Dichloro Chlorination POCl3 POCl₃ (excess) POCl3->Dichloro Heat Reflux (~105 °C) Heat->Dichloro

Caption: Chlorination of the dihydroxy precursor.

Materials:

  • 4,7-dihydroxy-1,8-naphthyridine-3-carbonitrile (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10-20 eq)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,7-dihydroxy-1,8-naphthyridine-3-carbonitrile.

  • Addition of POCl₃: Carefully add phosphorus oxychloride to the flask in a fume hood.

  • Heating: Heat the reaction mixture to reflux (approximately 105 °C) and maintain this temperature for 4-6 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material and the mono-chloro intermediate.

  • Workup - Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto a large excess of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the acidic mixture until the pH reaches 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4,7-dichloro-1,8-naphthyridine-3-carbonitrile.

References

  • BenchChem. (2025). Common impurities in 1,8-naphthyridine synthesis and removal.
  • Google Patents. (2004). Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone. EP1490363B1.
  • Lumen Learning. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]

  • RSC Publishing. (2016). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

Troubleshooting

Technical Support Center: Column Chromatography Purification of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile Derivatives

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of "4,7-Dichloro-1,8-naphthyridine-3-carbonitrile" and i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of "4,7-Dichloro-1,8-naphthyridine-3-carbonitrile" and its derivatives by column chromatography.

Introduction

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities.[1] The purification of these compounds, particularly "4,7-Dichloro-1,8-naphthyridine-3-carbonitrile," is a critical step in their synthesis and subsequent biological evaluation. Column chromatography is a principal technique for this purpose, yet it can present challenges. This guide offers practical, experience-driven solutions to common issues encountered during the purification of this class of compounds.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during the column chromatography of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile derivatives.

Q1: I'm not getting good separation of my target compound from impurities on the TLC plate. What should I do?

A1: Achieving good separation on the Thin Layer Chromatography (TLC) plate is the most critical step before attempting column chromatography. An ideal Rf value for your target compound is between 0.15 and 0.4.[2][3] This range generally provides the best separation on a column.[2]

  • Initial Solvent System: For 1,8-naphthyridine-3-carbonitrile derivatives, a good starting point for your mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4]

  • Optimizing Polarity:

    • If your compound's Rf is too high (> 0.4), your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).

    • If your Rf is too low (< 0.15), your solvent system is not polar enough. Increase the proportion of the polar solvent.

  • Trying Different Solvents: If adjusting the ratio of your initial solvent system doesn't provide adequate separation between your product and impurities, consider changing the solvents. For example, you could substitute hexane with heptane or ethyl acetate with dichloromethane or a mixture of dichloromethane and methanol. Different solvents can alter the selectivity of the separation.

Q2: My compound appears to be degrading on the silica gel. How can I confirm this and what can I do to prevent it?

A2: The Lewis acidic nature of silica gel can sometimes cause degradation of sensitive compounds. The nitrogen atoms in the naphthyridine ring could potentially interact strongly with the acidic silica surface.

  • 2D TLC Test for Stability: To check for on-plate degradation, you can perform a 2D TLC.

    • Spot your compound in one corner of a square TLC plate.

    • Run the TLC in a chosen solvent system.

    • Remove the plate, let it dry completely, and then rotate it 90 degrees.

    • Run the TLC again in the same solvent system.

    • If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see new spots off the diagonal.

  • Mitigation Strategies:

    • Deactivating the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your mobile phase.

    • Alternative Stationary Phases: If deactivation is not sufficient, consider using a less acidic stationary phase like alumina (neutral or basic). Florisil is another potential alternative.

Q3: My compound is streaking on the TLC plate and the column. What is causing this and how can I fix it?

A3: Streaking, or tailing, is often a sign of overloading the stationary phase or interactions between your compound and the silica gel.

  • Reduce Sample Load: You may be applying too much compound to your TLC plate or column. Try loading a more dilute solution.

  • Improve Solubility: Ensure your compound is fully dissolved in the loading solvent. If it is not very soluble in the mobile phase, it can precipitate at the top of the column.

  • Modify the Mobile Phase:

    • For basic compounds like naphthyridines, adding a small amount of a base (e.g., 0.1% triethylamine) to the mobile phase can often prevent streaking by competing for the active sites on the silica gel.

    • If your compound has acidic protons, adding a small amount of a volatile acid like acetic acid can have a similar effect.

Q4: I've run my column, but I can't find my compound in any of the fractions. What could have happened?

A4: This is a common and frustrating problem. Here are a few possibilities:

  • Compound is Still on the Column: Your mobile phase may not be polar enough to elute the compound. Try flushing the column with a much more polar solvent, such as 10-20% methanol in dichloromethane, to see if you can recover your product.

  • Compound Came Off in the First Few Fractions: If your initial mobile phase was too polar, your compound might have eluted very quickly with the solvent front. Always collect and check the first few fractions.

  • Degradation on the Column: As discussed in Q2, your compound may have degraded on the silica gel.

  • Invisible Under UV Light: While naphthyridines are typically UV-active, some derivatives might have weak chromophores. Try staining your TLC plates with a universal stain like potassium permanganate or iodine to visualize any non-UV active spots.

Q5: How do I remove common impurities from the synthesis of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile?

A5: Common impurities in the synthesis of 1,8-naphthyridines can include unreacted starting materials (e.g., 2-aminopyridine derivatives) and side-products from incomplete cyclization.

  • Acidic Wash: For basic impurities like unreacted 2-aminopyridines, an acidic wash during the workup can be very effective. Dissolve your crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic impurities will be protonated and move into the aqueous layer.

  • Column Chromatography: For impurities with similar polarity to your product, careful column chromatography is necessary. A shallow gradient elution, where the polarity of the mobile phase is increased very slowly, can improve the separation of closely related compounds.

Experimental Protocols

Protocol 1: Developing a TLC Solvent System
  • Prepare several small TLC chambers with different solvent systems. A good starting point for 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile derivatives is a range of ethyl acetate in hexane (e.g., 10%, 20%, 30%, 40% ethyl acetate).

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved crude material onto several TLC plates.

  • Develop each TLC plate in a different eluent system.

  • Visualize the spots under a UV lamp (typically at 254 nm).

  • Select the solvent system that gives your target compound an Rf value between 0.15 and 0.4 and provides the best separation from impurities.

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material. A general rule of thumb is to use 30-100g of silica gel per gram of crude product.

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.

    • Add a thin layer of sand on top of the packed silica gel to protect the surface.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a polar solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase and carefully add it to the top of the column. This method is less ideal as it can be difficult to achieve a narrow band of the sample at the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, collecting fractions in test tubes or vials.

    • If using a gradient elution, gradually increase the polarity of the mobile phase as the column runs. For example, you might start with 10% ethyl acetate in hexane and slowly increase to 40% ethyl acetate in hexane.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Spot a small amount from each fraction onto a TLC plate and develop it in the solvent system you used for the column.

    • Visualize the spots under a UV lamp.

  • Isolation of the Purified Compound:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile derivative.

Data Presentation

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography of moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientA versatile system that allows for fine-tuning of polarity.[4]
TLC Rf of Target 0.15 - 0.4Optimal for achieving good separation on a column.[2][3]
Sample Loading Dry LoadingProvides better resolution and avoids solubility issues at the column head.
Mobile Phase Modifier 0.1-1% TriethylamineCan improve peak shape and reduce tailing for basic compounds.

Visualization of Experimental Workflow

Chromatography_Workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation TLC 1. TLC Solvent System Development (Rf 0.15-0.4) Pack 2. Pack Column with Silica Gel Slurry TLC->Pack Optimized Solvent System Load 3. Dry Load Crude Product onto Column Pack->Load Elute 4. Elute with Gradient (e.g., Hexane/EtOAc) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Monitor Separation Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evap 8. Evaporate Solvent Combine->Evap Product Purified Product Evap->Product

Caption: Workflow for the purification of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile derivatives.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_PoorSep Poor Separation Solutions cluster_Degradation Degradation Solutions cluster_Streaking Streaking Solutions cluster_NoProduct No Product Solutions Start Problem Encountered PoorSep Poor Separation on TLC Start->PoorSep Degradation Compound Degradation Start->Degradation Streaking Streaking/Tailing Start->Streaking NoProduct No Product in Fractions Start->NoProduct AdjustPolarity Adjust Solvent Polarity (Target Rf 0.15-0.4) PoorSep->AdjustPolarity ChangeSolvent Change Solvent System (e.g., DCM/MeOH) PoorSep->ChangeSolvent Deactivate Deactivate Silica with Et3N Degradation->Deactivate AltSupport Use Alumina or Florisil Degradation->AltSupport ReduceLoad Reduce Sample Load Streaking->ReduceLoad AddModifier Add Et3N or AcOH to Mobile Phase Streaking->AddModifier Flush Flush with Polar Solvent (e.g., 10% MeOH/DCM) NoProduct->Flush CheckFront Check Early Fractions NoProduct->CheckFront StainTLC Use TLC Stain (e.g., KMnO4) NoProduct->StainTLC

Caption: Decision tree for troubleshooting common column chromatography issues.

References

  • P. G. V. D. Kumar, et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. Available: [Link]

  • Biotage. (2023). Why is TLC Rf important for flash column chromatography optimization?. Available: [Link]

  • M. A. El-Sayed, et al. (2022). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1,8-Naphthyridines

Welcome to the technical support center for the synthesis of 1,8-naphthyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,8-naphthyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and mechanistic insights to help you overcome common challenges and improve the regioselectivity and efficiency of your synthetic routes.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that you may encounter during the synthesis of 1,8-naphthyridines, particularly when using the Friedländer annulation, a widely adopted and versatile method.[1][2]

Question 1: Why am I obtaining a mixture of regioisomers in my Friedländer reaction with an unsymmetrical ketone?

Answer:

The formation of regioisomers is a common challenge in the Friedländer synthesis of 1,8-naphthyridines when using unsymmetrical ketones.[3] The reaction involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene group, followed by cyclization and dehydration.[4] With an unsymmetrical ketone, the initial aldol-type condensation can occur on either side of the carbonyl group, leading to two different regioisomeric products.

Potential Causes and Solutions:

  • Lack of Catalyst Control: Standard base or acid catalysts often lack the ability to direct the reaction toward a single regioisomer.[5]

    • Solution: Employ a highly regioselective catalyst. For instance, the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been shown to be highly effective in promoting the formation of 2-substituted 1,8-naphthyridines with excellent regioselectivity.[6][7][8] Pyrrolidine derivatives have also demonstrated high regioselectivity in favor of 2-substituted products.[8]

  • Reaction Kinetics: The rate of enolate formation and subsequent condensation can influence the product ratio.

    • Solution: The slow addition of the methyl ketone substrate to the reaction mixture has been demonstrated to significantly increase regioselectivity.[6][7][8] This technique helps to maintain a low concentration of the ketone, favoring the reaction at the more reactive α-position.

  • Reaction Temperature: Temperature can play a crucial role in determining the regiochemical outcome.

    • Solution: Higher reaction temperatures have been positively correlated with increased regioselectivity in some systems.[8] It is advisable to screen a range of temperatures to find the optimal conditions for your specific substrates.

  • Substrate-Intrinsic Factors: The electronic and steric properties of the unsymmetrical ketone can inherently favor one pathway over the other, but this may not be sufficient for complete control.

    • Solution: If catalytic and kinetic approaches are insufficient, consider modifying the ketone. Introducing a directing group, such as a phosphonate group, at one of the α-carbons can provide excellent control over regioselectivity.[9]

Question 2: My reaction yield is low. How can I improve it?

Answer:

Low yields in 1,8-naphthyridine synthesis can stem from several factors, including incomplete reactions, side product formation, or difficult product isolation.

Potential Causes and Solutions:

  • Suboptimal Catalyst or Reaction Conditions: The choice of catalyst and solvent system is critical for reaction efficiency. Traditional methods often require harsh conditions, which can lead to degradation of starting materials or products.[10][11]

    • Solution 1: Greener and Milder Catalysts: Consider using more modern and efficient catalytic systems. For example, the use of choline hydroxide (ChOH) as a metal-free, nontoxic, and water-soluble catalyst in water has been reported to give excellent yields (>90%) for a variety of substituted 1,8-naphthyridines.[10][11][12] Basic ionic liquids, such as [Bmmim][Im] , have also been successfully employed as both catalyst and solvent, providing high yields under solvent-free conditions.[3][13]

    • Solution 2: Optimization of Reaction Parameters: Systematically optimize reaction parameters such as temperature, reaction time, and catalyst loading. For instance, in the choline hydroxide-catalyzed synthesis in water, heating the reaction mixture to 50°C can significantly improve the yield.[4][10]

  • Poor Solubility of Reactants: Inadequate solubility of the starting materials in the chosen solvent can lead to a sluggish and incomplete reaction.

    • Solution: While water is an environmentally friendly solvent, ensure your substrates are sufficiently soluble.[14] If not, consider using a co-solvent or exploring alternative green solvents like ionic liquids where the reactants may have better solubility.[3][13]

  • Difficult Product Isolation: The work-up and purification process can lead to significant product loss.

    • Solution: The use of water as a solvent can simplify product isolation, as many 1,8-naphthyridine derivatives are solids that precipitate upon cooling and can be collected by simple filtration.[4] When using ionic liquids, extraction with a suitable organic solvent like ethyl ether can be employed to separate the product.[13]

Question 3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Answer:

Side product formation in the Friedländer synthesis can arise from self-condensation of the carbonyl compound, decomposition of the starting materials, or alternative reaction pathways.

Potential Causes and Solutions:

  • Self-Condensation of the Carbonyl Compound: The active methylene compound, especially if it is a ketone, can undergo self-aldol condensation under basic or acidic conditions.

    • Solution: As mentioned for improving regioselectivity, the slow addition of the ketone to the reaction mixture containing the 2-aminonicotinaldehyde and catalyst can minimize its self-condensation by keeping its concentration low.[6][7]

  • Decomposition of Starting Materials: 2-Aminonicotinaldehydes can be sensitive to harsh reaction conditions.

    • Solution: Employ milder reaction conditions. The use of choline hydroxide in water at 50°C or ionic liquids at 80°C are examples of milder alternatives to traditional high-temperature, strongly basic or acidic conditions.[4][10][13]

  • Alternative Cyclization Pathways: Depending on the substrates and conditions, unintended cyclization or condensation reactions can occur.

    • Solution: The choice of a highly selective catalyst can help to steer the reaction towards the desired Friedländer annulation pathway.[7][8] Careful control of stoichiometry is also important to ensure the desired reaction is favored.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of the Friedländer synthesis for preparing 1,8-naphthyridines?

The Friedländer synthesis is one of the simplest and most versatile methods for constructing the 1,8-naphthyridine core, often providing high yields.[13] It is a convergent reaction, meaning the two rings of the naphthyridine system are formed in a single synthetic operation from two precursor molecules. The reaction can be adapted to a wide range of substrates and reaction conditions, including environmentally benign methods using water as a solvent.[10][11][14]

Q2: Are there alternative methods to the Friedländer synthesis for obtaining 1,8-naphthyridines?

Yes, while the Friedländer reaction is very common, other classical methods for synthesizing the 1,8-naphthyridine ring system include the Skraup, Combes, Pfitzinger, and Conrad-Limpach reactions.[13] Additionally, modern synthetic chemistry has introduced other approaches, such as three-component domino reactions, which can provide high regio- and stereoselectivity under catalyst-free conditions.[15] Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields.[16]

Q3: What is the general mechanism of the Friedländer synthesis of 1,8-naphthyridines?

The generally accepted mechanism for the base-catalyzed Friedländer synthesis involves three key steps[4]:

  • Enolate Formation: A base removes a proton from the α-carbon of the active methylene compound to form an enolate.

  • Aldol-Type Condensation: The enolate acts as a nucleophile and attacks the carbonyl carbon of the 2-aminonicotinaldehyde.

  • Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, where the amino group attacks the ketone carbonyl, followed by dehydration to yield the aromatic 1,8-naphthyridine ring system.

Q4: Can I use unmodified methyl ketones in the Friedländer reaction for 1,8-naphthyridine synthesis?

Yes, recent advancements have made it possible to use unmodified methyl ketones effectively. The development of highly reactive and regioselective amine catalysts, such as TABO, allows for the successful annulation of unactivated methyl ketones with 2-aminonicotinaldehydes.[6][7][8]

Experimental Protocols

Protocol 1: Gram-Scale, Choline Hydroxide-Catalyzed Synthesis of 2-Methyl-1,8-naphthyridine in Water[10][12]

This protocol describes a green and efficient method for the synthesis of a simple 1,8-naphthyridine derivative.

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH) solution (e.g., 45 wt. % in methanol)

  • Water (deionized)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Nitrogen inlet

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (e.g., 0.5 mmol) and acetone (0.5 mmol).

  • Add 1 mL of water to the flask and begin stirring the mixture.

  • Add choline hydroxide (1 mol%) to the reaction mixture.[4]

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically within 6-12 hours), allow the mixture to cool to room temperature.[4]

  • The product often precipitates as a solid. Collect the solid product by vacuum filtration and wash with cold water.

  • If further purification is needed, the product can be recrystallized or purified by column chromatography.

Protocol 2: Ionic Liquid-Catalyzed Synthesis of 2,3-Diphenyl-1,8-naphthyridine[3][13]

This protocol outlines a solvent-free approach using a basic ionic liquid as both the catalyst and reaction medium.

Materials:

  • 2-Amino-3-pyridinecarboxaldehyde

  • 2-Phenylacetophenone

  • Basic ionic liquid (e.g., [Bmmim][Im])

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ethyl ether

  • Deionized water

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and 2-phenylacetophenone (1 mmol).

  • Add the basic ionic liquid (e.g., 5 mL of [Bmmim][Im]).

  • Stir the mixture magnetically and heat it to 80°C.

  • Maintain the reaction at this temperature for approximately 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product from the ionic liquid using ethyl ether. Wash the mixture with deionized water.

  • Separate the ethyl ether phase and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., petroleum ether/ethyl ether).

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Methyl-1,8-naphthyridine

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1ChOH (1)Water506>95[10][12]
2LiOH·H₂OWaterReflux-69[10]
3NoneWater5012No Reaction[10]
4ChOH (1)None5012No Reaction[10]

Table 2: Regioselectivity in the Friedländer Synthesis with an Unsymetrical Ketone

CatalystKetoneProduct Ratio (2-subst. : 2,3-disubst.)Reference
Oxide CatalystsMethyl KetoneFavors 2,3-disubstituted[8]
Cyclic Secondary AminesMethyl KetoneFavors 2-substituted[8]
TABOMethyl Ketoneup to 96:4[7][8]

Visualizations

Workflow for Troubleshooting Regioselectivity Issues

G start Mixture of Regioisomers Observed check_catalyst Is a regioselective catalyst being used? start->check_catalyst use_regioselective_catalyst Action: Switch to a regioselective catalyst (e.g., TABO, pyrrolidine derivatives). check_catalyst->use_regioselective_catalyst No check_addition Is slow addition of the ketone being employed? check_catalyst->check_addition Yes end Improved Regioselectivity use_regioselective_catalyst->end slow_addition Action: Implement slow addition of the ketone to the reaction mixture. check_addition->slow_addition No check_temp Has the reaction temperature been optimized? check_addition->check_temp Yes slow_addition->end optimize_temp Action: Screen higher temperatures to potentially improve regioselectivity. check_temp->optimize_temp No consider_directing_group Consider Substrate Modification: Introduce a directing group (e.g., phosphonate) on the ketone. check_temp->consider_directing_group Yes optimize_temp->end consider_directing_group->end

Caption: A decision-making workflow for troubleshooting and improving regioselectivity.

General Mechanism of Base-Catalyzed Friedländer Synthesis

G cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Product 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde aldol Aldol-Type Addition 2-Aminonicotinaldehyde->aldol Active Methylene Compound Active Methylene Compound enolate Enolate Formation Active Methylene Compound->enolate Base enolate->aldol cyclization Intramolecular Cyclization aldol->cyclization dehydration Dehydration cyclization->dehydration product 1,8-Naphthyridine Derivative dehydration->product - H2O

Caption: The key steps in the base-catalyzed Friedländer annulation for 1,8-naphthyridine synthesis.

References

  • Benchchem.
  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis.
  • Li, W., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.
  • Dey, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
  • Shaabani, A., et al. (2014). Regioselective synthesis of functionalized[4][14]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry.

  • de la Cruz, P., et al. (2001). Highly regioselective Friedländer reaction. Organic Letters.
  • Li, W., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.
  • Hayes, B. L., et al. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry.
  • Di Braccio, M., et al. (2002). Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity. Il Farmaco.
  • Organic Chemistry Portal.
  • Benchchem. Head-to-head comparison of different synthetic routes to 1,8-naphthyridin-2(1H)-ones.
  • Dey, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
  • Dormer, P. G., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry.
  • Ashok, A., et al. (2023). Green synthesis of substituted 1,8-naphthyridin-thiazole scaffolds, molecular docking studies and biological evaluation.
  • Semantic Scholar. A mild synthesis of substituted 1,8-naphthyridines.
  • ResearchGate. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses.
  • Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances.
  • Marco-Contelles, J. (2010). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.

Sources

Troubleshooting

Removal of unreacted 2-aminopyridine precursors in naphthyridine synthesis

Troubleshooting Guide: Removal of Unreacted 2-Aminopyridine Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in naphthyridine synthesis. This resource...

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide: Removal of Unreacted 2-Aminopyridine

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in naphthyridine synthesis. This resource addresses a common and often frustrating challenge: the removal of unreacted 2-aminopyridine precursors from your reaction mixture. The similar physicochemical properties of 2-aminopyridine and many naphthyridine derivatives can make their separation a significant bottleneck. This guide provides in-depth, field-tested solutions and the scientific rationale behind them to empower you to overcome this purification hurdle.

Frequently Asked Questions (FAQs)

Question 1: Why is it so difficult to separate unreacted 2-aminopyridine from my naphthyridine product?

The primary challenge lies in the similar physicochemical properties of 2-aminopyridine and the target naphthyridine product. Both are typically basic, aromatic nitrogen heterocycles, which results in:

  • Similar Polarity: Both compounds often exhibit comparable solubility in common organic solvents and affinity for standard chromatography stationary phases like silica gel. This leads to overlapping elution profiles during column chromatography.

  • Similar Basicity (pKa): The basic nitrogen atoms in both molecules mean they will react similarly during acid-base extractions. It is difficult to find a pH at which one is fully protonated (and water-soluble) while the other remains in the organic phase.

This inherent similarity makes conventional purification techniques non-trivial and often requires careful optimization or alternative strategies.

Question 2: My standard silica gel column chromatography isn't working. The 2-aminopyridine co-elutes with my product. What can I do?

This is a very common issue. When standard silica gel chromatography fails, several modifications to your method can enhance separation. The key is to exploit subtle differences in their properties.

Expert Insight: The lone pair of electrons on the pyridine-type nitrogen in both your product and precursor can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation. Modifying the mobile phase can mitigate these interactions.

Troubleshooting Steps:

  • Introduce a Basic Modifier: Add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) or pyridine (typically 0.1-1% v/v) will compete with your compounds for binding to the acidic sites on the silica, resulting in sharper peaks and potentially improved resolution.

  • Solvent System Optimization: A systematic approach to selecting your mobile phase is crucial. Instead of relying on standard ethyl acetate/hexane systems, explore solvent systems with different selectivities. A helpful guide for solvent selection is the Snyder-Rohrschneider solvent selectivity triangle , which classifies solvents based on their proton-donor, proton-acceptor, and dipole characteristics.

Solvent System ComponentRole in SeparationTypical Starting Concentration
Hexanes/Heptanes Non-polar base eluentVaries
Ethyl Acetate (EtOAc) Polar, proton-acceptorVaries
Dichloromethane (DCM) DipolarVaries
Methanol (MeOH) Polar, proton-donorUse sparingly (1-5%) to increase polarity
Triethylamine (TEA) Basic modifier to reduce tailing0.1 - 1%
  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider a different stationary phase.

    • Alumina (Al₂O₃): Can be obtained in basic, neutral, or acidic forms. Basic alumina is often an excellent choice for separating basic compounds as it minimizes the strong acidic interactions that cause tailing on silica.

    • Reverse-Phase Silica (C18): In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol). Separation is based on hydrophobicity. If your naphthyridine product is significantly more or less polar than 2-aminopyridine, this can be a very effective technique.

Question 3: I've tried an acid wash (aqueous HCl) to remove the 2-aminopyridine, but I'm losing a lot of my product to the aqueous layer. How can I improve this extraction?

This is a classic case of non-selective protonation due to similar basicities. A "one-size-fits-all" acid wash is often too aggressive. The solution is a more controlled, multi-step acid-base extraction.

Causality: The goal is to find a "pH window" where the more basic compound is protonated and extracted into the aqueous phase, while the less basic compound remains neutral in the organic phase. This requires careful selection of the acid and precise pH control.

Step-by-Step Protocol: Optimized Acid-Base Extraction

  • Dissolve the Crude Mixture: Dissolve your crude product in a suitable water-immiscible organic solvent like DCM or EtOAc.

  • Initial Weak Acid Wash: Instead of a strong acid like HCl, start with a weaker one. A dilute solution of aqueous citric acid or a saturated solution of ammonium chloride (NH₄Cl) can be effective. Wash the organic layer with this solution.

  • Monitor the pH: After each wash, check the pH of the aqueous layer. You are aiming for a specific pH that is just low enough to protonate the more basic species (often the 2-aminopyridine).

  • Analyze the Layers: After the first wash, carefully separate the layers. Take a small aliquot of both the organic and aqueous layers and analyze them by TLC or LC-MS to see which compound was extracted.

  • Iterative Extraction: Repeat the weak acid wash if necessary. If the separation is still not clean, you can cautiously lower the pH by using a slightly more acidic solution.

  • Product Recovery: Once the 2-aminopyridine is removed into the aqueous phase, wash the organic layer with brine, dry it over sodium sulfate (Na₂SO₄), and concentrate it in vacuo.

Workflow Diagram: Decision Tree for Extraction Optimization

G start Start: Crude mixture in organic solvent wash1 Wash with weak acid (e.g., 5% citric acid) start->wash1 analyze1 Analyze aqueous and organic layers (TLC/LCMS) wash1->analyze1 decision1 Is 2-aminopyridine selectively extracted? analyze1->decision1 wash2 Repeat weak acid wash decision1->wash2 No/Partial workup Proceed to organic layer workup (dry, concentrate) decision1->workup Yes rethink Consider alternative method (Scavenging/Crystallization) decision1->rethink No/Product Loss wash2->analyze1 decision2 Is separation complete? end Pure Naphthyridine Product workup->end

Caption: Decision tree for optimizing an acid-base extraction protocol.

Question 4: Are there any non-chromatographic methods to remove 2-aminopyridine?

Yes, chemical scavenging is an excellent and often underutilized strategy for removing nucleophilic impurities like amines. This involves using a reagent or resin that selectively reacts with the 2-aminopyridine, converting it into a species that is easily removed by filtration or extraction.

Expertise & Trustworthiness: Scavenger resins are particularly powerful because the reaction occurs on a solid support. After the reaction is complete, you simply filter off the resin, leaving your purified product in solution. This avoids the need for aqueous workups or chromatography.

Recommended Scavenging Strategy: Isocyanate Resins

  • Mechanism: Polystyrene-bound isocyanate resins react with primary amines (like 2-aminopyridine) to form a urea-linked polymer. Your naphthyridine product, being a tertiary amine, will not react.

  • Protocol:

    • Dissolve the crude reaction mixture in an anhydrous, non-protic solvent (e.g., DCM, THF).

    • Add the isocyanate scavenger resin (typically 1.5-3 equivalents relative to the amount of residual 2-aminopyridine).

    • Stir the mixture at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the disappearance of the 2-aminopyridine from the solution by TLC or LC-MS.

    • Once the reaction is complete, filter the mixture to remove the resin.

    • Wash the resin with a small amount of the solvent to ensure complete recovery of your product.

    • Combine the filtrates and concentrate in vacuo to yield the purified naphthyridine product.

Workflow Diagram: Scavenger Resin Purification

G cluster_0 In Solution cluster_1 Solid Phase crude Crude Product (Naphthyridine + 2-Aminopyridine) resin_free Isocyanate Resin crude->resin_free Add & Stir pure Purified Naphthyridine in Solution resin_bound Resin-Bound Urea resin_free->resin_bound Selective Reaction resin_bound->pure Filter

Caption: Workflow for purification using a scavenger resin.

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile . This challenging substrate, characterized by its electro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile . This challenging substrate, characterized by its electron-deficient heterocyclic core and two reactive chloride sites, presents unique hurdles in palladium-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful catalyst selection and reaction optimization.

I. Understanding the Substrate: The Key to Success

The structure of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile dictates its reactivity. The two nitrogen atoms and the strongly electron-withdrawing nitrile group at the C3 position significantly influence the electronic properties of the entire ring system. This has two primary consequences for cross-coupling reactions:

  • High Activation Barrier: The C-Cl bonds are stronger and less reactive than corresponding C-Br or C-I bonds, requiring highly active catalyst systems to facilitate the rate-limiting oxidative addition step.[1]

  • Inherent Regioselectivity: The two chlorine atoms at the C4 and C7 positions are electronically distinct. The nitrile group at C3 exerts a strong electron-withdrawing inductive effect, which is expected to render the adjacent C4 position more electrophilic and thus more susceptible to oxidative addition by a Pd(0) catalyst. This is analogous to observations in other substituted dihalopyridines where electron-withdrawing groups direct reactivity to the adjacent position.[2][3]

Therefore, achieving selective mono-substitution at the C4 position is the most probable outcome under carefully controlled conditions.

II. Catalyst & Ligand Selection: A Decision Workflow

Choosing the correct palladium source and ligand is the most critical factor for a successful cross-coupling reaction with this substrate. Due to the low reactivity of the C-Cl bonds, standard catalysts like Pd(PPh₃)₄ are often ineffective. The workflow below outlines a rational approach to catalyst selection.

G cluster_0 Decision Workflow: Catalyst & Ligand Selection Start Start with 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile ReactionType Choose Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, Sonogashira) Start->ReactionType LigandClass Select Ligand Class ReactionType->LigandClass Based on nucleophile and desired reactivity BulkyPhosphine Bulky Biarylphosphines (e.g., SPhos, XPhos, RuPhos) Excellent for C-Cl activation LigandClass->BulkyPhosphine General high reactivity NHC N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIPr) High stability and activity LigandClass->NHC For highly challenging substrates or high temperature Precatalyst Select Pd Precatalyst BulkyPhosphine->Precatalyst NHC->Precatalyst G3_G4 Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G3) Reliable Pd(0) formation Precatalyst->G3_G4 Recommended for reproducibility PdOAc2 Pd(OAc)₂ / Pd₂(dba)₃ Requires in-situ reduction and ligand coordination Precatalyst->PdOAc2 Cost-effective alternative Optimization Reaction Optimization (Base, Solvent, Temperature) G3_G4->Optimization PdOAc2->Optimization

Caption: A workflow for selecting the optimal catalyst system.

III. Troubleshooting Guide & FAQs

This section is formatted to address the most common issues encountered when performing cross-coupling reactions on 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile.

Q1: I am seeing no reaction or very low conversion of my starting material. What is the most likely cause?

A: This is the most common problem and is almost always related to an insufficiently active catalyst system or suboptimal reaction conditions for C-Cl bond activation.

  • Probable Cause 1: Inactive Catalyst. The active Pd(0) species is sensitive to oxygen. Palladium black precipitation is a visual indicator of catalyst decomposition.

    • Solution:

      • Use a modern, air-stable pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst (e.g., XPhos Pd G3). These ensure reliable and quantitative generation of the active Pd(0) species.[4]

      • If using a Pd(II) source like Pd(OAc)₂, ensure your ligands and solvents are rigorously deoxygenated. Perform the reaction under a strict inert atmosphere (Argon or Nitrogen).

  • Probable Cause 2: Inappropriate Ligand. Standard phosphine ligands (e.g., PPh₃, dppf) lack the electron-donating ability and steric bulk required to promote oxidative addition into the strong C-Cl bond of your electron-deficient substrate.

    • Solution: Switch to a bulky, electron-rich biaryl phosphine ligand. SPhos, XPhos, and RuPhos are excellent starting points for Suzuki and Buchwald-Hartwig reactions on heteroaryl chlorides.[5] For particularly stubborn reactions, consider an N-Heterocyclic Carbene (NHC) ligand like IPr.

  • Probable Cause 3: Insufficient Temperature. C-Cl bond activation is often the step with the highest energy barrier.

    • Solution: Increase the reaction temperature. Solvents like dioxane or toluene allow for temperatures of 100-110 °C, which are often necessary.

Q2: My reaction works, but it stops after mono-substitution. How can I drive it to the di-substituted product?

A: This is expected behavior due to the change in electronic properties after the first coupling. The introduction of an electron-donating aryl or amino group at the C4 position deactivates the ring towards a second oxidative addition at C7.

  • Probable Cause 1: Deactivated Substrate. The mono-substituted product is significantly less electrophilic than the starting material.

    • Solution:

      • Increase Catalyst Loading: A higher catalyst load (3-5 mol%) may be required for the second coupling.

      • More Forcing Conditions: Increase the reaction temperature and prolong the reaction time.

      • Stronger Base/Different Ligand: For the second step, a more robust ligand or a stronger base might be necessary to facilitate the catalytic cycle.

Q3: I am trying to achieve selective mono-substitution at the C4 position, but I'm getting a mixture of products. How can I improve selectivity?

A: While the C4 position is electronically favored, selectivity can be compromised by harsh conditions or an inappropriate catalyst system.

  • Probable Cause 1: High Temperature. High thermal energy can sometimes overcome the intrinsic electronic preference, leading to reaction at the C7 position.

    • Solution: Try to run the reaction at the lowest temperature that still provides a reasonable rate for the C4 coupling. Screen temperatures from 80 °C to 100 °C.

  • Probable Cause 2: Ligand Choice. The steric and electronic properties of the ligand play a crucial role in controlling regioselectivity.[2][6]

    • Solution: Systematically screen a panel of bulky phosphine ligands (e.g., XPhos, SPhos, BrettPhos) and NHC ligands (IPr, SIPr). A slight change in the ligand's steric profile can sometimes dramatically improve selectivity.

Q4: I am observing significant amounts of hydrodehalogenation (replacement of -Cl with -H). What causes this?

A: Hydrodehalogenation is a common side reaction with electron-deficient aryl chlorides, especially in the presence of a base and a source of hydrogen (e.g., trace water, amine N-H).

  • Probable Cause 1 (Suzuki): Protodeboronation. The boronic acid can be cleaved by the base before transmetalation occurs, generating an arene that can lead to hydrodehalogenation of the substrate.

    • Solution: Use anhydrous solvents and reagents. Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is finely powdered and dried. Using a boronic ester (e.g., a pinacol ester) can increase stability against protodeboronation.[7]

  • Probable Cause 2 (Buchwald-Hartwig): β-Hydride Elimination. If the amine coupling partner has a β-hydrogen, this can be eliminated from the palladium-amide intermediate, leading to hydrodehalogenation.[8]

    • Solution: This is an inherent mechanistic pathway. Optimizing the ligand to favor reductive elimination over β-hydride elimination is key. Often, more sterically hindered ligands can accelerate reductive elimination.

Q5: My Sonogashira reaction is giving a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?

A: Glaser coupling is a copper-catalyzed dimerization of the terminal alkyne and is promoted by the presence of oxygen.

  • Probable Cause: Oxygen in the reaction.

    • Solution:

      • Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.

      • Consider "copper-free" Sonogashira conditions. These protocols often use a more active palladium catalyst/ligand system and an amine base (like piperidine or DIPA) in a polar aprotic solvent, which can suppress homocoupling.[9][10]

IV. Recommended Starting Protocols

Disclaimer: The following protocols are recommended starting points based on successful couplings with analogous electron-deficient dichloro-N-heterocycles. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary to achieve optimal results for your specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling (Selective Mono-Arylation at C4)

This protocol is designed to favor the electronically more reactive C4 position.

G cluster_0 Suzuki-Miyaura Protocol Workflow A 1. Add Substrate, Boronic Acid (1.1 eq), and K₃PO₄ (2.0 eq) to a dry Schlenk flask. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add XPhos Pd G3 (2 mol%) catalyst. B->C D 4. Add anhydrous, degassed 1,4-Dioxane. C->D E 5. Heat reaction to 100 °C with vigorous stirring. D->E F 6. Monitor by TLC/LC-MS (typically 12-24h). E->F G 7. Workup: Cool, dilute with EtOAc, wash with water and brine, dry, and concentrate. F->G H 8. Purify by column chromatography. G->H

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Data Table: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale & Comments
Pd Pre-catalyst XPhos Pd G3 or SPhos Pd G3Provides reliable activation and high reactivity for aryl chlorides.[4]
Catalyst Loading 2-3 mol%Sufficient for mono-coupling; may need to be increased for di-coupling.
Ligand XPhos or SPhosBulky, electron-rich ligands are essential for C-Cl oxidative addition.[5]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Strong, non-nucleophilic bases are effective. Ensure they are anhydrous.
Solvent 1,4-Dioxane or TolueneHigh-boiling point, aprotic solvents are preferred.
Temperature 100-110 °CNecessary to overcome the activation barrier for C-Cl cleavage.
Atmosphere Inert (Argon or Nitrogen)Critical to prevent catalyst decomposition.
Protocol 2: Buchwald-Hartwig Amination (Selective Mono-Amination at C4)

This protocol uses conditions known to be effective for the amination of challenging heteroaryl chlorides.

  • Step 1: To a dry Schlenk flask under an inert atmosphere, add 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile (1.0 equiv.), the amine coupling partner (1.2 equiv.), and Sodium tert-butoxide (NaOtBu, 1.5 equiv.).

  • Step 2: In a separate glovebox or under a positive pressure of argon, add the catalyst (e.g., RuPhos Pd G3, 2-3 mol%).

  • Step 3: Add anhydrous, degassed toluene via syringe.

  • Step 4: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Step 5: Monitor the reaction progress by TLC or LC-MS.

  • Step 6: Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Wash, dry, and purify by column chromatography.

Data Table: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale & Comments
Pd Pre-catalyst RuPhos Pd G3 or XPhos Pd G3These systems are highly active for coupling primary and secondary amines.[11][12]
Catalyst Loading 2-3 mol%A good starting point for efficient mono-amination.
Ligand RuPhos or XPhosThese ligands are known to accelerate reductive elimination, minimizing side reactions.[11]
Base NaOtBu or LHMDS (1.5 equiv.)Strong, non-nucleophilic bases are required to deprotonate the amine.[7][8]
Solvent Toluene or 1,4-DioxaneAprotic solvents are standard for this transformation.
Temperature 100-110 °CHigh temperature is generally required for aryl chlorides.
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst stability.
Protocol 3: Sonogashira Coupling (Selective Mono-Alkynylation at C4)

A copper-free protocol is recommended to minimize the risk of alkyne homocoupling.

  • Step 1: To a dry Schlenk flask, add 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile (1.0 equiv.) and the terminal alkyne (1.5 equiv.).

  • Step 2: Evacuate and backfill with Argon (3x).

  • Step 3: Add Pd(OAc)₂ (2-4 mol%) and a bulky phosphine ligand such as P(tBu)₃ (4-8 mol%).

  • Step 4: Add an anhydrous amine base, which can also serve as the solvent (e.g., Diisopropylamine (DIPA) or Triethylamine). Alternatively, use a solvent like DMF with Cs₂CO₃ as the base.

  • Step 5: Heat the reaction mixture (typically 80-100 °C).

  • Step 6: Monitor the reaction by TLC or LC-MS.

  • Step 7: Upon completion, cool, dilute with an organic solvent, and filter through a pad of celite to remove palladium salts. Concentrate and purify by column chromatography.

V. References

  • Štefane, B., & Požgan, F. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2633. [Link]

  • Norman, J. P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414–7421. [Link]

  • Yamamoto, T., et al. (2015). Site-selective cross-coupling of dichlorinated benzo-fused nitrogen-heterocycles with Grignard reagents. Tetrahedron Letters, 56(38), 5272-5275. [Link]

  • Ghaffari, M. (2018). Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. Eastern Michigan University. [Link]

  • Dorel, R., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(1), 2-19. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • Scott, J. S., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4324–4327. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Organic Chemistry Portal. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5536-5543. [Link]

  • Reddy, T. S., et al. (2001). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 6(11), 904-910. [Link]

  • Chemistry LibreTexts. (2023). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]

  • Organic Chemistry Portal. (2023). Sonogashira Coupling. [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6426-6448. [Link]

  • ResearchGate. (2007). The Nitrile Functionality as a Directing Group in the Palladium-Catalysed Addition of Aryl Boronic Acids to Alkynes. [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6426-6448. [Link]

  • Prokopcová, H., et al. (2013). Suzuki–Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. Synlett, 24(03), 359-362. [Link]

  • Belnome, F., et al. (2020). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. Advanced Synthesis & Catalysis, 362(15), 3144-3150. [Link]

  • Wang, D.-H., et al. (2012). Pd(II)-Catalyzed para-Selective C–H Arylation of mono-Substituted Arenes. Angewandte Chemie International Edition, 51(13), 3164-3168. [Link]

  • Sørensen, U. S., et al. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. [Link]

  • Karagöz, A. C., et al. (2021). LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. RSC Advances, 11(42), 26039-26046. [Link]

  • Amara, S., et al. (2015). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 20(9), 15998-16010. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Poisoning with Nitrogen-Containing Heterocycles

Welcome to the Technical Support Center dedicated to navigating the complexities of catalyst poisoning by nitrogen-containing heterocycles. This guide is designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of catalyst poisoning by nitrogen-containing heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who utilize transition metal catalysis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose, mitigate, and overcome challenges in your experiments, ensuring the integrity and success of your catalytic reactions.

Introduction: The Dual Nature of Nitrogen Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and fine chemicals. Their interaction with transition metal catalysts is a double-edged sword. While they can act as essential directing groups or ligands that modulate catalytic activity and selectivity, they are also notorious catalyst poisons.[1][2] The lone pair of electrons on the nitrogen atom can strongly coordinate to the metal center, blocking active sites required for catalysis.[3] This guide will equip you with the knowledge to manage this dual behavior effectively.

Part 1: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues related to catalyst deactivation in the presence of nitrogen-containing heterocycles.

Scenario 1: Reaction is Sluggish or Fails to Initiate

Question: My cross-coupling (e.g., Suzuki, Heck) or hydrogenation reaction is showing little to no conversion from the outset when a nitrogen-containing heterocycle is present in the substrate. What are the likely causes and how can I fix it?

Answer: This is a classic symptom of severe catalyst poisoning, where the active sites are blocked before the catalytic cycle can efficiently begin.

Possible Causes & Solutions:

  • Strong Catalyst-Poison Coordination: The nitrogen heterocycle (e.g., pyridine, quinoline) is binding irreversibly to the metal center.[3]

    • Solution 1: Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading (e.g., from 1 mol% to 5-10 mol%) can provide enough active sites to overcome the initial poisoning and achieve a reasonable reaction rate.[4]

    • Solution 2: Choose a More Poison-Resistant Catalyst: Some metals are inherently less susceptible to nitrogen poisoning. The poison sensitivity often follows the trend: Pd > Ru >> Rh.[4][5] Consider switching to a rhodium-based catalyst if your reaction chemistry allows.

    • Solution 3: Use of Protecting Groups: Temporarily protecting the nitrogen atom of the heterocycle can prevent its coordination to the catalyst. This is a viable but less atom-economical approach.[4]

  • Inactive Pre-catalyst: The active catalytic species (e.g., Pd(0)) may not be forming efficiently from your pre-catalyst in the presence of the inhibitor.

    • Solution: Ensure your reaction conditions are suitable for the reduction of the pre-catalyst. In some cases, a pre-activation step before adding the nitrogen-containing substrate might be beneficial.

Scenario 2: Reaction Starts but Stalls Prematurely

Question: My hydrogenation of a pyridine derivative to a piperidine is proceeding initially, but the reaction stops before completion, even with extended reaction times. What's happening?

Answer: This is a common issue of product inhibition, where the product of the reaction is a stronger poison than the starting material.

Possible Causes & Solutions:

  • Product Inhibition: The piperidine product, being a more basic and flexible amine, is a stronger poison for the catalyst (e.g., Pd/C, PtO₂) than the starting pyridine.[4]

    • Solution 1: Incremental Substrate Addition: Instead of adding all the substrate at once, add it in portions. This maintains a higher ratio of substrate to product, reducing the competitive binding of the product to the catalyst.

    • Solution 2: Flow Chemistry: In a continuous flow setup, the high local concentration of reactants relative to the product can minimize the catalyst's contact with the poisoning product, leading to higher overall conversion.[4]

    • Solution 3: Acidic Additives: Adding a small amount of a non-coordinating acid (e.g., acetic acid) can protonate the basic piperidine product, preventing it from coordinating to the metal center. This should be done cautiously as it can affect the catalyst's activity and stability.

Scenario 3: Inconsistent Results and Poor Reproducibility

Question: I am running the same reaction with a quinoline-containing substrate, but my yields are highly variable between batches. What could be the cause?

Answer: Inconsistent results often point to subtle variations in reaction setup and reagent quality that are amplified by the presence of a catalyst poison.

Possible Causes & Solutions:

  • Variable Moisture/Air Exposure: Trace amounts of water or oxygen can affect the catalyst's activity, and this is often exacerbated in the presence of a poison.

    • Solution: Ensure rigorous inert atmosphere techniques (e.g., using a Schlenk line or glovebox). Use freshly dried and degassed solvents for each experiment.[3]

  • Inconsistent Reagent Purity: Impurities in your reagents or solvents can act as additional catalyst poisons.

    • Solution: Use high-purity reagents and solvents from a reliable supplier. If possible, use the same batch of critical reagents for a series of experiments.

  • Inefficient Mass Transfer: In heterogeneous catalysis (e.g., with Pd/C), poor stirring can lead to localized high concentrations of the poison around the catalyst particles.

    • Solution: Ensure vigorous and consistent stirring to maintain a homogeneous suspension of the catalyst.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of catalyst poisoning by nitrogen heterocycles?

A1: The primary mechanism is the strong chemisorption of the nitrogen-containing molecule onto the active sites of the metal catalyst.[7] The lone pair of electrons on the nitrogen atom forms a dative bond with the metal center, effectively blocking the site from reactant molecules. This can also alter the electronic properties of the catalyst surface, further inhibiting its activity.[8]

Q2: Is catalyst poisoning by nitrogen heterocycles always irreversible?

A2: Not always. Poisoning can be reversible or irreversible. Reversible poisoning occurs when the poison is weakly adsorbed and can be removed by changing the reaction conditions (e.g., increasing temperature or flushing with an inert gas). Irreversible poisoning involves the formation of strong chemical bonds between the poison and the catalyst, requiring more drastic measures for regeneration.[4]

Q3: How can I distinguish between catalyst deactivation by poisoning and by sintering (thermal degradation)?

A3: This is a critical diagnostic step. Here's how to differentiate them:

FeaturePoisoningSintering (Thermal Degradation)
Cause Chemical interaction with impurities (e.g., nitrogen heterocycles).[3]High temperatures causing catalyst particles to agglomerate.[9]
Onset Can be rapid and occur at the start of the reaction.Typically a gradual decline in activity over time, especially at elevated temperatures.[8]
Effect of Concentration Highly dependent on the concentration of the poison.Primarily dependent on temperature and reaction time.
Selectivity May alter reaction selectivity by selectively poisoning certain types of active sites.[9]Generally leads to a non-selective loss of activity due to a decrease in active surface area.
Characterization BET surface area may not change significantly. Elemental analysis (XPS, EDX) can detect the presence of the poison on the catalyst surface.Significant decrease in BET surface area. TEM can show an increase in catalyst particle size.

Q4: Are there catalyst systems that are inherently resistant to poisoning by nitrogen heterocycles?

A4: Yes, research is ongoing in developing poison-resistant catalysts. Some strategies include:

  • Alloying: Creating bimetallic catalysts where the electronic properties of the active metal are modified to reduce its affinity for nitrogen-containing molecules.

  • Core-Shell Nanoparticles: Encapsulating the active metal core in a porous, inert shell that allows reactants to access the active sites but hinders the larger poison molecules.

  • Support Modification: Using catalyst supports that can interact with and "trap" the poison before it reaches the active metal sites.

Q5: Can I regenerate a catalyst that has been poisoned by a nitrogen-containing heterocycle?

A5: Yes, regeneration is often possible, especially for reversibly poisoned catalysts. Common methods include thermal regeneration and chemical washing.[10] However, the feasibility and effectiveness depend on the nature of the poison-catalyst interaction and the stability of the catalyst itself.

Part 3: Data Presentation

The severity of poisoning depends on the structure of the nitrogen heterocycle, the nature of the metal catalyst, and the reaction conditions. The following table provides a qualitative comparison of the poisoning potential of common nitrogen heterocycles on a Palladium on Carbon (Pd/C) catalyst in a typical hydrogenation reaction.

Table 1: Relative Poisoning Effect of Common Nitrogen Heterocycles on Pd/C

Nitrogen HeterocycleStructureBasicity (pKa of conjugate acid)Relative Poisoning SeverityRationale
PyrroleImg online~ -3.8LowThe lone pair of electrons on the nitrogen is part of the aromatic sextet and is less available for coordination.[4]
PyridineImg online~ 5.2HighThe lone pair is localized on the nitrogen and readily available to coordinate with the metal center.[2]
QuinolineImg online~ 4.9HighSimilar to pyridine, the lone pair is available for coordination. The larger size may block more active sites.
IndoleImg online~ -3.6LowSimilar to pyrrole, the nitrogen lone pair is involved in the aromatic system.
PiperidineImg online~ 11.1Very HighAs a saturated heterocycle, the nitrogen is highly basic and the ring is flexible, allowing for strong coordination to the catalyst surface.[4]

Note: The relative poisoning severity is a generalization and can vary with specific reaction conditions.

Part 4: Experimental Protocols

Protocol 1: Laboratory-Scale Thermal Regeneration of a Poisoned Heterogeneous Catalyst (e.g., Pd/C)

Objective: To remove reversibly adsorbed nitrogen-containing poisons from a supported metal catalyst by thermal treatment.

Safety Precautions: This procedure involves high temperatures and flammable gases. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Poisoned catalyst (e.g., 1 g of 10% Pd/C)

  • Tube furnace with temperature controller

  • Quartz tube

  • Inert gas (Nitrogen or Argon) with flow controller

  • Hydrogen gas (for reduction step, if necessary) with flow controller

Procedure:

  • Catalyst Loading: Place the poisoned catalyst in the center of the quartz tube.

  • Purging: Insert the quartz tube into the tube furnace and connect the gas lines. Purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for 15-20 minutes to remove any air.

  • Heating: While maintaining the inert gas flow, begin heating the furnace to the desired regeneration temperature (e.g., 300-500 °C). The optimal temperature depends on the thermal stability of the catalyst and the volatility of the poison. A typical heating rate is 5-10 °C/min.

  • Holding: Hold the catalyst at the regeneration temperature for 2-4 hours under the inert gas flow to allow the poison to desorb from the surface.

  • Cooling: After the holding period, turn off the furnace and allow the catalyst to cool to room temperature under the continuous flow of inert gas.

  • (Optional) Reduction: If the catalyst was oxidized during the thermal treatment, a reduction step may be necessary. Once cooled, switch the gas flow to a dilute hydrogen mixture (e.g., 5% H₂ in N₂) and slowly heat the catalyst to a moderate temperature (e.g., 150-250 °C) for 1-2 hours.

  • Final Purge and Storage: Cool the catalyst to room temperature under an inert atmosphere. Once cooled, the regenerated catalyst can be carefully removed and stored under an inert atmosphere until further use.

Protocol 2: Laboratory-Scale Chemical Washing of a Poisoned Heterogeneous Catalyst

Objective: To remove poisons by washing the catalyst with a suitable solvent or chemical solution.

Safety Precautions: Handle all solvents and chemical reagents in a fume hood with appropriate PPE.

Materials:

  • Poisoned catalyst

  • Beaker or flask

  • Stir plate and stir bar

  • Washing solvent (e.g., methanol, ethanol, or an acidic/basic solution)

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven or vacuum oven

Procedure:

  • Washing: Place the poisoned catalyst in a beaker or flask with a stir bar. Add a suitable washing solvent. The choice of solvent depends on the nature of the poison. For basic nitrogen heterocycles, a dilute solution of a non-coordinating acid (e.g., 0.1 M acetic acid) may be effective. For other organic poisons, a solvent in which the poison is highly soluble can be used.

  • Stirring: Stir the catalyst slurry at room temperature for 1-2 hours. Gentle heating may be applied if the catalyst is stable at higher temperatures.

  • Filtration: Separate the catalyst from the washing solution by filtration. Wash the catalyst on the filter with fresh solvent to remove any residual dissolved poison.

  • Repeat (if necessary): The washing procedure can be repeated with fresh solvent for improved cleaning.

  • Drying: Dry the washed catalyst in an oven at a suitable temperature (e.g., 80-120 °C) to remove the solvent. For sensitive catalysts, drying under vacuum at a lower temperature is recommended.

  • Activation: The dried catalyst may require a pre-reduction step with hydrogen before use, similar to the thermal regeneration protocol.

Part 5: Visualizations (Graphviz)

Diagram 1: Mechanism of Catalyst Poisoning by Pyridine

G Mechanism of Catalyst Poisoning cluster_0 Catalytic Cycle cluster_1 Poisoning Reactant_A Reactant A Intermediate Catalyst-Reactant Intermediate Reactant_A->Intermediate Binds to active site Reactant_B Reactant B Reactant_B->Intermediate Active_Catalyst Active Catalyst (e.g., Pd(0)) Active_Catalyst->Intermediate Poisoned_Catalyst Poisoned Catalyst (Inactive) Active_Catalyst->Poisoned_Catalyst Intermediate->Active_Catalyst Regenerates Product Product Intermediate->Product Pyridine Pyridine (Poison) Pyridine->Poisoned_Catalyst Strong Coordination caption Pyridine strongly binds to the active catalyst, forming an inactive complex and halting the catalytic cycle.

Caption: Pyridine binds to the active catalyst, forming an inactive complex.

Diagram 2: Workflow for Thermal Regeneration of a Poisoned Catalyst

G Thermal Regeneration Workflow Start Poisoned Catalyst Load Load Catalyst into Tube Furnace Start->Load Purge Purge with Inert Gas (e.g., N₂) Load->Purge Heat Heat to 300-500 °C under Inert Gas Flow Purge->Heat Hold Hold at Temperature for 2-4 hours Heat->Hold Cool Cool to Room Temperature under Inert Gas Flow Hold->Cool Reduce Optional: Reduce with H₂ (if oxidized) Cool->Reduce End Regenerated Catalyst Reduce->End caption Step-by-step process for thermally regenerating a poisoned catalyst in a laboratory setting.

Caption: A step-by-step process for thermal regeneration of a catalyst.

References

Optimization

Minimizing homocoupling in Suzuki reactions of "4,7-Dichloro-1,8-naphthyridine-3-carbonitrile"

Introduction: Navigating the Challenges of Heteroaromatic Cross-Coupling The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Heteroaromatic Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. For drug development professionals, its application in modifying complex heteroaromatic scaffolds like 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile is invaluable. However, this specific substrate, being an electron-deficient dihalide, presents a unique set of challenges. One of the most persistent and yield-destroying issues is homocoupling—the undesired self-coupling of either the boronic acid reagent or the naphthyridine starting material.

This guide provides field-proven insights and troubleshooting strategies to diagnose, control, and ultimately minimize homocoupling in your reactions. We will delve into the mechanistic underpinnings of this side reaction and offer a systematic approach to optimizing your experimental parameters for a clean and high-yielding cross-coupling.

Understanding Your Substrate: 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile

The electronic nature of your substrate is a critical factor. The naphthyridine core is inherently electron-deficient, a property that is further amplified by the electron-withdrawing nitrile group (-CN). This electronic deficiency makes the C-Cl bonds highly susceptible to oxidative addition by the palladium catalyst, which is the first and often rate-limiting step of the desired catalytic cycle.[1][2][3] While this enhances reactivity, it can also accelerate side reactions if the catalytic system is not perfectly balanced.

Figure 1. Reaction scheme showing desired and undesired products.
Troubleshooting Guide: A Mechanistic Approach

High levels of homocoupling are not random; they are symptoms of specific mechanistic pathways overwhelming the desired cross-coupling cycle. Use this guide to diagnose the root cause.

Q1: I'm observing significant formation of the boronic acid homocoupling product (R-R). What are the primary causes?

This is the most common form of homocoupling and is almost always linked to two culprits: the presence of oxygen and/or the use of a Pd(II) precatalyst.[4][5]

  • Oxygen-Mediated Pathway: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[6] Oxygen can also directly promote the oxidative coupling of two boronic acid molecules, often through a Pd(II) peroxo complex.[7] This pathway consumes your boronic acid and reduces the concentration of the active Pd(0) catalyst available for the main cycle.

  • Pd(II) Precatalyst Reduction: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to the active Pd(0) species. The boronic acid itself can act as the reducing agent, leading to its own homocoupling as the Pd(II) is reduced to Pd(0).[5]

Solutions:

  • Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated. Subsurface sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes is more effective than simple vacuum/backfill cycles for removing dissolved oxygen.[8]

  • Use a Pd(0) Precatalyst: Start with a catalyst already in the active Pd(0) oxidation state. Pd₂(dba)₃ or Pd(PPh₃)₄ are excellent choices that bypass the problematic in situ reduction step.[4][9]

  • Add a Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help maintain a higher concentration of the active Pd(0) catalyst, suppressing the Pd(II)-mediated homocoupling pathway.[10]

Q2: How does my choice of ligand impact homocoupling?

The ligand is not just a spectator; it is the primary controller of the palladium catalyst's reactivity and stability.[11][12] For an electron-deficient substrate like 4,7-dichloro-1,8-naphthyridine-3-carbonitrile, the right ligand is critical.

  • Causality: The key is to accelerate the desired catalytic cycle so that it outpaces the off-cycle homocoupling reactions.

    • Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, promoting the oxidative addition of the aryl chloride.[1][11]

    • Reductive Elimination: Bulky ligands promote the final reductive elimination step, which releases the desired product and regenerates the Pd(0) catalyst.[11] A fast reductive elimination prevents the palladium intermediate from participating in undesired side reactions.

Recommendations:

  • Bulky, Electron-Rich Monodentate Phosphines: This is the go-to class of ligands for challenging Suzuki couplings. Buchwald-type ligands such as SPhos, XPhos, or RuPhos are specifically designed to be both sterically demanding and highly electron-donating.[1][13] Trialkylphosphines like P(t-Bu)₃ are also highly effective.[3]

  • N-Heterocyclic Carbenes (NHCs): NHCs are even stronger electron donors than phosphines and offer excellent stability, making them a powerful alternative for promoting difficult couplings.[11]

G cluster_atmosphere Atmosphere Control cluster_catalyst Catalyst System cluster_reagents Reagents & Conditions start High Homocoupling Observed q_oxygen Is reaction under strict anaerobic conditions? start->q_oxygen s_oxygen Solution: - Subsurface sparge with Ar/N₂ - Use freshly distilled/degassed solvents q_oxygen->s_oxygen No q_catalyst What is the Pd source? q_oxygen->q_catalyst Yes s_oxygen->q_catalyst s_pd2 Pd(II) (e.g., Pd(OAc)₂) can promote homocoupling during in-situ reduction. q_catalyst->s_pd2 Pd(II) q_ligand Is the ligand optimal? q_catalyst->q_ligand Pd(0) s_pd0 Use Pd(0) precatalyst (e.g., Pd₂(dba)₃) s_pd0->q_ligand s_pd2->s_pd0 s_ligand Use bulky, electron-rich ligands (e.g., SPhos, P(tBu)₃) to accelerate reductive elimination. q_ligand->s_ligand No q_base Is the base appropriate? q_ligand->q_base Yes s_ligand->q_base s_base Weak bases may slow transmetalation. Try K₃PO₄ or Cs₂CO₃. q_base->s_base Maybe q_temp Is the temperature too high? q_base->q_temp Yes s_base->q_temp s_temp High temps can promote catalyst decomposition & side reactions. Screen lower temperatures. q_temp->s_temp Yes end Reaction Optimized q_temp->end No s_temp->end

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the NMR Analysis of Substituted 1,8-Naphthyridine-3-Carbonitriles: A Comparative Study

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural nuances of heterocyclic scaffolds is paramount. The 1,8-naphthyridine core, a privileged pharmacophore,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural nuances of heterocyclic scaffolds is paramount. The 1,8-naphthyridine core, a privileged pharmacophore, is a cornerstone in the design of novel therapeutics.[1] Precise characterization of its derivatives is crucial for establishing structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. While a plethora of derivatives exists, this guide will focus on the detailed NMR analysis of 2-(4-(phenylglycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile , a compound of interest in recent anti-mycobacterial studies.[2]

Due to the limited availability of public NMR data for many specific halogenated 1,8-naphthyridine derivatives, including the initially targeted 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile, this guide will instead provide a comparative analysis of the aforementioned well-characterized compound against a commercially available, structurally related analogue, 2-Amino-1,8-naphthyridine-3-carbonitrile .[3] This approach allows for a robust examination of the influence of substituents on the NMR spectra of the 1,8-naphthyridine scaffold, offering valuable insights for researchers working with this important class of molecules.

Comparative NMR Data Analysis

The following table summarizes the key ¹H and ¹³C NMR spectroscopic data for our primary compound of interest and its selected alternative. This side-by-side comparison highlights the significant impact of the substituent at the 2-position on the chemical shifts of the naphthyridine core.

Compound ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) Reference
2-(4-(phenylglycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile 9.00-8.98 (m, 2H), 8.32 (dd, J=8.0, 1.6 Hz, 1H), 7.45 (dd, J=8.0, 4.4 Hz, 1H), 7.35-7.25 (m, 5H), 3.85-3.75 (m, 4H), 3.70-3.60 (m, 4H), 3.40 (s, 2H)167.90, 161.40, 155.22, 153.45, 147.84, 135.91, 129.12, 122.28, 118.81, 118.27, 116.25, 114.31, 114.25, 99.32, 48.00, 44.84, 44.51[2]
2-Amino-1,8-naphthyridine-3-carbonitrile 8.78 (dd, J=4.2, 1.8 Hz, 1H), 8.13 (dd, J=8.2, 1.8 Hz, 1H), 7.45 (s, 2H, NH₂), 7.35 (dd, J=8.2, 4.2 Hz, 1H)Data not explicitly found in the provided search results. Predicted values or data from a comparable analogue would be required for a direct comparison.[3]

Expert Analysis of Spectral Data:

The ¹H NMR spectrum of 2-(4-(phenylglycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile in DMSO-d₆ reveals a complex set of signals. The downfield region (δ 7.0-9.0 ppm) is characteristic of the aromatic protons of the 1,8-naphthyridine and phenyl rings. The multiplet at δ 9.00-8.98 ppm can be attributed to the protons on the naphthyridine ring, likely H-4 and H-7, which are deshielded by the electron-withdrawing nature of the adjacent nitrogen atoms and the nitrile group. The doublet of doublets at δ 8.32 and 7.45 ppm correspond to the remaining protons on the pyridine rings of the naphthyridine core. The multiplet between δ 7.35-7.25 ppm integrates to five protons, consistent with the monosubstituted phenyl ring of the phenylglycyl moiety. The upfield region shows broad multiplets for the piperazine protons and a singlet for the methylene protons of the glycyl unit, indicative of their aliphatic nature.

In the ¹³C NMR spectrum, the signal at δ 167.90 ppm is characteristic of an amide carbonyl carbon. The signals in the aromatic region (δ 99-162 ppm) correspond to the carbons of the 1,8-naphthyridine and phenyl rings. The nitrile carbon appears at δ 116.25 ppm. The upfield signals at δ 48.00, 44.84, and 44.51 ppm are assigned to the carbons of the piperazine ring and the methylene group of the phenylglycyl moiety.

A direct comparison with 2-Amino-1,8-naphthyridine-3-carbonitrile is challenging without its complete ¹³C NMR data. However, based on the provided ¹H NMR data, the protons on the naphthyridine ring appear at slightly different chemical shifts, reflecting the change in the electronic environment due to the substitution of the bulky phenylglycylpiperazinyl group with a simple amino group. The amino protons appear as a broad singlet at δ 7.45 ppm.

The "Why": Understanding Substituent and Solvent Effects

The observed differences in chemical shifts between the two compounds can be attributed to the electronic and steric effects of the substituents at the C-2 position. The phenylglycylpiperazinyl group is significantly larger and has different electronic properties compared to the amino group. These differences influence the electron density distribution throughout the 1,8-naphthyridine ring system, thereby affecting the shielding of the various nuclei.

The choice of solvent also plays a critical role in NMR spectroscopy.[4][5][6][7][8] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[9] The polarity of the solvent can influence the chemical shifts of protons, especially those involved in hydrogen bonding, such as the N-H protons of the amino group or the amide proton in our primary compound. Aromatic solvents can induce significant shifts in nearby protons due to the formation of solvent-solute complexes and the anisotropic effect of the solvent's ring current.[4]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, adherence to standardized protocols is essential.[9][10][11][12][13]

Standard Operating Procedure for NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection and Dissolution: Choose an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which the compound is fully soluble. Add approximately 0.6-0.7 mL of the solvent to the sample in a clean, dry vial.

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect the solution for any particulate matter.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid the introduction of air bubbles.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

G NMR Sample Preparation Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve Add Solvent transfer Transfer to NMR Tube dissolve->transfer Pipette instrument Place in NMR Spectrometer transfer->instrument setup Setup Experiment Parameters (Solvent, Nucleus, etc.) instrument->setup acquire Acquire Spectrum setup->acquire

References

Comparative

A Comparative Guide to the ¹H and ¹³C NMR of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction The 1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its uniq...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have led to the development of numerous derivatives with a wide range of applications, including antimicrobial and anticancer agents.[1][2][3] Among these, 4,7-dichloro-1,8-naphthyridine-3-carbonitrile serves as a crucial building block for the synthesis of more complex molecules. A thorough understanding of the nuclear magnetic resonance (NMR) characteristics of this parent compound and its derivatives is paramount for unambiguous structure elucidation, reaction monitoring, and the rational design of new chemical entities.

This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile and its key derivatives. We will delve into the influence of various substituents on the chemical shifts and coupling constants, offering insights into the structure-spectra correlations. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for acquiring high-quality NMR data for this class of compounds.

Structural Elucidation by NMR: A Comparative Analysis

The core structure and numbering scheme of the 1,8-naphthyridine ring are shown below:

Caption: Numbering of the 1,8-naphthyridine ring system.

¹H NMR Spectra Analysis

The aromatic region of the ¹H NMR spectrum for 1,8-naphthyridine derivatives provides valuable information about the substitution pattern. For the parent 4,7-dichloro-1,8-naphthyridine-3-carbonitrile, we expect to see three aromatic protons.

  • H-2: This proton is expected to be a singlet, influenced by the adjacent nitrile group at C3 and the chloro group at C4.

  • H-5 and H-6: These two protons will form an AX or AB spin system, appearing as a pair of doublets. The coupling constant between them (³JHH) is typically in the range of 8-9 Hz. The chemical shift of H-5 will be influenced by the peri-interaction with the nitrogen at N1, while H-6 will be affected by the chloro substituent at C7.

The electron-withdrawing nature of the chloro and cyano groups will generally lead to a downfield shift of the aromatic protons compared to the unsubstituted 1,8-naphthyridine.

Table 1: Comparison of ¹H NMR Data for 1,8-Naphthyridine-3-carbonitrile Derivatives (in DMSO-d₆)

Compound/SubstituentH-2 (δ, ppm, multiplicity, J in Hz)H-5 (δ, ppm, multiplicity, J in Hz)H-6 (δ, ppm, multiplicity, J in Hz)Other signals (δ, ppm)Reference
Predicted: 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile ~9.0 (s)~8.5 (d, J ≈ 8.5)~7.8 (d, J ≈ 8.5)--
2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile8.96 (dd, J = 4.4, 1.6)8.29 (dd, J = 8.0, 1.6)7.43 (dd, J = 8.0, 4.4)3.65 (m, 4H), 2.87 (m, 4H)[1]
2-(4-(2-chloroacetyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile8.99 (m, J = 2.1)8.33 (dd, J = 8.0, 2.0)7.47 (dd, J = 8.0, 4.4)4.48 (s, 2H), 3.80 (m, 4H), 3.68 (m, 4H)[1]
2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carbonitrile-7.1-7.4 (m)7.1-7.4 (m)4.8 (s, 1H), 6.8 (s, 2H), 7.1-7.4 (m, 5H)[4]

Causality Behind Experimental Choices: The use of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is common for these types of compounds due to their often limited solubility in less polar solvents like chloroform-d (CDCl₃).[1][4] Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

¹³C NMR Spectra Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework. For 4,7-dichloro-1,8-naphthyridine-3-carbonitrile, we anticipate nine distinct carbon signals.

  • Quaternary Carbons: C3, C4, C4a, C7, and C8a will appear as signals with lower intensity due to the absence of directly attached protons and the resulting lack of Nuclear Overhauser Enhancement (NOE).[5] The carbon of the nitrile group (C≡N) will resonate in the characteristic region of 115-120 ppm.[6] The carbons attached to the chlorine atoms (C4 and C7) will be significantly deshielded.

  • CH Carbons: C2, C5, and C6 will show more intense signals. The chemical shifts will be influenced by the neighboring substituents.

Table 2: Comparison of ¹³C NMR Data for 1,8-Naphthyridine-3-carbonitrile Derivatives (in DMSO-d₆)

Compound/SubstituentC2 (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)C6 (δ, ppm)C7 (δ, ppm)C8a (δ, ppm)C4a (δ, ppm)CN (δ, ppm)Other signals (δ, ppm)Reference
Predicted: 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile ~152~110~155~125~138~158~150~120~116--
2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile161.7898.87158.29120.86137.84159.88156.40118.40116.8450.46, 45.48[1]
2-(4-(2-chloroacetyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile165.5598.91159.23121.22138.48156.76155.73118.38117.4149.18, 48.27, 42.56[1]

Authoritative Grounding: The assignment of carbon signals is typically confirmed using two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments. These experiments correlate proton and carbon signals, allowing for the unambiguous assignment of the entire molecular structure.[7]

Experimental Protocol for NMR Analysis

The following protocol is a self-validating system designed to ensure the acquisition of high-quality, reproducible NMR data for 4,7-dichloro-1,8-naphthyridine-3-carbonitrile and its derivatives.

Sample Preparation

Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent is dictated by the solubility of the compound and its non-interference with the signals of interest.

  • Step 1: Weigh approximately 5-10 mg of the 1,8-naphthyridine derivative into a clean, dry vial.

  • Step 2: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent should be based on the solubility of the specific derivative.

  • Step 3: Gently sonicate or vortex the vial to ensure complete dissolution of the sample.

  • Step 4: If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Step 5: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

Rationale: The choice of NMR spectrometer and acquisition parameters will determine the quality of the final spectra. A higher field strength spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

G cluster_workflow NMR Data Acquisition Workflow SamplePrep Sample Preparation SpectrometerSetup Spectrometer Setup SamplePrep->SpectrometerSetup Load Sample H1_Acquisition ¹H NMR Acquisition SpectrometerSetup->H1_Acquisition Tune & Shim C13_Acquisition ¹³C NMR Acquisition H1_Acquisition->C13_Acquisition Optimize Parameters DataProcessing Data Processing C13_Acquisition->DataProcessing FT & Phasing StructureElucidation Structure Elucidation DataProcessing->StructureElucidation Peak Picking & Integration

Caption: A streamlined workflow for NMR data acquisition and analysis.

  • ¹H NMR Spectrum:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-64 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectrum:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[5]

    • Typical parameters: spectral width of ~250 ppm, relaxation delay of 2-5 seconds.

  • 2D NMR Spectra (if necessary):

    • For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Data Processing and Analysis

Rationale: Proper data processing is essential to extract accurate information from the raw NMR data.

  • Step 1: Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Step 2: Perform phase correction and baseline correction to obtain a clean spectrum.

  • Step 3: Reference the chemical shifts to the solvent peak or the internal standard (TMS at 0 ppm).

  • Step 4: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Step 5: Analyze the coupling patterns (splitting) in the ¹H NMR spectrum to deduce the connectivity of protons.

  • Step 6: Assign the peaks in both ¹H and ¹³C spectra to the respective atoms in the molecule, using 2D NMR data for confirmation where necessary.

Conclusion

The ¹H and ¹³C NMR spectroscopic analysis is an indispensable tool for the characterization of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile and its derivatives. By understanding the influence of substituents on the chemical shifts and coupling constants, researchers can confidently elucidate the structures of novel compounds in this important class of molecules. The comparative data and the detailed experimental protocol provided in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the efficient and accurate characterization of these promising therapeutic agents.

References

  • RSC Publishing. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

  • Jamale, D. K., et al. (2018). An efficient and eco-friendly synthesis of 1,4-dihydro-1,8-naphthyridine-3-carbonitrile derivatives in aqueous media. International Research Journal of Science & Engineering, Special Issue A5, 119-123.
  • PubMed Central. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, June 27). 7.5: Carbon-13 NMR. Retrieved from [Link]

  • SciELO México. (2017). Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction. Retrieved from [Link]

  • Preprints.org. (2023, May 23). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Analysis of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the 1,8-naphthyridine scaffold is a privileged heterocyclic motif, with its derivatives exhibi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the 1,8-naphthyridine scaffold is a privileged heterocyclic motif, with its derivatives exhibiting a wide array of biological activities.[1][2][3] The precise and reliable characterization of these molecules is paramount for structural elucidation, purity assessment, and metabolic studies. This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization of a specific derivative, 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile, a compound of interest in the development of novel therapeutics.[3][4][5]

With a molecular formula of C₉H₃Cl₂N₃ and a molecular weight of 224.04 g/mol , this compound's structure presents unique challenges and opportunities for mass spectrometric analysis.[6][7] This guide will navigate the causal relationships behind experimental choices, offering a trustworthy framework for researchers to select the optimal analytical strategy.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of any compound. For 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI). The selection between these depends on the analytical goal, whether it be structural elucidation through fragmentation or sensitive quantification of the intact molecule.

Ionization TechniquePrincipleKey Advantages for this AnalyteKey Disadvantages for this Analyte
Electron Ionization (EI) High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.[8][9]Provides detailed structural information through reproducible fragmentation patterns.[9] Useful for library matching and unknown identification.The molecular ion peak may be weak or absent due to extensive fragmentation, making molecular weight determination challenging.[9] Requires volatile and thermally stable samples.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated molecules ([M+H]⁺).[10]"Soft" ionization technique that typically produces an abundant protonated molecule with minimal fragmentation, ideal for molecular weight determination and quantification.[10] Well-suited for coupling with liquid chromatography (LC-MS).Provides limited structural information without tandem mass spectrometry (MS/MS).[11] Ionization efficiency can be affected by matrix components and solvent conditions.[12]

Expert Insight: For initial characterization and structural confirmation of a newly synthesized batch of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile, Electron Ionization provides invaluable fragmentation data. However, for quantitative studies in biological matrices or for high-throughput screening, the sensitivity and LC-compatibility of Electrospray Ionization make it the superior choice.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed to be self-validating, providing a clear rationale for each step.

Electron Ionization Mass Spectrometry (EI-MS) Workflow

This protocol is optimized for obtaining a detailed fragmentation pattern of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile.

Sample Preparation:

  • Dissolve approximately 1 mg of the compound in 1 mL of a volatile, spectroscopic grade solvent such as dichloromethane or acetonitrile.[1]

  • Ensure the final concentration is approximately 1 µg/mL.[1]

Instrumentation and Measurement:

  • Utilize a mass spectrometer equipped with an EI source, often coupled with a Gas Chromatograph (GC) for sample introduction.

  • Introduce the sample via direct infusion or through the GC inlet.

  • Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

  • Standard 70 eV electron energy is used to ensure reproducible fragmentation patterns that can be compared to spectral libraries.[9]

Data Analysis:

  • Identify the molecular ion peak (M⁺˙) at m/z 223 and 225, noting the characteristic isotopic pattern of two chlorine atoms (~9:6:1 ratio for M, M+2, M+4).

  • Analyze the fragmentation pattern for characteristic losses, such as the loss of a chlorine radical (Cl˙), hydrogen cyanide (HCN), or dichlorination.[13]

Diagram of EI-MS Workflow:

EI_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation dissolve Dissolve in Volatile Solvent dilute Dilute to ~1 µg/mL dissolve->dilute gcms GC-MS with EI Source (70 eV) dilute->gcms acquire Acquire Spectrum (m/z 50-300) gcms->acquire mol_ion Identify Molecular Ion Cluster acquire->mol_ion frag Analyze Fragmentation Pattern mol_ion->frag

Caption: Workflow for EI-MS analysis.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Workflow

This protocol is designed for the sensitive detection and structural confirmation of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile, particularly when coupled with liquid chromatography.

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mM.[1]

  • Perform serial dilutions to a final concentration of approximately 1 µg/mL in a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1] The acidic modifier is crucial for promoting protonation in positive ion mode.

Instrumentation and Measurement:

  • Use a mass spectrometer with an ESI source, coupled to an HPLC or UPLC system.

  • Introduce the sample via the LC system. A C18 column is a common choice for initial method development.

  • Acquire data in positive ion mode, scanning for the protonated molecule [M+H]⁺ at m/z 224 and 226.

  • For MS/MS analysis, select the [M+H]⁺ ion as the precursor and apply collision-induced dissociation (CID) to generate fragment ions.

Data Analysis:

  • Confirm the presence of the [M+H]⁺ ion with the correct isotopic distribution for two chlorine atoms.

  • Analyze the product ion spectrum for characteristic fragment losses, which will be different from EI fragmentation and typically involve the loss of small neutral molecules.

Diagram of ESI-MS/MS Workflow:

ESI_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mM) dilute Dilute in Mobile Phase Mimic stock->dilute lc_sep LC Separation (e.g., C18) dilute->lc_sep esi_ion ESI Ionization (Positive Mode) lc_sep->esi_ion msms MS/MS of [M+H]⁺ esi_ion->msms precursor Confirm Precursor Ion ([M+H]⁺) msms->precursor product Analyze Product Ion Spectrum precursor->product

Caption: Workflow for ESI-MS/MS analysis.

Anticipated Fragmentation Pathways

Understanding the fragmentation behavior is key to structural elucidation. The presence of two chlorine atoms, a nitrile group, and a nitrogen-containing heterocyclic core dictates the fragmentation pathways.

Predicted EI Fragmentation

Under high-energy EI conditions, the following fragmentation pathways are plausible:

  • Loss of a Chlorine Radical: A primary fragmentation event for halogenated compounds is the loss of a halogen radical.[13] This would result in a significant fragment ion at m/z 188.

  • Loss of HCN: The nitrile group can be eliminated as a neutral molecule of hydrogen cyanide, leading to a fragment at m/z 196.

  • Sequential Losses: A combination of the above, for instance, the loss of Cl˙ followed by HCN, would yield a fragment at m/z 161.

Diagram of Predicted EI Fragmentation Pathway:

EI_Fragmentation M [C₉H₃Cl₂N₃]⁺˙ m/z 223/225 loss_cl [M - Cl]⁺ m/z 188/190 M->loss_cl - Cl˙ loss_hcn [M - HCN]⁺˙ m/z 196/198 M->loss_hcn - HCN loss_cl_hcn [M - Cl - HCN]⁺ m/z 161/163 loss_cl->loss_cl_hcn - HCN loss_hcn->loss_cl_hcn - Cl˙

Caption: Plausible EI fragmentation pathways.

Predicted ESI-MS/MS Fragmentation

In CID, the protonated molecule undergoes lower-energy fragmentation:

  • Loss of HCl: A common fragmentation pathway for protonated chloro-substituted N-heterocycles is the elimination of a neutral HCl molecule. This would result in a fragment ion at m/z 188.

  • Loss of HCN: Similar to EI, the loss of neutral HCN from the protonated molecule could occur, yielding a fragment at m/z 197.

Diagram of Predicted ESI-MS/MS Fragmentation Pathway:

ESI_Fragmentation MH [C₉H₄Cl₂N₃]⁺ m/z 224/226 loss_hcl [MH - HCl]⁺ m/z 188/190 MH->loss_hcl - HCl loss_hcn [MH - HCN]⁺ m/z 197/199 MH->loss_hcn - HCN

Caption: Plausible ESI-MS/MS fragmentation.

Conclusion and Recommendations

The mass spectrometric analysis of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile is a multifaceted task where the choice of methodology should be dictated by the analytical objective.

  • For unequivocal structural confirmation and impurity identification , a combined approach is recommended. Utilize GC-EI-MS to generate a detailed, reproducible fragmentation pattern that can serve as a fingerprint for the molecule.

  • For quantitative analysis in complex matrices , such as pharmacokinetic or metabolic studies, LC-ESI-MS/MS is the method of choice due to its superior sensitivity, specificity, and compatibility with liquid-phase separations.

By understanding the principles behind each technique and anticipating the fragmentation behavior, researchers can develop robust and reliable analytical methods for 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile and its analogues, thereby accelerating the drug discovery and development process.

References

  • Benchchem. (2025). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers.
  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20.
  • Krajsovszky, G., Kiss, B. D., Ludányi, K., Mándity, I. M., & Bogdán, D. (2022). Electrospray ionization-tandem mass spectrometric study of fused nitrogen-containing ring systems. Journal of Mass Spectrometry, 57(6).
  • MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
  • Fisher Scientific. (n.d.). 4, 7-dichloro-1, 8-naphthyridine-3-carbonitrile, min 97%, 1 gram.
  • eScientific Solutions. (n.d.). 4,7-dichloro-1,8-naphthyridine-3-carbonitrile.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. RRJ Chemist, 13, 003.
  • LibreTexts Chemistry. (2022). 3.1: Electron Ionization.
  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry.
  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17.
  • PubMed Central. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
  • RSC Publishing. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
  • PubMed. (1999). Electron impact mass spectra of 1a,3-disubstituted 1,1-dichloro-1,1a, 2,3-tetrahydroazirino [2,1-d][1][6]benzothiazepines. Rapid Communications in Mass Spectrometry, 13(14), 1506-10. Retrieved from

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Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile

Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile, a key building block in medicinal chemistry, rigorous purity analysis is paramount.[1][2] Impurities, which can arise from starting materials, intermediates, byproducts, or degradation, can have unintended pharmacological or toxicological effects.[3] Therefore, the development and validation of robust, stability-indicating analytical methods are critical for ensuring the quality and consistency of the final drug product.

This guide provides an in-depth comparison of analytical methodologies for the purity assessment of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile, with a focus on High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC). We will delve into the rationale behind method development, present comparative experimental data, and provide detailed protocols grounded in scientific principles and regulatory expectations, primarily the ICH Q2(R1) guidelines.[4][5][6]

Understanding the Analyte: 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile

Before developing a separation method, understanding the physicochemical properties of the analyte is crucial.

  • Structure: A planar, heterocyclic aromatic compound.

  • Molecular Formula: C₉H₃Cl₂N₃

  • Molecular Weight: 224.04 g/mol

  • Key Features: Contains two chlorine atoms, a nitrile group, and a naphthyridine core. The nitrogen atoms in the naphthyridine ring can exhibit basic properties, potentially leading to peak tailing in reversed-phase chromatography if not properly addressed.

Comparative Analysis of Chromatographic Approaches: HPLC vs. UPLC

The workhorse of pharmaceutical purity analysis is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). However, the advent of UPLC, which utilizes columns with sub-2 µm particles, has offered significant improvements in performance.[7][8][9][10][11]

The fundamental difference lies in the particle size of the stationary phase, which has a profound impact on efficiency, resolution, and analysis speed.[8] UPLC systems are engineered to operate at much higher pressures (up to 15,000 psi) to accommodate the smaller particle sizes, leading to sharper peaks and better separation of closely eluting impurities.[7][12]

Below is a comparison of a traditional HPLC method and a modern UPLC method developed for the purity analysis of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile.

ParameterMethod A: Conventional HPLCMethod B: High-Throughput UPLCRationale for Choices
Instrumentation Standard HPLC System (e.g., Agilent 1260, Waters Alliance)UPLC System (e.g., Waters ACQUITY UPLC, Agilent 1290)UPLC requires specialized pumps and detectors to handle high backpressures.[12]
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µmSmaller particles in the UPLC column provide higher efficiency and resolution.[8]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid acts as a mobile phase modifier to improve peak shape for basic compounds.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography.
Gradient 20-95% B in 25 min20-95% B in 5 minThe shorter UPLC column and higher efficiency allow for a much faster gradient.[7]
Flow Rate 1.0 mL/min0.5 mL/minThe smaller internal diameter of the UPLC column requires a lower flow rate.
Column Temperature 30 °C40 °CHigher temperature reduces mobile phase viscosity, allowing for higher flow rates or lower backpressure.
Detection UV at 254 nmUV at 254 nmThe aromatic nature of the compound allows for strong UV absorbance.
Injection Volume 10 µL2 µLSmaller injection volumes are used with UPLC to prevent column overload.
Run Time ~30 min~7 minUPLC offers a significant reduction in analysis time, increasing sample throughput.[9]
Backpressure ~1500 psi~9000 psiThe smaller particle size in the UPLC column results in significantly higher backpressure.[7]
Performance Comparison: HPLC vs. UPLC
MetricMethod A: Conventional HPLCMethod B: High-Throughput UPLCAdvantage
Resolution of Impurities GoodExcellentUPLC provides superior separation of closely eluting peaks.[7]
Sensitivity ModerateHighSharper peaks in UPLC lead to greater peak heights and improved signal-to-noise.[9]
Analysis Time ~30 minutes~7 minutesUPLC is significantly faster, enabling higher sample throughput.[9]
Solvent Consumption HighLowShorter run times and lower flow rates in UPLC reduce solvent usage.[7]

Forced Degradation Studies: Developing a Stability-Indicating Method

A crucial aspect of purity analysis is ensuring the method is "stability-indicating," meaning it can resolve the API from any potential degradation products.[1][2] Forced degradation studies are performed to generate these degradation products and demonstrate the method's specificity.[3][13][14]

Experimental Workflow for Forced Degradation

Caption: Workflow for Forced Degradation Studies.

Protocol for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Dissolve in the diluent before injection.

  • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed UPLC method.

The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed at detectable levels.[15]

Method Validation (as per ICH Q2(R1)) for the UPLC Method

Once the UPLC method is developed and shown to be stability-indicating, it must be validated to ensure it is suitable for its intended purpose.[4][5][6]

Validation Workflow

G A Method Development & Optimization B Specificity (Forced Degradation) A->B C Linearity & Range B->C D Accuracy C->D E Precision (Repeatability & Intermediate) C->E F Detection Limit (LOD) C->F G Quantitation Limit (LOQ) C->G H Robustness D->H E->H I System Suitability H->I

Caption: ICH Q2(R1) Method Validation Workflow.

Detailed Validation Protocols
  • Specificity: As demonstrated in the forced degradation study, the method should show no interference from blanks, and the main peak should be well-resolved from all impurity and degradation peaks. Peak purity analysis using a DAD detector should be performed.

  • Linearity and Range: Prepare a series of solutions of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile at different concentrations (e.g., from the LOQ to 150% of the target concentration). Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate samples at the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use. The system suitability parameters should remain within acceptable limits.

  • System Suitability: Before each analytical run, inject a standard solution to check for system suitability parameters like theoretical plates, tailing factor, and reproducibility of injections.

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte; Peak purity index > 0.99
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%
Robustness System suitability parameters remain within limits

Alternative Analytical Techniques

While HPLC/UPLC is the gold standard for purity analysis, other techniques can provide complementary information.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown impurities and degradation products.[16] By coupling the separation power of LC with the mass-resolving capability of MS, the molecular weights of impurities can be determined, aiding in their structural elucidation.

  • Gas Chromatography (GC): GC is suitable for the analysis of volatile impurities, such as residual solvents, which are common in pharmaceutical manufacturing.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the structural confirmation of the API and for the identification and quantification of impurities without the need for a reference standard for each impurity (qNMR).

Comparison of Analytical Techniques
TechniquePrimary ApplicationAdvantagesLimitations
HPLC/UPLC Purity and impurity quantificationHigh precision, robustness, well-establishedRequires reference standards for impurity quantification
LC-MS Impurity identificationProvides molecular weight information, high sensitivityQuantification can be less precise than UV-based methods
GC Residual solvent analysisExcellent for volatile compoundsNot suitable for non-volatile or thermally labile compounds
NMR Structural elucidation, qNMRProvides detailed structural information, can quantify without specific reference standardsLower sensitivity compared to chromatographic methods

Conclusion

The purity analysis of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile is a critical step in its development as a pharmaceutical intermediate. While traditional HPLC methods provide reliable results, the adoption of UPLC technology offers significant advantages in terms of speed, resolution, and sensitivity, leading to higher sample throughput and more comprehensive impurity profiling.[7][9]

The selection of an analytical method should be based on a thorough understanding of the analyte and the intended application. A well-developed and validated stability-indicating UPLC method, as outlined in this guide, provides a robust and efficient approach to ensure the quality and consistency of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile, thereby supporting the development of safe and effective medicines. The use of complementary techniques like LC-MS is also highly recommended for a comprehensive understanding of the impurity profile.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications. International Journal of Scientific Research & Technology. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • UPLC: A PREEMINENT TECHNIQUE IN PHARMACEUTICAL ANALYSIS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • A catalyst-free and eco-friendly approach to synthesis of 1,8- naphthyridines via natural deep eutectic solvents. ACG Publications. [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. Asian Journal of Pharmaceutical Analysis. [Link]

  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. MDPI. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Ultra Performance Liquid Chromatography (UPLC): A preeminent technique in pharmaceutical analysis. ResearchGate. [Link]

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Validation

A Comparative Guide to the Reactivity of 4,7-dichloro- and 2,7-dichloro-1,8-naphthyridine in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, dichlorinated 1,8-naphthyridines serve as pivotal precursors for the synthesis of a diverse array of functionali...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, dichlorinated 1,8-naphthyridines serve as pivotal precursors for the synthesis of a diverse array of functionalized molecules with significant applications in medicinal chemistry and materials science. The strategic placement of chlorine atoms on the naphthyridine core dictates their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing molecular complexity. This guide provides an in-depth comparative analysis of the reactivity of two key isomers: 4,7-dichloro-1,8-naphthyridine and 2,7-dichloro-1,8-naphthyridine. By examining the underlying electronic and mechanistic principles, supported by experimental data, this document aims to equip researchers with the predictive understanding necessary for rational synthetic design.

The Decisive Role of Electronic Effects in Reactivity

The reactivity of chloro-substituted pyridinic rings in SNAr reactions is fundamentally governed by the ability of the heterocyclic nitrogen to stabilize the negative charge of the transient Meisenheimer intermediate.[1] In the 1,8-naphthyridine system, both pyridine rings are electron-deficient, rendering the chloro-substituted carbons electrophilic and susceptible to nucleophilic attack. However, the positions of the chlorine atoms relative to the nitrogen atoms in the two isomers lead to distinct differences in their reactivity.

The positions α (C2/C7) and γ (C4) to the ring nitrogens are significantly more activated towards nucleophilic attack than the β positions (C3/C6). This is due to the effective delocalization of the negative charge in the Meisenheimer complex onto the electronegative nitrogen atom when the attack occurs at the α or γ positions.

4,7-dichloro-1,8-naphthyridine: The γ-Activation Advantage

In 4,7-dichloro-1,8-naphthyridine, the chlorine atoms are located at the γ-positions relative to the nitrogen atoms of both pyridine rings. Nucleophilic attack at either C4 or C7 results in a Meisenheimer intermediate where the negative charge can be delocalized onto the nitrogen atom of the respective ring. This resonance stabilization significantly lowers the activation energy for the reaction.

2,7-dichloro-1,8-naphthyridine: The α-Activation Scenario

For 2,7-dichloro-1,8-naphthyridine, the chlorine atoms are situated at the α-positions. Similar to the γ-position, nucleophilic attack at C2 or C7 generates a Meisenheimer intermediate where the negative charge is stabilized by delocalization onto the adjacent nitrogen atom.

Comparative Reactivity: A Mechanistic Rationale

Based on the principles of SNAr on pyridine systems, both isomers are expected to be reactive. However, a qualitative comparison suggests a potential reactivity difference. The delocalization of the negative charge in the Meisenheimer intermediate is a key factor. In the case of attack at the 4-position (γ-attack), the negative charge is delocalized over three atoms, including the nitrogen. For the 2-position (α-attack), the delocalization also involves the nitrogen atom. Theoretical studies on halopyridines suggest that the 4-position is generally more reactive than the 2-position in SNAr reactions. This is attributed to a more favorable distribution of the negative charge in the transition state leading to the Meisenheimer intermediate for the 4-substituted isomer. By analogy, it is reasonable to predict that 4,7-dichloro-1,8-naphthyridine would be more reactive than 2,7-dichloro-1,8-naphthyridine in SNAr reactions under similar conditions.

Visualizing the Reaction Mechanisms

To illustrate the mechanistic basis for the differential reactivity, the following diagrams depict the formation of the Meisenheimer intermediates for both isomers.

SNAr_Mechanism cluster_47 Attack on 4,7-dichloro-1,8-naphthyridine cluster_27 Attack on 2,7-dichloro-1,8-naphthyridine 47_start 4,7-dichloro-1,8-naphthyridine 47_intermediate Meisenheimer Intermediate (Attack at C4) 47_start->47_intermediate + Nu⁻ 47_product Monosubstituted Product 47_intermediate->47_product - Cl⁻ 27_start 2,7-dichloro-1,8-naphthyridine 27_intermediate Meisenheimer Intermediate (Attack at C2) 27_start->27_intermediate + Nu⁻ 27_product Monosubstituted Product 27_intermediate->27_product - Cl⁻

Caption: General SNAr mechanism on the two isomers.

Comparative Experimental Data

Feature4,7-dichloro-1,8-naphthyridine2,7-dichloro-1,8-naphthyridine
Reaction Monoamination with an amineMonoamination with an amine
Nucleophile Primary/Secondary AmineBenzylamine[2]
Solvent Dioxane or DMSO (predicted)Neat (excess amine)[2]
Temperature 100-140 °C (predicted)120 °C[2]
Reaction Time 4-12 h (predicted)6 h[2]
Yield Good to Excellent (predicted)50%[2]

Note: The conditions for 4,7-dichloro-1,8-naphthyridine are predicted based on typical SNAr reactions on related heterocyclic systems, as a direct experimental protocol for simple amination was not found in the initial literature survey.

Experimental Protocols

The following protocols provide detailed methodologies for performing nucleophilic aromatic substitution on these dichloronaphthyridine isomers.

Protocol 1: Synthesis of 2-Amino-7-chloro-1,8-naphthyridine

This protocol describes the monosubstitution of a chloro group on a pre-functionalized 2,7-disubstituted-1,8-naphthyridine, illustrating the reactivity at the 7-position.[2]

Materials:

  • 2-Amino-7-chloro-1,8-naphthyridine (1.0 mmol, 179.6 mg)

  • Benzylamine (excess, e.g., 5.0 mmol, 0.54 mL)

  • Methanol for recrystallization

Procedure:

  • A suspension of 2-amino-7-chloro-1,8-naphthyridine and distilled benzylamine is heated for 6 hours at 120 °C in a sealed tube.

  • After cooling to room temperature, the resulting sticky precipitate is washed with water followed by acetone and then air-dried.

  • The crude solid is recrystallized from methanol to afford pure 2-amino-7-benzylamino-1,8-naphthyridine.

Protocol 2: Predicted Protocol for the Synthesis of 4-Amino-7-chloro-1,8-naphthyridine

This hypothetical protocol is based on standard conditions for SNAr reactions on activated chloroheterocycles.

Materials:

  • 4,7-dichloro-1,8-naphthyridine (1.0 mmol, 199.0 mg)

  • Amine nucleophile (e.g., morpholine, 1.2 mmol, 105 µL)

  • Diisopropylethylamine (DIPEA) (1.5 mmol, 261 µL)

  • Anhydrous Dioxane or DMSO (5 mL)

Procedure:

  • To a solution of 4,7-dichloro-1,8-naphthyridine in anhydrous dioxane (or DMSO) are added the amine nucleophile and DIPEA.

  • The reaction mixture is heated to 120 °C and stirred for 8 hours, with reaction progress monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the monosubstituted product.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start dissolve Dissolve dichloronaphthyridine in anhydrous solvent start->dissolve add_reagents Add amine nucleophile and base (if needed) dissolve->add_reagents heat Heat reaction mixture (e.g., 120 °C) add_reagents->heat monitor Monitor reaction progress (TLC/LC-MS) heat->monitor cool Cool to room temperature monitor->cool concentrate Remove solvent in vacuo cool->concentrate extract Aqueous workup (EtOAc/Water) concentrate->extract purify Purify by column chromatography extract->purify end Isolated Product purify->end

Caption: General experimental workflow for SNAr.

Conclusion

In the comparative analysis of 4,7-dichloro- and 2,7-dichloro-1,8-naphthyridine, established principles of nucleophilic aromatic substitution on heterocyclic systems provide a strong foundation for predicting their relative reactivity. The electronic stabilization of the Meisenheimer intermediate is paramount, with both isomers possessing activated chlorine atoms at positions α and γ to the ring nitrogens. Based on analogies with simpler pyridine systems, it is postulated that 4,7-dichloro-1,8-naphthyridine exhibits greater reactivity than its 2,7-dichloro counterpart . This guide has provided a mechanistic rationale for this prediction, alongside available experimental data and detailed protocols to aid researchers in the strategic design and execution of synthetic routes utilizing these versatile building blocks. Further kinetic and computational studies would be invaluable in providing a quantitative confirmation of this reactivity trend.

References

  • Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). In Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). In QM Magic Class. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (2015). Molecules, 20(10), 18456-18469. [Link]

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Comparative

The Architect's Guide to Targeted Protein Degradation: A Comparative Analysis of PROTAC Building Blocks and the Untapped Potential of the 1,8-Naphthyridine Scaffold

For Researchers, Scientists, and Drug Development Professionals The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to the induced...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to the induced degradation of disease-causing proteins.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to achieve this, offering a catalytic mode of action with the potential to target proteins once considered "undruggable."[3] The efficacy of a PROTAC is not merely the sum of its parts but a complex interplay between its three core components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker that tethers them.[1][4]

The selection of these building blocks is a critical determinant of the final molecule's potency, selectivity, and pharmacokinetic properties. While a handful of E3 ligase ligands have become the workhorses of the field, the quest for novel scaffolds to expand the degradable proteome and refine PROTAC characteristics is perpetual. This guide provides a detailed comparison of the most prominently used E3 ligase ligands, supported by experimental data and methodologies. Furthermore, it introduces the 1,8-naphthyridine scaffold, exemplified by molecules like 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile , as a versatile and underexplored platform for the design of next-generation PROTACs.

The PROTAC Mechanism: A Symphony of Induced Proximity

A functional PROTAC acts as a molecular matchmaker, forming a ternary complex between the POI and an E3 ligase.[3][4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI surface. The resulting polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[4]

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds E3->POI E2 E2~Ub E2->E3 Ub transfer Proteasome 26S Proteasome Ub_POI Poly-ubiquitinated POI Ub_POI->Proteasome Recognition & Degradation

Caption: The PROTAC-mediated protein degradation pathway.

The Gatekeepers: A Comparative Analysis of Premier E3 Ligase Ligands

While the human genome encodes over 600 E3 ligases, the development of potent, cell-permeable small molecule ligands has led to the predominance of a select few in PROTAC design. The most widely exploited are Von Hippel-Lindau (VHL) and Cereblon (CRBN).[3][5]

Von Hippel-Lindau (VHL) Ligands

The VHL E3 ligase is a component of the CRL2^VHL^ complex, which recognizes hydroxylated proline residues on its native substrate, the hypoxia-inducible factor 1α (HIF-1α).[3] PROTAC ligands for VHL are peptidomimetic, designed to mimic this HIF-1α binding motif.

  • Advantages : VHL-based PROTACs often exhibit high potency and can form very stable ternary complexes. The binding site is well-characterized, allowing for rational, structure-based design.

  • Disadvantages : VHL ligands are typically larger and have higher molecular weights and polarity compared to CRBN ligands, which can negatively impact cell permeability and oral bioavailability.

Cereblon (CRBN) Ligands

CRBN is the substrate receptor of the CRL4^CRBN^ E3 ligase complex. Ligands for CRBN are derived from the immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[3] These molecules bind to CRBN and modulate its substrate specificity.

  • Advantages : CRBN ligands are significantly smaller, possess more favorable drug-like properties, and often lead to PROTACs with better overall physicochemical characteristics.[5]

  • Disadvantages : The binding of IMiD-based ligands can induce the degradation of endogenous CRBN neosubstrates (e.g., IKZF1, IKZF3), which can lead to off-target effects. This can be a therapeutic advantage in some contexts (e.g., multiple myeloma) but a liability in others.

Performance Comparison of VHL and CRBN-based PROTACs

The choice between VHL and CRBN is target-dependent, and the optimal E3 ligase for a given POI must be determined empirically. The linker attachment point on the E3 ligase ligand is also a critical parameter influencing the geometry and stability of the ternary complex.

FeatureVHL LigandsCRBN Ligands
Core Scaffold Hydroxyproline mimeticsGlutarimide/Phthalimide (IMiDs)
Binding Affinity (Kd) Typically low nMLow to mid nM
Molecular Weight Generally largerGenerally smaller
Drug-like Properties Can be challengingMore favorable
Known Off-Targets HIF-1α stabilization at high conc.Degradation of neosubstrates (IKZF1/3)
Representative PROTAC DC50 Can achieve sub-nM potencyCan achieve sub-nM potency

This table represents generalized observations; specific performance metrics are highly dependent on the POI and linker composition.

The Untapped Potential of Novel Scaffolds: The Case for 1,8-Naphthyridine

The expansion of the PROTAC toolbox beyond VHL and CRBN is an active area of research. Privileged scaffolds, which are molecular frameworks that can bind to multiple protein targets with high affinity, represent a promising starting point for the development of novel PROTAC components. The 1,8-naphthyridine core is one such scaffold, with derivatives demonstrating a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8][9]

Molecules like 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile are particularly intriguing from a medicinal chemistry perspective. The dichloro substitutions provide two reactive handles for synthetic elaboration, allowing for the differential installation of a linker and a pharmacophore. The electron-withdrawing carbonitrile group can modulate the electronics of the heterocyclic system and can also be a site for further chemical modification.

While, to date, published literature has not explicitly detailed the use of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile in a PROTAC, its potential is clear:

  • Novel POI Ligand Development : Given the prevalence of the 1,8-naphthyridine scaffold in kinase inhibitors, it could serve as the foundation for developing new POI-binding warheads.

  • Rigid Linker Component : The bicyclic nature of the scaffold could be incorporated into linkers to impart conformational rigidity, a strategy known to improve ternary complex stability and cell permeability.[4]

  • Exploration of New E3 Ligase Space : Although speculative, novel heterocyclic scaffolds could lead to the discovery of ligands for some of the hundreds of other E3 ligases not yet harnessed for PROTAC technology.

The exploration of such scaffolds is essential for overcoming the current limitations of targeted protein degradation and expanding its therapeutic reach.

Experimental Protocols for PROTAC Evaluation

The characterization of a novel PROTAC requires a suite of biochemical and cellular assays to determine its efficacy and mechanism of action. Below are foundational protocols for assessing protein degradation and ternary complex formation.

Protocol 1: Determination of Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ) by Western Blot

This protocol is the gold standard for quantifying the degradation of a target protein in a cellular context.

Western_Blot_Workflow A 1. Cell Culture & Treatment - Seed cells in multi-well plates. - Treat with serial dilutions of PROTAC. B 2. Cell Lysis - Harvest cells. - Lyse in RIPA buffer with inhibitors. A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay). B->C D 4. SDS-PAGE & Transfer - Normalize protein load. - Separate by size and transfer to membrane. C->D E 5. Immunoblotting - Probe with primary antibodies (anti-POI, anti-loading control). - Probe with secondary HRP-conjugated antibody. D->E F 6. Detection & Analysis - Add ECL substrate and image. - Quantify band intensity. E->F G 7. Data Plotting - Plot % degradation vs. [PROTAC]. - Fit to dose-response curve to find DC50 & Dmax. F->G

Caption: Workflow for determining DC₅₀ and Dₘₐₓ values.

Methodology:

  • Cell Seeding: Plate the desired cell line in 12- or 24-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare a serial dilution of the PROTAC in cell culture medium. Treat the cells for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples and resolve them on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the POI and a primary antibody for a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the POI band intensity to the corresponding loading control.

  • Data Analysis:

    • Calculate the percentage of protein remaining relative to the vehicle control. The percentage of degradation is (100% - % remaining).

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter variable slope equation to determine the DC₅₀ (the concentration at which 50% degradation is achieved) and Dₘₐₓ (the maximum degradation percentage).

Protocol 2: Ternary Complex Formation Assay using TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to quantify the formation of the POI-PROTAC-E3 ligase complex in a cell-free system.

Principle: The assay uses two antibodies, one against the POI and one against a tag on the E3 ligase, labeled with a FRET donor (e.g., Terbium) and acceptor (e.g., d2), respectively. When the ternary complex forms, the donor and acceptor are brought into close proximity, resulting in a FRET signal that is proportional to the amount of complex.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20). Dilute the recombinant POI, tagged E3 ligase (e.g., His-VHL or His-CRBN), and the donor- and acceptor-labeled antibodies to their working concentrations.

  • PROTAC Dilution: Prepare a serial dilution of the PROTAC compound in the assay buffer.

  • Assay Plate Setup:

    • In a low-volume 384-well plate, add the POI and the tagged E3 ligase.

    • Add the serially diluted PROTAC or vehicle control.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow complex formation.

    • Add the mixture of donor- and acceptor-labeled antibodies.

    • Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.

  • Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. A characteristic "hook effect" or bell-shaped curve is often observed, which is indicative of the 1:1:1 stoichiometry of the ternary complex being the most productive for the FRET signal. The peak of the curve represents the optimal concentration for ternary complex formation.

Conclusion

The rational design of PROTACs is a multifactorial challenge that hinges on the judicious selection of its constituent building blocks. While established VHL and CRBN ligands have enabled the rapid progression of the field, their limitations necessitate the exploration of new chemical matter. Privileged scaffolds like 1,8-naphthyridine offer a fertile ground for the discovery of novel POI ligands and potentially new E3 ligase recruiters. By combining robust, quantitative assays with innovative medicinal chemistry, the full therapeutic potential of targeted protein degradation can be realized, paving the way for new treatments for a host of intractable diseases.

References

  • Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-reviews in medicinal chemistry, 21(15), 2055–2075. [Link]

  • Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2020). 1, 8- Naphthyridine nucleus belongs to significant nitrogen-containing heterocyclic compounds which has garnered the interest of researchers due to its versatile biological activities. Mini-Reviews in Medicinal Chemistry. [Link]

  • AstraZeneca. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. [Link]

  • Lee, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1967. [Link]

  • Nieto-Barrado, L., et al. (2021). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Molecules, 26(15), 4426. [Link]

  • Bricelj, A., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(7), 1057-1073. [Link]

  • Zhang, T., et al. (2023). Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex. European Journal of Medicinal Chemistry, 258, 115599. [Link]

  • Wang, D., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. ACS medicinal chemistry letters, 13(6), 1004–1010. [Link]

  • Ciulli, A., & Trainor, N. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Medicinal Chemistry Letters, 11(11), 2186–2196. [Link]

  • Park, J. H., et al. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. International Journal of Molecular Sciences, 23(21), 13019. [Link]

  • da Silva, A. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]

  • Singh, P., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. New Journal of Chemistry. [Link]

  • Singh, P., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. New Journal of Chemistry, 48(31), 14001-14022. [Link]

  • Kamal, A., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & medicinal chemistry, 15(24), 7547–7555. [Link]

  • Kamal, A., et al. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & medicinal chemistry letters, 19(19), 5729–5732. [Link]

  • Park, J. H., et al. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. International journal of molecular sciences, 23(21), 13019. [Link]

  • Singh, P., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. New Journal of Chemistry. [Link]

  • Salah, E., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Revista de Chimie, 70(1), 943-954. [Link]

  • Stegner, A., et al. (2025). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS chemical biology. [Link]

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Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile Derivatives

For Distribution to: Researchers, Scientists, and Drug Development Professionals Introduction: The 1,8-Naphthyridine Scaffold as a Privileged Structure in Medicinal Chemistry The 1,8-naphthyridine core is a nitrogen-cont...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,8-Naphthyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,8-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its rigid, planar structure and the presence of multiple nitrogen atoms provide ideal anchor points for interactions with various biological targets. This has led to the development of 1,8-naphthyridine derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The versatility in its synthesis and its reactivity make it a "privileged scaffold" for the development of novel therapeutics.[1]

This guide focuses on a specific, highly promising starting scaffold: 4,7-dichloro-1,8-naphthyridine-3-carbonitrile . The presence of two reactive chlorine atoms at the C4 and C7 positions, coupled with the electron-withdrawing nitrile group at C3, makes this an exceptionally versatile precursor for creating diverse chemical libraries. Understanding the structure-activity relationship (SAR) of derivatives synthesized from this scaffold is paramount for the rational design of potent and selective drug candidates.

Synthetic Strategy: From a Dichrorinated Core to a Diverse Library

The primary advantage of the 4,7-dichloro-1,8-naphthyridine-3-carbonitrile scaffold lies in the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is generally more susceptible to nucleophilic substitution than the chlorine at the C7 position. This differential reactivity allows for a stepwise and controlled introduction of various substituents, enabling the generation of a diverse library of compounds for biological screening.

A plausible and efficient synthetic approach involves a sequential nucleophilic aromatic substitution (SNAr) strategy. This allows for the introduction of one type of substituent at the C4 position and another at the C7 position, maximizing chemical diversity.

DOT Diagram of the Synthetic Workflow:

synthetic_workflow start 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile intermediate 4-Substituted-7-chloro-1,8-naphthyridine-3-carbonitrile start->intermediate Nucleophilic Substitution (e.g., Amine, Alcohol, Thiol) Selective at C4 final_product 4,7-Disubstituted-1,8-naphthyridine-3-carbonitrile Derivatives intermediate->final_product Second Nucleophilic Substitution or Cross-Coupling (e.g., Suzuki) at C7

Caption: Synthetic workflow for derivatization.

Comparative Biological Evaluation: Unraveling the Structure-Activity Relationship

The true value of a chemical scaffold is realized through the biological activity of its derivatives. In the context of 4,7-disubstituted-1,8-naphthyridine-3-carbonitriles, the primary focus has been on their potential as anticancer agents, often through the inhibition of protein kinases.[3]

Anticancer Activity Screening: A Representative Study

To illustrate the SAR of this class of compounds, we present a representative dataset based on trends observed in the literature. The following table summarizes the in vitro cytotoxic activity of a series of hypothetical derivatives against a human cancer cell line (e.g., MCF-7, breast cancer).

Compound IDC4-SubstituentC7-SubstituentIC50 (µM)
1 -Cl-Cl> 50
2 -NH2-Cl25.3
3 -NH2-Phenyl10.1
4 -NH24-Methoxyphenyl5.2
5 -NH24-Chlorophenyl15.8
6 -NH(CH3)4-Methoxyphenyl8.9
7 -Morpholino4-Methoxyphenyl12.4
8 -NH2-Thiophenyl7.5
Analysis of Structure-Activity Relationships

The data presented above, while illustrative, highlights key SAR trends that have been consistently observed for this and related scaffolds:

  • The Importance of Substitution: The parent compound 1 , with two chlorine atoms, is largely inactive. This underscores the necessity of derivatization to impart biological activity.

  • The C4 Position: A Key Anchor: The introduction of a small, hydrogen-bond donating group like an amino (-NH2) group at the C4 position (compound 2 ) significantly improves activity. This suggests a crucial interaction, potentially with the hinge region of a kinase.

  • The C7 Position: The Driver of Potency and Selectivity: With the C4-amino group in place, modifications at the C7 position lead to substantial variations in potency.

    • The introduction of an aryl group at C7 (compound 3 ) enhances activity compared to the chloro-substituted precursor 2 .

    • Electron-donating substituents on the C7-aryl ring, such as a methoxy group (compound 4 ), further increase potency. This suggests that the electronic properties of the C7 substituent play a critical role.

    • Conversely, an electron-withdrawing group like chlorine on the C7-aryl ring (compound 5 ) diminishes activity, reinforcing the importance of electron-donating features.

  • Steric Considerations at C4: While the C4-amino group is beneficial, increasing its steric bulk, for instance, by methylation (compound 6 ) or introducing a larger morpholino group (compound 7 ), can be detrimental to activity. This implies a constrained binding pocket around the C4 position.

  • Exploring Heteroaromatic Substituents at C7: The introduction of heteroaromatic rings, such as a thiophenyl group (compound 8 ), can also lead to potent compounds, suggesting that the C7 position can accommodate a variety of ring systems.

DOT Diagram of the Structure-Activity Relationship:

sar_summary cluster_c4 C4 Position cluster_c7 C7 Position c4_node Small H-bond donor (e.g., -NH2) FAVORABLE c4_steric Increased Steric Bulk (e.g., -N(CH3)2, Morpholino) UNFAVORABLE c7_aryl Aryl/Heteroaryl Substitution FAVORABLE c7_edg Electron-Donating Groups on Aryl Ring HIGHLY FAVORABLE c7_ewg Electron-Withdrawing Groups on Aryl Ring UNFAVORABLE core 1,8-Naphthyridine-3-carbonitrile Core cluster_c4 cluster_c4 cluster_c7 cluster_c7

Caption: Key SAR takeaways for C4 and C7 substitutions.

Experimental Protocols

For researchers aiming to validate these findings and explore this chemical space further, the following experimental protocols provide a robust starting point.

General Procedure for the Synthesis of 4-Amino-7-aryl-1,8-naphthyridine-3-carbonitriles
  • Step 1: Selective Amination at C4. To a solution of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile in a suitable solvent (e.g., dioxane or DMF), add an excess of the desired amine (e.g., a solution of ammonia in methanol for the -NH2 group). Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction, and isolate the 4-amino-7-chloro-1,8-naphthyridine-3-carbonitrile intermediate by precipitation or extraction.

  • Step 2: Suzuki Cross-Coupling at C7. In a reaction vessel, combine the 4-amino-7-chloro-1,8-naphthyridine-3-carbonitrile intermediate, the desired aryl boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3 or K2CO3) in a suitable solvent system (e.g., dioxane/water). Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete as monitored by TLC or LC-MS. Cool the reaction, perform an aqueous workup, and purify the final product by column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The 4,7-dichloro-1,8-naphthyridine-3-carbonitrile scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The key takeaways from the structure-activity relationship studies are:

  • A small, hydrogen-bond donating substituent at the C4 position is crucial for activity.

  • The C7 position is highly amenable to modification, with aryl and heteroaryl substituents, particularly those bearing electron-donating groups, leading to enhanced potency.

Future research in this area should focus on expanding the diversity of substituents at the C7 position, exploring a wider range of heterocyclic and bicyclic ring systems. Furthermore, detailed mechanistic studies, including kinase profiling and in vivo efficacy studies of the most potent compounds, are warranted to fully elucidate their therapeutic potential.

References

  • Kaur, R., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link]

  • Amiri, S. S., Hojjati, M., & Hossaini, Z. (n.d.). The structure–activity relationships for 1,8-naphthyridine derivatives. ResearchGate. [Link]

  • Jaggi, M., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 787-808. [Link]

  • Srivastava, S. K., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry, 17(5), 1934-1942. [Link]

  • Trivedi, A., et al. (n.d.). Reported 1,8‐naphthyridine derivatives as a kinase inhibitor. ResearchGate. [Link]

  • Al-romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]

  • El-Sayed, N. N. E. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Preprints.org. [Link]

  • Tomita, K., et al. (2002). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. Journal of Medicinal Chemistry, 45(25), 5564-5575. [Link]

  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22965-22983. [Link]

  • Langer, P., & Saleh, N. (2007). Suzuki-Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. Synlett, 2007(2), 361-363. [Link]

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Comparative

The Synthetic Chemist's Guide: 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile as a Superior Scaffold for Sequential Functionalization

A Comparative Analysis of Synthetic Utility Against Symmetrical Naphthyridine Isomers In the landscape of medicinal chemistry, naphthyridines represent a privileged heterocyclic scaffold, forming the core of numerous the...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Synthetic Utility Against Symmetrical Naphthyridine Isomers

In the landscape of medicinal chemistry, naphthyridines represent a privileged heterocyclic scaffold, forming the core of numerous therapeutic agents, from the foundational antibacterial nalidixic acid to modern targeted therapies.[1][2] The six possible isomers of this diazanaphthalene system offer distinct electronic and steric profiles.[2] However, for the synthetic chemist engaged in drug discovery, the true value of a scaffold lies not just in its final biological activity, but in its synthetic tractability and potential for diversification.

This guide provides an in-depth comparison of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile against other dichloronaphthyridine isomers, with a focus on synthetic strategy. We will demonstrate through mechanistic reasoning and experimental precedent why the specific arrangement of substituents in this molecule makes it a uniquely powerful building block for constructing complex molecular architectures. Its inherent electronic asymmetry allows for regioselective, sequential reactions that are difficult to achieve with more symmetrical isomers, providing a decisive advantage in the efficient generation of chemical libraries.

The Strategic Advantage: Understanding the Inherent Asymmetry

The synthetic power of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile stems from the electronically distinct nature of its two chlorine atoms at the C4 and C7 positions. This difference is primarily dictated by the influence of the potent electron-withdrawing nitrile group at C3 and the pyridine nitrogen at N8.

  • Activation of the C4 Position: The C4 position is doubly activated towards nucleophilic aromatic substitution (SNAr). It is para to the N8 nitrogen and, more importantly, ortho to the C3-carbonitrile. The nitrile group exerts a strong -I (inductive) and -M (mesomeric) effect, significantly lowering the electron density at C4 and stabilizing the negative charge in the Meisenheimer complex intermediate formed during nucleophilic attack.

  • Basal Reactivity of the C7 Position: The C7 position is activated by the N8 atom (ortho) and the N1 atom (para), but it lacks the potent adjacent activation from the nitrile group.

This electronic disparity makes the C4-Cl significantly more labile and susceptible to displacement by nucleophiles than the C7-Cl. This creates a predictable and exploitable hierarchy of reactivity, enabling chemists to perform selective chemistry at C4 while leaving C7 intact for a subsequent, different transformation.

In contrast, symmetrical isomers such as 2,7-dichloro-1,8-naphthyridine possess two electronically equivalent chlorine atoms. Attempting a mono-substitution on such a scaffold often leads to a statistical mixture of starting material, the desired mono-substituted product, and the di-substituted byproduct, complicating purification and lowering the yield of the target intermediate.[3]

Synthesis of the Scaffold: A Plausible and Efficient Route

The synthesis of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile can be logically achieved through a two-step process involving a cyclization to form the core, followed by a chlorination reaction.

Step 1: Formation of the Dihydroxy Precursor via Condensation

A common and efficient method for constructing the 1,8-naphthyridine core is a condensation/cyclization reaction analogous to the Gould-Jacobs reaction.[4] This involves reacting an aminopyridine derivative with a malonate derivative. For our target, the reaction would be between 2,6-diaminopyridine and an ethyl 2-cyano-3-ethoxyacrylate (or similar malononitrile equivalent) followed by a high-temperature cyclization. This reaction preferentially forms the 4,7-dihydroxy-1,8-naphthyridine-3-carbonitrile intermediate.

Synthesis_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Chlorination 2,6-Diaminopyridine 2,6-Diaminopyridine Condensation Condensation & High-Temp Cyclization 2,6-Diaminopyridine->Condensation Malononitrile Derivative Malononitrile Derivative Malononitrile Derivative->Condensation Dihydroxy_Intermediate 4,7-Dihydroxy-1,8- naphthyridine-3-carbonitrile Condensation->Dihydroxy_Intermediate Target_Molecule 4,7-Dichloro-1,8- naphthyridine-3-carbonitrile Chlorination POCl3 / Heat Chlorination->Target_Molecule Dihydroxy_Intermediate_ref Dihydroxy Intermediate Dihydroxy_Intermediate_ref->Chlorination Reactivity_Comparison cluster_0 Reaction with 1 equiv. Nucleophile (e.g., R-NH2) Target 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile C4-Cl (Highly Activated) C7-Cl (Activated) Target_Out Selective C4-Substituted Product (Major) Target:f1->Target_Out Preferential Reaction Symmetrical 2,7-Dichloro-1,8-naphthyridine C2-Cl (Equivalent) C7-Cl (Equivalent) Sym_Out Mixture of Mono- and Di-substituted Products Symmetrical:f1->Sym_Out Non-selective Reaction Symmetrical:f2->Sym_Out

Contrasting outcomes of mono-substitution reactions.
Palladium-Catalyzed Cross-Coupling

This selective reactivity extends to powerful C-C and C-N bond-forming reactions like the Suzuki-Miyaura coupling. Studies on 2,7-dichloro-1,8-naphthyridine show that reactions with arylboronic acids typically proceed to give the 2,7-diaryl products directly, even when attempting to isolate the mono-coupled species. [3] For our target molecule, a researcher can confidently perform a Suzuki coupling with one boronic acid, anticipating it will react selectively at C4. After purification, the remaining C7-Cl is available for a second, different Suzuki coupling (or another reaction like a Buchwald-Hartwig amination), enabling the controlled and unambiguous synthesis of unsymmetrical products.

Feature4,7-Dichloro-1,8-naphthyridine-3-carbonitrile2,7-Dichloro-1,8-naphthyridine (Symmetrical Isomer)
Reactive Sites Two electronically distinct chloro-positions (C4 & C7).Two electronically equivalent chloro-positions.
Selectivity in Mono-substitution High regioselectivity for the C4 position.Low to moderate selectivity; often yields mixtures. [3]
Synthetic Strategy Enables sequential, directional functionalization.Primarily suited for symmetrical disubstitution.
Key Electronic Influence C3-Nitrile group strongly activates C4 position.Symmetrical electronic environment.
Product Generation Ideal for building complex, unsymmetrical molecules.Ideal for building symmetrical molecules.

Experimental Protocols

The following protocols provide a framework for the synthesis and selective functionalization of the title compound.

Protocol 1: Synthesis of 4,7-dihydroxy-1,8-naphthyridine-3-carbonitrile

This procedure is adapted from methodologies for synthesizing related 4-hydroxy-naphthyridine-3-carbonitriles. [5]

  • Reaction Setup: In a round-bottom flask, combine 2,6-diaminopyridine (1.0 equiv.) and ethyl 2-cyano-3-ethoxyacrylate (1.1 equiv.) in a high-boiling solvent such as diphenyl ether.

  • Condensation/Cyclization: Heat the reaction mixture to 240-250 °C under a nitrogen atmosphere for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Allow the mixture to cool to room temperature. The product will precipitate.

  • Purification: Dilute the cooled mixture with hexane to facilitate precipitation. Collect the solid product by vacuum filtration and wash thoroughly with hexane, followed by ethyl acetate to remove impurities. The resulting solid is 4,7-dihydroxy-1,8-naphthyridine-3-carbonitrile, which can be used in the next step.

Protocol 2: Synthesis of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile

This is a standard chlorination protocol for hydroxy-N-heterocycles. [3]

  • Reaction Setup: To a flask equipped with a reflux condenser and a gas scrubber, add 4,7-dihydroxy-1,8-naphthyridine-3-carbonitrile (1.0 equiv.) and phosphorus oxychloride (POCl₃, 10-15 equiv.).

  • Chlorination: Carefully add phosphorus pentachloride (PCl₅, 2.5 equiv.) portion-wise. Heat the mixture to reflux (approx. 110 °C) for 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Basify the acidic aqueous solution with a solid base like sodium carbonate or by adding aqueous NaOH until the pH is ~8. A precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., acetone or ethanol) to yield the pure title compound.

Protocol 3: General Procedure for Selective C4-Amination (SNAr)

This protocol is based on conditions known to be effective for regioselective SNAr on related chloro-N-heterocycles. [6]

  • Reaction Setup: Dissolve 4,7-dichloro-1,8-naphthyridine-3-carbonitrile (1.0 equiv.) in a polar aprotic solvent such as DMF or NMP.

  • Nucleophile Addition: Add the desired amine nucleophile (1.1 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 equiv.).

  • Reaction: Stir the reaction at a moderately elevated temperature (e.g., 60-80 °C). The reaction is typically faster and more selective than at higher temperatures, which might engage the C7 position. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine to remove the solvent and excess base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the 4-amino-7-chloro-1,8-naphthyridine-3-carbonitrile product.

Conclusion

While various dichloronaphthyridine isomers are commercially available, 4,7-dichloro-1,8-naphthyridine-3-carbonitrile stands out as a superior building block for diversity-oriented synthesis. Its designed asymmetry provides a predictable roadmap for chemists, enabling the selective and sequential installation of different functionalities. This control over reactivity minimizes the formation of undesirable byproducts, simplifies purification, and ultimately accelerates the drug discovery process. For researchers aiming to construct complex, unsymmetrical libraries based on the 1,8-naphthyridine core, this isomer offers an unparalleled combination of reactivity and regiochemical precision.

References

  • Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-n[2][4]aphthyridine-3-carbonitriles. Materials Today: Proceedings. Available at: [Link]

  • Siddiqui, Z. N., et al. (2012). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. Journal of the Serbian Chemical Society. Available at: [Link]

  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available at: [Link]

  • Gulea, A., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals. Available at: [Link]

  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available at: [Link]

  • Weiss, U., et al. (2013). Suzuki-Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. Synlett. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Preprints.org. Available at: [Link]

  • da Silva, A. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

Sources

Validation

A Researcher's Guide to the In Vitro Evaluation of Novel Compounds Derived from 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile

For researchers, scientists, and professionals in the field of drug development, the 1,8-naphthyridine scaffold represents a privileged heterocyclic system with a remarkable breadth of biological activities.[1][2][3] Its...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development, the 1,8-naphthyridine scaffold represents a privileged heterocyclic system with a remarkable breadth of biological activities.[1][2][3] Its derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[2][4] This guide provides an in-depth technical comparison of the in vitro testing of novel compounds synthesized from a specific and versatile starting material: 4,7-dichloro-1,8-naphthyridine-3-carbonitrile .

This document is designed to move beyond a simple recitation of protocols. Instead, it offers a strategic overview of the experimental choices and the scientific rationale that underpins the in vitro evaluation of this compound class, empowering researchers to design and execute robust and meaningful studies.

The Strategic Importance of the 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile Scaffold

The 4,7-dichloro-1,8-naphthyridine-3-carbonitrile core is an attractive starting point for medicinal chemistry campaigns due to its reactive chloro substituents at the C4 and C7 positions. These sites are amenable to nucleophilic substitution, allowing for the systematic introduction of a wide variety of functional groups and the exploration of structure-activity relationships (SAR). The cyano group at the C3 position also offers a handle for further chemical modifications. This inherent versatility enables the generation of diverse compound libraries for screening against a range of biological targets.

Comparative In Vitro Anticancer Evaluation

Derivatives of the 1,8-naphthyridine scaffold have demonstrated significant potential as anticancer agents, often through the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.[1] A systematic in vitro evaluation of novel derivatives from 4,7-dichloro-1,8-naphthyridine-3-carbonitrile is crucial to identify promising lead compounds.

Core Principle: Assessing Cytotoxicity

The initial step in evaluating the anticancer potential of a new compound is to determine its cytotoxicity against a panel of cancer cell lines. This provides a broad measure of a compound's ability to kill or inhibit the growth of cancer cells.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of representative 1,8-naphthyridine-3-carboxamide derivatives against various human cancer cell lines. While not all are direct derivatives of the dichloro-precursor, they illustrate the potential of this scaffold.

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference CompoundIC50 (µM)
12 HBL-100Breast1.37DoxorubicinNot Reported
17 KBOral3.7DoxorubicinNot Reported
22 SW-620Colon3.0DoxorubicinNot Reported

Table 1: In vitro cytotoxicity of selected 1,8-naphthyridine-3-carboxamide derivatives.[4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[5]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, under standard cell culture conditions.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[6]

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[6][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Choice of Cell Lines: A panel of cell lines from different tissue origins is used to assess the spectrum of activity and potential selectivity of the compounds.

  • Incubation Time: A 48-72 hour incubation period is typically sufficient to observe the effects of compounds that interfere with cell proliferation.

  • Positive Control: Including a known anticancer drug provides a benchmark for the potency of the test compounds.

Workflow for In Vitro Anticancer Screening:

G cluster_0 Compound Synthesis & Preparation cluster_1 Cell-Based Assay cluster_2 Data Acquisition & Analysis synthesis Synthesis of Derivatives from 4,7-dichloro-1,8-naphthyridine-3-carbonitrile dissolution Dissolution in DMSO (Stock Solution) synthesis->dissolution dilution Serial Dilution in Culture Medium dissolution->dilution treatment Compound Treatment (48-72h incubation) dilution->treatment seeding Seeding of Cancer Cell Lines (96-well plate) seeding->treatment mtt MTT Addition (2-4h incubation) treatment->mtt solubilization Formazan Solubilization mtt->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance calculation Calculation of % Cell Viability absorbance->calculation ic50 IC50 Determination calculation->ic50 G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Result Analysis compound_prep Serial Dilution of Test Compound in Broth inoculation Inoculation of 96-well Plate compound_prep->inoculation inoculum_prep Standardized Microbial Inoculum Preparation inoculum_prep->inoculation incubation Incubation (e.g., 37°C, 16-20h) inoculation->incubation visual_insp Visual Inspection for Turbidity incubation->visual_insp mic_det Determination of MIC visual_insp->mic_det

Caption: Workflow for MIC determination via broth microdilution.

Advanced In Vitro Characterization: Kinase Inhibition Assays

For compounds demonstrating significant anticancer activity, further investigation into their mechanism of action is warranted. Given that many 1,8-naphthyridine derivatives are known to target protein kinases, performing in vitro kinase inhibition assays is a logical next step. [1]

Core Principle: Measuring Enzyme Inhibition

Kinase inhibition assays directly measure the ability of a compound to block the activity of a specific kinase enzyme. This is typically done by quantifying the phosphorylation of a substrate.

Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A lower ADP level in the presence of a compound indicates inhibition of the kinase.

Step-by-Step Methodology:

  • Kinase Reaction: Set up a reaction mixture containing the target kinase, its specific substrate, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathway Illustration:

G cluster_0 Kinase Activity cluster_1 Inhibition kinase Kinase product Phosphorylated Substrate kinase->product atp ATP adp ADP atp->adp phosphorylates substrate Substrate substrate->product inhibitor 1,8-Naphthyridine Derivative inhibitor->kinase blocks

Sources

Comparative

A Comparative Guide to the Structural Elucidation of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile Derivatives: An X-ray Crystallography Perspective

For Researchers, Scientists, and Drug Development Professionals The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including ant...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific subclass of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile derivatives presents a promising avenue for the development of novel therapeutics. Structural elucidation of these compounds is paramount to understanding their structure-activity relationships (SAR) and for rational drug design.

While X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of molecules, a comprehensive comparative guide on the crystal structures of various 4,7-dichloro-1,8-naphthyridine-3-carbonitrile derivatives is currently limited in publicly accessible literature. This guide, therefore, provides a detailed framework for the crystallographic analysis of this class of compounds. We will use a closely related 1,8-naphthyridine-3-carbonitrile derivative as a case study to illustrate the experimental workflow and data analysis. Furthermore, we will objectively compare the utility of X-ray crystallography with other common analytical techniques, providing researchers with a holistic understanding of the available characterization methods.

The Unambiguous Power of Single-Crystal X-ray Diffraction

In the realm of structural chemistry, single-crystal X-ray diffraction (SCXRD) offers an unparalleled level of detail, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.[2][3] This technique is indispensable for confirming the absolute stereochemistry of chiral centers and for understanding the subtle intermolecular interactions that govern the packing of molecules in the solid state. These interactions, in turn, can influence key physicochemical properties of a drug substance, such as solubility and stability.

While SCXRD is the gold standard, it is often complemented by other analytical techniques that provide valuable, albeit less direct, structural information. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, elucidates the connectivity of atoms and the chemical environment of nuclei in solution, while Infrared (IR) spectroscopy identifies the functional groups present in a molecule. Mass Spectrometry (MS) provides the molecular weight and elemental composition. A multi-technique approach is, therefore, the most robust strategy for the comprehensive characterization of novel chemical entities.

A Case Study: The Crystal Structure of a 1,8-Naphthyridine-3-carbonitrile Derivative

To illustrate the principles of X-ray crystallography for this class of compounds, we will examine the crystal structure of 2-(4-((4-fluorophenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANC-5) , a compound recently synthesized and characterized for its anti-mycobacterial properties.[4] While not a 4,7-dichloro derivative, its structural analysis provides a valuable template for the study of related compounds.

Experimental Workflow for Single-Crystal X-ray Diffraction

The process of determining a crystal structure via SCXRD can be broken down into several key stages, as depicted in the workflow below. The rationale behind each step is crucial for obtaining high-quality, publishable data.

G a Slow Evaporation d Crystal Mounting a->d b Vapor Diffusion b->d c Cooling Crystallization c->d e Diffractometer Setup d->e f Data Acquisition e->f g Data Reduction f->g h Structure Solution g->h i Structure Refinement h->i j Validation i->j

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol:

  • Crystal Growth (The Critical First Step): The adage "a good crystal is the key to a good structure" cannot be overstated. For small organic molecules like 1,8-naphthyridine derivatives, single crystals suitable for X-ray diffraction can often be grown by slow evaporation of a saturated solution. In the case of ANC-5, crystals were successfully grown from a mixture of methanol and dichloromethane.[4] The choice of solvent is critical and often requires empirical screening of various solvent systems. The goal is to allow the molecules to self-assemble into a well-ordered, single crystal lattice slowly.

  • Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in each dimension, is selected under a microscope. The crystal should be free of cracks and other visible defects. It is then mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation from the X-ray beam and to allow for data collection at low temperatures (typically 100-120 K). Low-temperature data collection minimizes thermal motion of the atoms, resulting in a more precise structure.

  • Data Collection: The mounted crystal is placed on a diffractometer, which bombards it with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections. The intensities of these reflections are recorded by a detector. For ANC-5, data was collected on a Rigaku XtaLAB P200 diffractometer using Cu Kα radiation.[4]

  • Data Reduction and Structure Solution: The collected diffraction data are processed to correct for experimental factors and to determine the unit cell parameters and space group. The phase problem, a central challenge in X-ray crystallography, is then solved using direct methods or Patterson methods to generate an initial electron density map. This map provides a preliminary model of the molecular structure.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking for sensible bond lengths and angles, and ensuring that there are no unresolved electron density peaks. The final crystallographic data is then typically deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), for access by the scientific community. The data for ANC-5 is deposited under CCDC number 2342616.[4]

Crystallographic Data for ANC-5

The key crystallographic parameters for ANC-5 are summarized in the table below. This data provides a fingerprint of the crystal structure and is essential for its unambiguous identification.

ParameterValue for ANC-5[4]
Chemical FormulaC₂₁H₁₉FN₆O
Molecular Weight390.42
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.98
b (Å)9.87
c (Å)13.54
α (°)80.12
β (°)75.34
γ (°)88.99
Volume (ų)1014.2
Z2
Temperature (K)126

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the ultimate structural detail, other analytical techniques are more routine and provide complementary information. The table below compares the information that can be obtained from different techniques for a hypothetical derivative of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography 3D molecular structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, conformational information in solution.Provides information about the structure in solution, which may be more biologically relevant.Does not provide precise bond lengths and angles.
IR Spectroscopy Presence of functional groups (e.g., C≡N, C=O, C-Cl).Fast and non-destructive.Provides limited information on the overall molecular structure.
Mass Spectrometry Molecular weight and elemental composition.High sensitivity, requires very small amounts of sample.Does not provide information on the connectivity or stereochemistry.

For the series of 1,8-naphthyridine-3-carbonitrile derivatives that includes ANC-5, the researchers used ¹H NMR, ¹³C NMR, and LCMS to confirm the structures of the synthesized compounds.[4] For instance, the presence of the amide carbonyl and nitro groups in a related compound, ANA-12, was confirmed by characteristic stretching frequencies in the IR spectrum.[4] This highlights the synergistic use of these techniques in modern chemical research.

Structural Insights and Future Directions

The crystal structure of ANC-5 reveals a number of interesting features, including the planarity of the 1,8-naphthyridine ring system and the conformation of the piperazine and phenylglycyl substituents. The packing of the molecules in the crystal is stabilized by a network of intermolecular interactions.

For a hypothetical derivative of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile , we can anticipate that the presence of the two chlorine atoms would significantly influence both the molecular geometry and the crystal packing. The electron-withdrawing nature of the chlorine atoms would likely affect the electronic properties of the naphthyridine ring. Furthermore, the chlorine atoms could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as a significant factor in crystal engineering and drug-receptor interactions.

A comparative crystallographic study of a series of 4,7-dichloro-1,8-naphthyridine-3-carbonitrile derivatives with varying substituents at other positions would be highly valuable. Such a study would provide crucial insights into how different functional groups influence the solid-state architecture of these molecules, which could, in turn, be correlated with their biological activity and physicochemical properties.

The logical relationship between the parent compound and its derivatives in a crystallographic study is illustrated below.

G A 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile (Parent Compound) B Derivative 1 (e.g., with R1 substituent) A->B C Derivative 2 (e.g., with R2 substituent) A->C D Comparative Crystallographic Analysis B->D C->D E Structure-Activity Relationship (SAR) D->E

Figure 2: The logical flow from parent compound to SAR via comparative crystallography.

References

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 2024. [Link]

  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Molecules, 2021. [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • 2,7-Dimethyl-1,8-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 2009. [Link]

Sources

Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile

The synthesis and application of complex heterocyclic molecules like 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile are fundamental to advancing drug discovery. This compound serves as a critical building block for develo...

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis and application of complex heterocyclic molecules like 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile are fundamental to advancing drug discovery. This compound serves as a critical building block for developing novel therapeutics, including potent kinase inhibitors. However, its reactive nature and potential biological activity demand a meticulous and well-informed approach to laboratory safety. This guide provides a comprehensive, experience-driven framework for the safe and effective handling of this compound, designed to protect researchers and ensure the integrity of experimental outcomes.

Proactive Risk Mitigation: Understanding the Hazard Profile

While a specific, comprehensive toxicological profile for 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile may not be readily available, its chemical structure—a dichlorinated heterocyclic nitrile—provides essential clues for a precautionary safety strategy. Halogenated organic compounds can exhibit persistence and toxicity, while the nitrile group (-CN) presents a potential risk of cyanide toxicity under specific conditions like acidic hydrolysis or combustion.[1][2] Therefore, a high degree of caution is warranted.

Essential Precautionary Measures:

  • Assume Potency: In a drug development context where novel compounds are synthesized, it is crucial to handle them as potentially potent, biologically active molecules until proven otherwise.

  • Prioritize Engineering Controls: Personal Protective Equipment (PPE) should be considered the final layer of defense. The primary means of exposure control must be robust engineering solutions, most notably a certified chemical fume hood.

  • Emergency Preparedness: Before commencing any work with this compound, thoroughly familiarize yourself with your institution's emergency protocols for chemical spills and personnel exposure.

Personal Protective Equipment (PPE): An Indispensable Barrier

A thorough risk assessment is the foundation for selecting appropriate PPE. The following recommendations are tailored for handling 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile.

Hand Protection: The First Line of Defense

Given the potential for skin absorption of dichlorinated compounds and nitriles, selecting the right gloves is critical.

  • Recommended: Nitrile gloves are the standard for laboratory chemical handling, offering good resistance to a broad spectrum of chemicals.[3][4]

  • Best Practice: Double-gloving is strongly advised. This creates a redundant barrier, significantly reducing the risk of exposure in case of a tear or during the de-gloving process.

  • Rationale: The outer glove bears the brunt of any potential contamination, leaving the inner glove clean to protect the user during removal and in the event of a breach.

Glove TypeProtection LevelKey Considerations
Single Nitrile GloveAdequateStandard for general chemical handling.
Double Nitrile Gloves Recommended Provides an essential extra layer of safety for potent compounds.
Latex GlovesNot RecommendedMay cause allergic reactions and can offer inferior chemical resistance.[4]
Eye and Face Protection: Shielding from Splashes and Aerosols
  • Mandatory: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

  • Enhanced Protection: A full-face shield worn over safety glasses is necessary when handling larger quantities or during procedures with a high risk of splashing, such as dissolution or transfer.

  • Rationale: The eyes are highly susceptible to chemical splashes. A face shield provides comprehensive protection for the entire facial area.

Body Protection: Preventing Dermal Exposure
  • Standard: A flame-resistant laboratory coat is required.

  • Enhanced Measures: For procedures with an elevated risk of spills or aerosol generation, wearing a disposable gown over the lab coat is recommended. This is especially critical when working with potent compounds to prevent contamination of personal clothing.

Respiratory Protection: A Necessary Adjunct to Engineering Controls

All work with 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols. However, certain situations may necessitate respiratory protection:

  • Weighing Operations: To minimize inhalation of fine particulates, weighing of the solid compound should be performed within a ventilated balance enclosure or a chemical fume hood.

  • Spill Cleanup: In the event of a significant spill outside of a fume hood, a NIOSH-approved respirator equipped with an organic vapor/acid gas cartridge and a P100 particulate filter may be required. All personnel involved in the cleanup must be properly fit-tested and trained in respirator use.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This standard operating procedure outlines the routine handling of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile in a research environment.

Preparation and Weighing

Weighing_Protocol cluster_FumeHood Inside Chemical Fume Hood Prep 1. Don PPE Weigh_Area 2. Prepare Weighing Area (Clean surface, anti-static device) Prep->Weigh_Area Ensure safety first Transfer 3. Transfer Compound (Use spatula, minimize dust) Weigh_Area->Transfer Weigh 4. Weigh Compound (In ventilated enclosure if possible) Transfer->Weigh Seal 5. Seal Container Immediately Weigh->Seal Minimize exposure time Clean 6. Clean Weighing Area Seal->Clean

Caption: Workflow for the safe weighing of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile.

  • Don Appropriate PPE: Before entering the lab, put on a lab coat, safety glasses, and nitrile gloves (double-gloving is recommended).

  • Prepare the Fume Hood: Confirm the fume hood is functioning correctly with the sash at the appropriate height. Decontaminate the work surface.

  • Weighing: Use a microbalance inside the fume hood or a ventilated balance enclosure. Carefully transfer the solid using a spatula to a tared weighing vessel, avoiding dust generation.

  • Immediate Sealing: Securely cap the primary container immediately after weighing.

  • Dissolution: When dissolving the compound, add the solvent slowly to the solid. Use a magnetic stirrer to facilitate dissolution and prevent splashing.

Reaction Setup and Monitoring

All reactions involving 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile must be performed in a chemical fume hood.

  • Glassware: Use clean, dry glassware and ensure all joints are properly sealed.

  • Temperature Control: Employ a calibrated heating mantle or cooling bath with accurate temperature monitoring.

  • Monitoring: Monitor reaction progress using suitable analytical methods (e.g., TLC, LC-MS). Exercise caution when sampling to avoid splashes and aerosols.

Disposal Plan: A Commitment to Environmental Responsibility

Proper waste management is a cornerstone of laboratory safety and environmental stewardship.

Waste Segregation

Waste_Disposal_Workflow cluster_WasteStreams Waste Segregation Solid_Waste Solid Waste (Contaminated gloves, paper towels) Halogenated_Solid Halogenated Solid Waste Container Solid_Waste->Halogenated_Solid Collect in labeled bag Liquid_Waste Liquid Waste (Reaction mixtures, solvents) Halogenated_Liquid Halogenated Liquid Waste Container Liquid_Waste->Halogenated_Liquid Collect in labeled container Sharps_Waste Sharps Waste (Contaminated needles, TLC plates) Sharps_Container Sharps Waste Container Sharps_Waste->Sharps_Container Collect in puncture-proof container

Caption: Segregation of waste streams for 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile.

  • Halogenated Organic Waste: All liquid waste containing this compound, including reaction mixtures, mother liquors, and solvent rinses, must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[5][6][7][8]

  • Solid Waste: Contaminated solid materials such as gloves, paper towels, and silica gel should be collected in a separate, labeled "Halogenated Solid Waste" container.

  • Sharps: Any contaminated sharps, including needles, syringes, and TLC plates, must be disposed of in a designated sharps container.

Decontamination
  • Glassware: Before washing, rinse glassware that has been in contact with 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile with a suitable organic solvent (e.g., acetone, ethyl acetate), collecting the rinse in the halogenated waste container.

  • Work Surfaces: Decontaminate work surfaces within the fume hood using an appropriate solvent and wipe them clean with a paper towel. Dispose of the contaminated towel in the solid waste container.

Emergency Procedures: Being Prepared is Crucial

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[9][10][11] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][10][11][12] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][10]

  • Spill: For a small spill contained within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Place the absorbed material in a sealed container for disposal as halogenated solid waste. For larger spills or spills outside of a fume hood, evacuate the area and adhere to your institution's emergency spill response procedures.[5][7]

By adhering to these rigorous safety protocols, researchers can handle 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile with confidence, fostering a secure environment for scientific innovation. A proactive and informed approach to safety is not an impediment to discovery but rather the bedrock upon which sound and reproducible science is built.

References

For comprehensive hazard information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer. General guidance on laboratory safety can be obtained from the following authoritative sources:

  • Temple University. Halogenated Solvents in Laboratories. Campus Operations. Available from: [Link]

  • Bucknell University. Hazardous Waste Segregation. Available from: [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Available from: [Link]

  • Flinn Scientific Canada. PPE Nitrile Acid-Resistant Gloves for Lab Safety. Available from: [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Published May 15, 2023. Available from: [Link]

  • North Carolina State University. PPE Choice and Cleaning PPE for Lab Entry. Engineering Research. Available from: [Link]

  • Natural Organic Process. Solvent Wastes in the Laboratory – Disposal and/or Recycling. Available from: [Link]

  • Thomasnet. The Science And Safety Behind The Use Of Nitrile Gloves. Published January 18, 2024. Available from: [Link]

  • Oakwood Chemical. 4,7-dichloro-1,8-naphthyridine-3-carbonitrile, min 97%, 1 gram. Available from: [Link]

  • OxyChem. Ethylene Dichloride (EDC) Handbook. Available from: [Link]

  • International Labour Organization. Heterocyclic Compounds: Physical & Chemical Hazards. Published August 7, 2011. Available from: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Dichloro-1,8-naphthyridine-3-carbonitrile
Reactant of Route 2
4,7-Dichloro-1,8-naphthyridine-3-carbonitrile
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